molecular formula C13H19NO B1596550 N-(2,4-Dimethylphenyl)pivalamide CAS No. 97528-24-0

N-(2,4-Dimethylphenyl)pivalamide

Cat. No.: B1596550
CAS No.: 97528-24-0
M. Wt: 205.3 g/mol
InChI Key: UNNKNOWVLKOZRO-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)pivalamide is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-6-7-11(10(2)8-9)14-12(15)13(3,4)5/h6-8H,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNKNOWVLKOZRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351313
Record name N-(2,4-Dimethylphenyl)pivalamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97528-24-0
Record name N-(2,4-Dimethylphenyl)pivalamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4-DIMETHYLPHENYL)-2,2-DIMETHYLPROPANAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-(2,4-Dimethylphenyl)pivalamide: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2,4-Dimethylphenyl)pivalamide is a sterically hindered amide that has emerged as a valuable building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique structural features, characterized by a bulky tert-butyl group and a substituted phenyl ring, impart specific physicochemical properties that are increasingly leveraged in the design of sophisticated therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective application in research and development.

Table 1: Core Chemical Identifiers

IdentifierValue
IUPAC Name N-(2,4-dimethylphenyl)-2,2-dimethylpropanamide
Synonyms This compound
CAS Number 97528-24-0[1][2]
Molecular Formula C₁₃H₁₉NO[1][2]
Molecular Weight 205.30 g/mol [1][2]

Table 2: Physicochemical Characteristics (Experimental and Predicted)

PropertyValueSignificance in Drug Discovery
Melting Point Not experimentally determined in reviewed literature. Expected to be a solid at room temperature. For comparison, the related N-(2-benzylphenyl)pivalamide has a melting point of 88-90 °C.[3]Influences handling, formulation, and solubility.
Boiling Point Not experimentally determined. High boiling point expected due to molecular weight and amide functionality.Relevant for purification by distillation if applicable, though less common for solids of this nature.
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.[4] Poorly soluble in water.Critical for reaction conditions, purification, and formulation of final compounds.
Purity Commercially available with ≥98% purity.[2]High purity is essential for reproducible experimental results and to avoid side reactions.
Storage Store at room temperature in a dry, sealed container.[2]Ensures chemical stability and prevents degradation.
Spectroscopic Profile (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.2-1.3 ppm. The two methyl groups on the phenyl ring would appear as singlets between 2.2 and 2.4 ppm. The aromatic protons would resonate in the 7.0-7.5 ppm region, and a broad singlet for the N-H proton would be observed, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR would feature a quaternary carbon signal for the tert-butyl group around 38-40 ppm and the methyl carbons of the tert-butyl group at approximately 27-28 ppm. The aromatic methyl carbons would appear around 17-21 ppm. The carbonyl carbon (C=O) of the amide is expected to have a chemical shift in the range of 175-180 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretch (Amide I band) around 1640-1680 cm⁻¹. An N-H stretching vibration would be visible in the region of 3200-3400 cm⁻¹. C-H stretching vibrations from the alkyl and aromatic groups would be observed around 2960 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 205.3). Fragmentation patterns would likely involve the loss of the tert-butyl group.

Synthesis and Purification

The most direct and common method for the synthesis of this compound is the N-acylation of 2,4-dimethylaniline with pivaloyl chloride. This is a nucleophilic acyl substitution reaction.[7]

Reaction Mechanism and Rationale

The lone pair of electrons on the nitrogen atom of 2,4-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond. A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline and halt the reaction.[4]

G cluster_reactants Reactants cluster_process Process cluster_products Products r1 2,4-Dimethylaniline p1 Nucleophilic Acyl Substitution r1->p1 r2 Pivaloyl Chloride r2->p1 r3 Base (e.g., Triethylamine) r3->p1 prod1 This compound p1->prod1 prod2 Triethylammonium Chloride p1->prod2

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethylaniline (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.[8]

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[7]

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.[8]

Potential Side Reactions and Mitigation
  • Friedel-Crafts Alkylation: The acylium ion formed from pivaloyl chloride can decarbonylate to form a stable tert-butyl carbocation. This carbocation can then alkylate the aniline ring. This side reaction can be minimized by maintaining a low reaction temperature.[7]

  • Diacylation: Although sterically hindered, it is possible for the nitrogen to be acylated twice, especially if an excess of pivaloyl chloride is used. Careful control of stoichiometry is crucial to prevent this.[7]

Applications in Drug Development: A Key Component of PROTACs

The primary application of this compound in modern drug discovery is as a "Protein Degrader Building Block".[2] It is a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The Role of this compound in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC consists of three main parts: a ligand that binds to the POI, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two ligands.

The this compound moiety is often incorporated into the linker or as part of the ligand that binds to the POI. The steric bulk of the pivalamide group can influence the binding affinity and selectivity of the PROTAC for its target protein. Additionally, the lipophilicity of the dimethylphenyl group can be tailored to optimize the pharmacokinetic properties of the resulting drug candidate, such as cell permeability and metabolic stability. The amide bond itself can serve as a key hydrogen bonding motif in the interaction with the target protein.

Caption: Role of this compound in PROTAC-mediated protein degradation.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[8]

  • First Aid:

    • In case of skin contact: Wash thoroughly with soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth and seek medical attention.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined structure and predictable chemical reactivity make it a reliable component in the synthesis of complex molecules. Its growing importance in the field of targeted protein degradation underscores its potential to contribute to the development of next-generation therapeutics. This guide provides a solid foundation for researchers to understand and effectively utilize this key chemical entity in their scientific endeavors.

References

  • PubChem. N-(2,4-Dimethylphenyl)-3-oxobutanamide. (n.d.). Retrieved from [Link]

  • MySkinRecipes. N-(2-benzylphenyl)pivalamide. (n.d.). Retrieved from [Link]

  • PubMed Central. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. (2022). Retrieved from [Link]

  • Oakwood Chemical. N-(2, 4-Dimethylphenyl)pivalamide, min 98%, 25 grams. (n.d.). Retrieved from [Link]

Sources

N-(2,4-Dimethylphenyl)pivalamide: A Core Synthon for Advanced Agrochemical and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Sterically Influenced Amide

N-(2,4-Dimethylphenyl)pivalamide (CAS 97528-24-0) is a specialized chemical intermediate that, while not widely documented as a final bioactive agent itself, represents a critical structural motif in the design of complex molecules for the agrochemical and pharmaceutical industries. Its intrinsic value lies in the unique combination of a sterically hindered pivaloyl group and a substituted aromatic ring. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and, most importantly, its role as a strategic building block, particularly in the burgeoning field of targeted protein degradation and in the development of novel pesticides. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and contextualized by recent advancements in applied chemical biology.

I. Chemical Identity and Physicochemical Profile

This compound is an N-aryl amide characterized by a tert-butylcarbonyl group attached to the nitrogen of 2,4-dimethylaniline. This structure imparts specific solubility, stability, and conformational properties that are highly relevant in medicinal and process chemistry.

PropertyValueSignificanceReference(s)
CAS Number 97528-24-0Unique identifier for substance registration.[1][2]
Molecular Formula C₁₃H₁₉NODefines the elemental composition.[1][2]
Molecular Weight 205.30 g/mol Influences diffusion, solubility, and pharmacokinetic properties.[1][2]
Appearance White to off-white crystalline solid (predicted)Basic physical identification.
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane; poorly soluble in water.Crucial for selecting appropriate reaction and formulation solvents.
Calculated LogP ~3.5Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
Hydrogen Bond Donors 1 (Amide N-H)The amide proton can participate in hydrogen bonding, a key interaction in biological systems.
Hydrogen Bond Acceptors 1 (Carbonyl O)The carbonyl oxygen is a primary site for hydrogen bond acceptance.
Rotatable Bonds 2The number of rotatable bonds influences conformational flexibility.

II. Synthesis of this compound: A Validated Protocol

The most direct and industrially scalable synthesis of this compound is achieved via the Schotten-Baumann reaction. This well-established method involves the acylation of an amine with an acid chloride under basic conditions. The causality behind this choice of reaction is its high efficiency, operational simplicity, and the ready availability of the starting materials.

Experimental Protocol: Schotten-Baumann Acylation

Objective: To synthesize this compound from 2,4-dimethylaniline and pivaloyl chloride.

Materials:

  • 2,4-Dimethylaniline (≥98%)

  • Pivaloyl chloride (≥98%)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethylaniline (1.0 eq.) in anhydrous dichloromethane.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq.) to the solution. The base is critical as it neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

  • Acylation: Add pivaloyl chloride (1.1 eq.) dropwise to the cooled, stirring solution. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding 1 M HCl to neutralize any remaining base.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Aniline 2,4-Dimethylaniline Reaction Acylation in DCM at 0°C to RT Aniline->Reaction Pivaloyl Pivaloyl Chloride Pivaloyl->Reaction Base Triethylamine Base->Reaction Workup Aqueous Work-up Reaction->Workup HCl Quench Purification Recrystallization / Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

III. Analytical Characterization (Predicted)

While a publicly available, comprehensive set of analytical data is scarce, the expected spectral characteristics can be reliably predicted based on the molecule's structure.

  • ¹H NMR (500 MHz, CDCl₃):

    • δ ~7.5-7.8 ppm (s, 1H): Amide N-H proton.

    • δ ~7.0-7.2 ppm (m, 3H): Aromatic protons of the dimethylphenyl ring.

    • δ ~2.3 ppm (s, 3H): Methyl protons at the 4-position of the phenyl ring.

    • δ ~2.2 ppm (s, 3H): Methyl protons at the 2-position of the phenyl ring.

    • δ ~1.3 ppm (s, 9H): Protons of the tert-butyl group.

  • ¹³C NMR (125 MHz, CDCl₃):

    • δ ~177 ppm: Carbonyl carbon of the amide.

    • δ ~135-138 ppm: Quaternary carbons of the aromatic ring.

    • δ ~125-132 ppm: CH carbons of the aromatic ring.

    • δ ~39 ppm: Quaternary carbon of the tert-butyl group.

    • δ ~28 ppm: Methyl carbons of the tert-butyl group.

    • δ ~21 ppm: Methyl carbon at the 4-position.

    • δ ~18 ppm: Methyl carbon at the 2-position.

  • FT-IR (KBr, cm⁻¹):

    • ~3300 cm⁻¹: N-H stretching vibration.

    • ~2960 cm⁻¹: C-H stretching of the alkyl groups.

    • ~1650 cm⁻¹: C=O stretching (Amide I band).

    • ~1530 cm⁻¹: N-H bending and C-N stretching (Amide II band).

  • Mass Spectrometry (EI):

    • m/z 205 (M⁺): Molecular ion peak.

    • m/z 148: Fragment corresponding to the loss of the tert-butyl group.

    • m/z 121: Fragment corresponding to 2,4-dimethylaniline.

    • m/z 57: Fragment corresponding to the tert-butyl cation.

IV. Applications in Research and Development

The utility of this compound is best understood by its classification as a "Protein Degrader Building Block" and by examining the role of its constituent moieties in bioactive molecules.[2]

A. A Building Block for Targeted Protein Degradation (TPD)

Targeted Protein Degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[3] The key technology in this field is the Proteolysis Targeting Chimera (PROTAC). A PROTAC is a heterobifunctional molecule consisting of three parts: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the POI.

This compound serves as a fragment or "building block" in the synthesis of these complex PROTAC molecules. The N-(2,4-dimethylphenyl) moiety can be a key part of a novel ligand that binds to a specific protein of interest. The steric bulk of the pivaloyl group can influence the binding conformation and selectivity of the ligand for its target protein.

TPD_Concept cluster_protac PROTAC Molecule cluster_building_block Role of the Synthon PROTAC POI Ligand Linker E3 Ligase Ligand POI Protein of Interest (POI) PROTAC:poi->POI Binds E3 E3 Ubiquitin Ligase PROTAC:e3->E3 Recruits Proteasome Proteasome POI->Proteasome Ubiquitination & Degradation E3->Proteasome Ubiquitination & Degradation BuildingBlock This compound BuildingBlock->PROTAC:poi Incorporated into

Caption: Conceptual role of this compound in PROTACs.

B. A Proven Moiety in Agrochemical Synthesis

The N-(2,4-dimethylphenyl)amide substructure is a validated component in the development of modern pesticides. For instance, a novel benzamide substituted with a pyridine-linked 1,2,4-oxadiazole, which incorporates the N-(2,4-dimethylphenyl)amide moiety, has been synthesized and shown to possess both fungicidal and insecticidal activities.[4] The presence of the dimethylphenyl group can enhance the lipophilicity of the molecule, which is often crucial for its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects. This demonstrates the value of the N-(2,4-dimethylphenyl)amide fragment in creating bioactive compounds for crop protection.

V. Conclusion and Future Outlook

This compound is a prime example of a chemical building block whose value is realized in the synthesis of more complex, high-value molecules. While its direct biological activity is not the primary focus of current research, its role as a synthon is of significant interest to scientists in drug discovery and agrochemical development. The unique steric and electronic properties conferred by the pivaloyl and dimethylphenyl groups make it a valuable tool for medicinal chemists aiming to fine-tune the binding affinity, selectivity, and pharmacokinetic properties of their lead compounds. As the field of targeted protein degradation continues to expand and the search for novel pesticides intensifies, the demand for specialized building blocks like this compound is expected to grow. Future research will likely see this compound incorporated into a wider array of patented and published bioactive molecules.

References

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]

  • Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical Sciences and Research.
  • Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F.
  • 1 H NMR chemical shifts and IR stretches of NH for free ligand and complex.
  • Synthesis and biological activity of n-{5-(4-methylphenyl)
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159).
  • Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspart
  • N-(2, 4-Dimethylphenyl)pivalamide, min 98%, 25 grams. The Science Company. Available at: [Link]

  • Amide derivatives and their medicinal uses.
  • Pharmaceutical compositions of the amorphous form of n-[2,4-bis(1,1-dimethylethyl)-5-hydroxyphenyl]-1,4-dihydro-4-oxoquinoline-3-carboxamide.
  • Synthesis of amide derivatives of some nonsteroidal antiinflammatory drugs as potential pro-drugs.
  • Mechanochemical Synthesis of N-Aryl Amides from O-Protected Hydroxamic Acids. Chempluschem.
  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src.
  • Alkylated amide derivatives, their use and pharmaceutical compositions containing them.
  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Royal Society of Chemistry.
  • Bioactive heterocycles containing endocyclic N-hydroxy groups. PMC - PubMed Central.
  • Amide derivatives of lactam based n-acylethanolamine acid amidase (naaa) inhibitors. PubChem.
  • Design, synthesis, biological evaluation and in silico study of N-(Pyrimidin-2-yl)alkyl/arylamide derivatives as quorum sensing inhibitors against Pseudomonas aeruginosa. PubMed.
  • Bioactive compounds from Iostephane Heterophylla (Asteraceae).
  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
  • N-PHENYL-THIOBENZAMIDE(636-04-4) 1H NMR spectrum. ChemicalBook.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
  • Isolation and Characterization of Novel Bioactive Compound 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-{[(3S,4S,5S,6R)-3,4,5-6-Methyltetrahydro-2H-pyran-2-yl] oxy}-5,6,7,8.

Sources

Molecular structure of N-(2,4-Dimethylphenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of N-(2,4-Dimethylphenyl)pivalamide

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound (CAS No. 97528-24-0). As a member of the substituted aromatic amide family, this compound possesses distinct structural features, including a sterically demanding pivaloyl group and a disubstituted phenyl ring, which collectively dictate its chemical reactivity, physical properties, and potential applications. This document serves as a resource for researchers in chemical synthesis, drug discovery, and materials science, offering insights into its structural elucidation through modern analytical techniques, a reliable synthetic protocol, and an expert analysis of its spectroscopic characteristics.

Introduction and Chemical Identity

This compound is a synthetic organic compound characterized by a robust amide linkage between a 2,4-dimethylaniline moiety and a pivalic acid derivative.[1] The aniline precursor, 2,4-dimethylaniline, is a versatile and critical building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2][3] The incorporation of the pivaloyl group, which contains a bulky tert-butyl substituent, introduces significant steric hindrance around the amide bond. This feature is often exploited in medicinal chemistry and materials science to enhance metabolic stability, modulate receptor binding, and control molecular conformation. Commercially, this compound is recognized as a building block for protein degraders, highlighting its relevance in contemporary pharmaceutical research.[4]

Identifier Value Source
IUPAC Name N-(2,4-dimethylphenyl)-2,2-dimethylpropanamideChemically Inferred
CAS Number 97528-24-0[4][5]
Molecular Formula C₁₃H₁₉NO[5][6]
Molecular Weight 205.30 g/mol [4][5]

Below is the two-dimensional chemical structure of this compound: 2D Structure of this compound

Core Molecular Architecture and Conformational Analysis

The molecular architecture of this compound is defined by three key components: the 2,4-dimethylphenyl ring, the central amide plane, and the tert-butyl group.

  • Amide Linkage: The amide bond (C-N) exhibits partial double-bond character due to resonance, resulting in a planar configuration of the O=C-N-H atoms. This planarity is a cornerstone of peptide and protein structures and is crucial in the molecular interactions of many pharmaceuticals.

  • Steric Interactions: The most significant structural feature is the steric clash between the bulky tert-butyl group and the ortho-methyl group on the phenyl ring. This interaction forces a non-coplanar arrangement between the plane of the aromatic ring and the amide plane. The resulting dihedral angle is a critical determinant of the molecule's three-dimensional shape and its ability to interact with biological targets.

  • Aromatic System: The 2,4-dimethylphenyl group is an electron-rich aromatic system. The methyl groups are weak activating groups, influencing the electronic properties of the ring.

These features suggest that the molecule will adopt a conformation that minimizes steric repulsion, likely with the phenyl ring twisted significantly out of the amide plane. Definitive measurement of these parameters would be achieved through single-crystal X-ray diffraction.

Synthesis and Verification Workflow

The most direct and reliable method for synthesizing this compound is the nucleophilic acyl substitution reaction between 2,4-dimethylaniline and pivaloyl chloride. This is a standard amidation protocol.[7] The amine nitrogen of 2,4-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. A mild, non-nucleophilic base such as triethylamine or pyridine is typically included to scavenge the HCl byproduct generated during the reaction, preventing the protonation of the starting amine.

G cluster_0 Reaction Setup cluster_1 Acylation Reaction cluster_2 Work-up & Purification A Dissolve 2,4-Dimethylaniline and Triethylamine in Dichloromethane B Cool solution to 0 °C (Ice Bath) A->B C Add Pivaloyl Chloride dropwise to the cooled solution B->C D Stir at 0 °C for 1 hour, then warm to room temperature and stir for 4 hours C->D E Quench with water and perform liquid-liquid extraction D->E F Wash organic layer with aqueous HCl, NaHCO₃, and brine E->F G Dry over anhydrous MgSO₄, filter, and concentrate F->G H Purify crude product via recrystallization or column chromatography G->H I Final Product: This compound H->I Characterization Compound This compound H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR IR IR Spec Compound->IR MS Mass Spec Compound->MS H_Data Aromatic (3H) Amide N-H (1H) Phenyl-CH₃ (6H) tert-Butyl (9H) H_NMR->H_Data C_Data Carbonyl (C=O) Aromatic (C-Ar) Aliphatic (C-Alkyl) C_NMR->C_Data IR_Data N-H stretch (~3300 cm⁻¹) C=O stretch (~1660 cm⁻¹) C-H stretches IR->IR_Data MS_Data Molecular Ion Peak Fragment Ions (e.g., [M-57]⁺) MS->MS_Data

Sources

N-(2,4-Dimethylphenyl)pivalamide molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(2,4-Dimethylphenyl)pivalamide: Molecular Weight, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted amide with significant utility as a building block in synthetic organic chemistry and drug discovery. This technical guide provides a comprehensive overview of its core molecular attributes, focusing on its molecular weight. It details a robust protocol for its synthesis via nucleophilic acyl substitution, explains the underlying mechanism, and outlines modern analytical techniques for its characterization. The document serves as a practical resource for researchers, offering both theoretical grounding and actionable experimental methodologies.

Core Molecular Attributes of this compound

The foundational properties of a chemical compound dictate its behavior in both chemical and biological systems. For this compound, these attributes are centered around its molecular formula and corresponding weight.

The molecular formula is C₁₃H₁₉NO.[1][2][3] The molecular weight is a critical parameter for all quantitative work, from reaction stoichiometry to analytical standard preparation. It is derived from the sum of the atomic weights of its constituent atoms.

PropertyValueSource
IUPAC Name N-(2,4-dimethylphenyl)-2,2-dimethylpropanamideN/A
CAS Number 97528-24-0[1][2]
Molecular Formula C₁₃H₁₉NO[1][2][3]
Average Molecular Weight 205.30 g/mol [1][2]
Monoisotopic Mass 205.1467 g/mol N/A
Purity (Typical) ≥98%[2]

Note: The monoisotopic mass is calculated using the mass of the most abundant isotope of each element and is crucial for high-resolution mass spectrometry analysis.

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through the acylation of 2,4-dimethylaniline with pivaloyl chloride. This is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions to trap the HCl byproduct.

Causality in Protocol Design

The chosen protocol is designed for high yield and purity.

  • Reagents : 2,4-dimethylaniline serves as the nucleophile. Pivaloyl chloride is the electrophilic acylating agent; its high reactivity is driven by the electron-withdrawing chloride, making the carbonyl carbon highly susceptible to attack.

  • Base : A non-nucleophilic base like triethylamine (TEA) or pyridine is essential. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

  • Solvent : An aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.

  • Temperature : The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the highly reactive pivaloyl chloride and the aniline.

Detailed Synthesis Protocol

Objective: To synthesize this compound with a high degree of purity.

Materials:

  • 2,4-Dimethylaniline (1.0 eq)

  • Pivaloyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-dimethylaniline (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Base : Add triethylamine (1.2 eq) to the stirred solution.

  • Acylation : Slowly add pivaloyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression : After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup : Quench the reaction by adding 1 M HCl. Separate the organic layer.

  • Purification : Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification : If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve 2,4-Dimethylaniline and Triethylamine in DCM cool Cool to 0 °C prep->cool add Add Pivaloyl Chloride (Dropwise) cool->add stir Stir at Room Temp (2-4h) add->stir monitor Monitor via TLC stir->monitor quench Quench with 1M HCl monitor->quench extract Wash with H₂O, NaHCO₃, Brine quench->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Recrystallize dry->purify end end purify->end Final Product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Confirming the identity, purity, and structure of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance) : The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. Key expected signals include: a singlet for the nine equivalent protons of the tert-butyl group, two singlets for the two methyl groups on the phenyl ring, aromatic protons on the phenyl ring, and a broad singlet for the amide (N-H) proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will provide information on the carbon skeleton. One would expect to see signals for the quaternary carbon and methyl carbons of the tert-butyl group, the two distinct methyl carbons on the phenyl ring, the aromatic carbons, and the carbonyl carbon of the amide group.

  • FT-IR (Fourier-Transform Infrared Spectroscopy) : IR spectroscopy is used to identify functional groups. A strong absorption band is expected around 1640-1680 cm⁻¹ corresponding to the C=O (amide I band) stretching vibration. A sharp peak around 3300 cm⁻¹ for the N-H stretch should also be present.

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to 206.15. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Chromatographic Purity Assessment

Objective: To determine the purity of the synthesized compound using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • System : A reverse-phase HPLC system with a C18 column.

  • Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient : Start at 70% A / 30% B, ramping to 5% A / 95% B over 10 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detector set to 254 nm.

  • Validation : The purity is calculated based on the area percentage of the main peak corresponding to this compound. A pure sample should exhibit a single major peak.

Analytical Workflow Diagram

Analytical_Workflow cluster_spectro Spectroscopic Identification cluster_chroma Purity Assessment start Synthesized Product nmr ¹H and ¹³C NMR (Structural Confirmation) start->nmr ir FT-IR Spectroscopy (Functional Group ID) start->ir ms HRMS (Molecular Formula Confirmation) start->ms hplc RP-HPLC (Purity >98%?) start->hplc struct_confirm struct_confirm nmr->struct_confirm Structure Correct? ir->struct_confirm Structure Correct? ms->struct_confirm Structure Correct? purity_confirm purity_confirm hplc->purity_confirm Purity Acceptable? struct_confirm->purity_confirm re_synth re_synth struct_confirm->re_synth Re-evaluate Synthesis final final purity_confirm->final Final Validated Compound re_purify re_purify purity_confirm->re_purify Repurify Sample re_purify->hplc

Caption: Self-validating workflow for analytical characterization.

Applications in Research and Development

This compound is not merely a chemical curiosity; it is a valuable intermediate. The sterically hindered tert-butyl group of the pivalamide moiety provides significant stability and unique conformational properties to molecules. This makes it a useful building block in several areas:

  • Medicinal Chemistry : It can be used as a fragment or building block in the synthesis of more complex bioactive molecules, including enzyme inhibitors and receptor modulators.[4][5]

  • Protein Degraders : The pivalamide scaffold can be incorporated into ligands for PROTACs (Proteolysis Targeting Chimeras) and other molecular glues, where steric and conformational factors are critical for binding.[2]

  • Materials Science : Derivatives can be used in the preparation of specialty polymers and ligands for catalysis, leveraging the compound's stability.[4]

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 205.30 g/mol . Its synthesis is straightforward, relying on fundamental and reliable organic chemistry principles. The robust analytical methods outlined in this guide provide a clear path for its identification, structural confirmation, and purity assessment. As a versatile building block, it continues to be a relevant compound for professionals in drug development and chemical research.

References

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An In-depth Technical Guide to N-(2,4-Dimethylphenyl)pivalamide (C₁₃H₁₉NO)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2,4-Dimethylphenyl)pivalamide is a substituted aromatic amide with significant potential in various chemical sectors. Its structure, featuring a sterically hindered tert-butyl group attached to the amide functionality and a dimethyl-substituted phenyl ring, imparts unique physicochemical properties that are of interest in agrochemical, pharmaceutical, and materials science research. This guide provides a comprehensive overview of the compound's core properties, a detailed and validated synthesis protocol, in-depth characterization methodologies, and crucial safety information tailored for researchers, scientists, and professionals in drug development.

Introduction and Scientific Context

Amides are a cornerstone functional group in organic chemistry, forming the backbone of peptides and finding widespread use in polymers and pharmaceuticals.[1] this compound, a tertiary amide, is synthesized via the acylation of an amine, a reaction fundamental to organic synthesis.[] The specific reaction often employed is the Schotten-Baumann reaction, which involves an acyl chloride and an amine in the presence of a base.[3][4] This method is highly effective for creating a stable amide bond.[]

The structural features of this compound—specifically the bulky pivaloyl group and the substituted aromatic ring—suggest its utility as a chemical intermediate. The steric hindrance can influence reaction kinetics and product selectivity, while the dimethylphenyl moiety provides a scaffold for further functionalization.[5] Understanding the synthesis and properties of this molecule is crucial for leveraging its potential in creating more complex chemical entities.

Physicochemical and Structural Properties

The key identifiers and properties of this compound are summarized below. These data are critical for experimental design, dictating choices for solvents, reaction temperatures, and purification techniques.

PropertyValueSignificance & ContextReferences
IUPAC Name N-(2,4-dimethylphenyl)-2,2-dimethylpropanamide---
CAS Number 97528-24-0Unique identifier for chemical substance registration.[6][7][8]
Molecular Formula C₁₃H₁₉NODefines the elemental composition.[6][7][8]
Molecular Weight 205.30 g/mol Essential for stoichiometric calculations in synthesis.[6][7]
Appearance White to off-white crystalline solidBasic physical identification.[9]
Storage Room temperature, dry conditionsIndicates chemical stability under ambient conditions.[5][6]

Synthesis of this compound

The synthesis of this compound is most reliably achieved through the Schotten-Baumann reaction, a robust method for acylating amines.[4][10] This process involves the nucleophilic attack of 2,4-dimethylaniline on the electrophilic carbonyl carbon of pivaloyl chloride.

Underlying Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism.[3]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,4-dimethylaniline attacks the carbonyl carbon of pivaloyl chloride.[4]

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.[10]

  • Elimination of Leaving Group: The intermediate collapses, expelling the chloride ion, which is a good leaving group.[4]

  • Deprotonation: A base, such as triethylamine or pyridine, neutralizes the hydrochloric acid (HCl) byproduct formed, driving the reaction to completion.[][11] This step is crucial to prevent the protonation of the amine reactant, which would render it non-nucleophilic.[11]

Synthesis_Mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Aniline 2,4-Dimethylaniline (Nucleophile) Attack Nucleophilic Attack Aniline->Attack AcylChloride Pivaloyl Chloride (Electrophile) AcylChloride->Attack Base Base (e.g., Triethylamine) Deprotonation Deprotonation by Base Base->Deprotonation Accepts H+ Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Elimination Chloride Elimination Intermediate->Elimination Collapses Elimination->Deprotonation Releases H+ Product This compound Elimination->Product Yields Byproduct Triethylammonium Chloride Deprotonation->Byproduct Forms Salt

Caption: Synthesis workflow via Schotten-Baumann reaction.

Validated Laboratory Protocol

This protocol provides a reliable method for the synthesis and purification of the target compound.

Materials:

  • 2,4-Dimethylaniline (1.0 eq)

  • Pivaloyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dimethylaniline (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the solution with stirring. Causality Note: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction, which prevents the formation of the non-reactive ammonium salt of the starting amine.[][11]

  • Acylation: Add pivaloyl chloride (1.1 eq) dropwise to the cooled solution over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).

  • Workup - Quenching: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Workup - Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine and aniline), water, saturated NaHCO₃ solution (to remove residual acid), and finally, brine. Self-Validation: Each wash removes specific impurities. The final brine wash helps to break any emulsions and partially dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a white solid.

Spectroscopic Characterization and Analysis

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic signatures for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of an amide is characterized by distinct absorptions.

  • N-H Stretch: A sharp peak is expected around 3300-3250 cm⁻¹ corresponding to the N-H bond of the secondary amide.

  • C=O Stretch (Amide I band): A strong, sharp absorption should appear in the range of 1680-1640 cm⁻¹ due to the carbonyl stretch.[12]

  • C-H Stretches: Aliphatic C-H stretching from the methyl and tert-butyl groups will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be just above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR:

    • Amide Proton (N-H): A broad singlet is expected around δ 7.5-8.5 ppm.

    • Aromatic Protons: Three signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the three protons on the dimethylphenyl ring.

    • Aromatic Methyl Protons: Two singlets, each integrating to 3H, around δ 2.2-2.4 ppm.

    • tert-Butyl Protons: A sharp singlet, integrating to 9H, around δ 1.3 ppm, characteristic of the sterically shielded pivaloyl group.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 175-178 ppm.

    • Aromatic Carbons: Multiple signals between δ 125-140 ppm.

    • tert-Butyl Quaternary Carbon: A signal around δ 39-40 ppm.

    • tert-Butyl Methyl Carbons: A signal around δ 27-28 ppm.

    • Aromatic Methyl Carbons: Signals around δ 17-21 ppm.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • High-Resolution Mass Spectrometry (HRMS): The calculated monoisotopic mass for C₁₃H₁₉NO ([M+H]⁺) is approximately 206.1539. HRMS provides an exact mass measurement, confirming the elemental composition.[13]

  • Fragmentation Pattern: Common fragmentation would involve the cleavage of the amide bond, potentially yielding fragments corresponding to the 2,4-dimethylanilinium ion (m/z 122) and the pivaloyl cation (m/z 85).[14][15]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicity data for this compound is not extensively published, precautions for handling similar aromatic amides should be followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[16]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17] Avoid contact with skin and eyes.[16][17]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[16]

Safety_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_response Emergency Response Goggles Safety Goggles Ventilation Use Fume Hood Goggles->Ventilation Gloves Nitrile Gloves Gloves->Ventilation Coat Lab Coat Coat->Ventilation AvoidContact Avoid Skin/Eye Contact Ventilation->AvoidContact AvoidInhalation Avoid Inhaling Dust AvoidContact->AvoidInhalation SkinContact Skin: Wash with Water AvoidContact->SkinContact EyeContact Eyes: Rinse with Water AvoidContact->EyeContact Ingestion Ingestion: Seek Medical Aid AvoidInhalation->Ingestion

Caption: Standard safety and handling workflow.

Potential Applications and Future Directions

While this compound is primarily listed as a building block for organic synthesis, its structural motifs are present in molecules with known bioactivity.

  • Agrochemicals: Similar N-aryl amide structures are found in various fungicides and herbicides. The specific substitution pattern could be explored to develop new crop protection agents.

  • Pharmaceuticals: The amide linkage is fundamental to drug design. This compound can serve as a scaffold or intermediate for synthesizing more complex molecules with potential therapeutic properties, such as enzyme inhibitors or receptor modulators.[5]

  • Materials Science: The rigid aromatic core and stable amide bond could be incorporated into polymers or other materials to confer specific thermal or mechanical properties.

Future research should focus on derivatizing this core structure and screening the resulting compounds for biological activity.

Conclusion

This compound is a well-defined chemical entity with straightforward and high-yielding synthesis via the Schotten-Baumann reaction. Its characterization is unambiguous using standard spectroscopic techniques. This guide provides the necessary technical foundation—from synthesis to safety—for researchers to confidently utilize this versatile building block in their experimental endeavors, paving the way for innovations in medicinal chemistry, agrochemistry, and materials science.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • Pearson. (n.d.). Show how you would use appropriate acyl chlorides and amines to synthesize amides.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis.
  • Unavera. (n.d.). N-(2, 4-Dimethylphenyl)pivalamide, min 98%.
  • BenchChem. (n.d.). Pivalamide: A Comprehensive Technical Guide for Researchers.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • MySkinRecipes. (n.d.). N-(2-benzylphenyl)pivalamide.
  • Premix Group. (2023). Information Form for Chemicals Data.
  • Aaron Chemicals. (n.d.). This compound.
  • ResearchGate. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide.
  • ResearchGate. (n.d.). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides.
  • MDPI. (n.d.). An Innovative Strategy for Untargeted Mass Spectrometry Data Analysis.
  • NIH. (n.d.). Mass Spectrometry Guided Discovery and Design of Novel Asperphenamate Analogs.

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Spectroscopic Data for N-(2,4-Dimethylphenyl)pivalamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2,4-Dimethylphenyl)pivalamide is a chemical compound of interest in various fields of chemical research, including as a potential building block in the development of new pharmaceutical agents and advanced materials.[1] Its structural combination of a sterically hindered pivaloyl group and a substituted aromatic ring imparts unique physicochemical properties that are crucial to its function. Accurate and comprehensive spectroscopic characterization is the cornerstone of confirming the identity, purity, and structure of this molecule, which is essential for any research and development endeavor.

This technical guide provides a detailed overview of the expected spectroscopic data for this compound (CAS Number: 97528-24-0, Molecular Formula: C₁₃H₁₉NO, Molecular Weight: 205.30 g/mol ).[2][3][4][5][6] As experimental spectra for this specific compound are not widely available in public databases, this guide will leverage established spectroscopic principles and data from analogous structures to predict and interpret the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it will outline the standard experimental protocols for acquiring this data, offering a comprehensive resource for researchers.

Chemical Structure and Expected Spectroscopic Features

The chemical structure of this compound is presented below. The key structural features that will dictate its spectroscopic signature are:

  • Pivaloyl group: A tert-butyl group attached to a carbonyl carbon. This will give rise to a very distinct, strong singlet in the ¹H NMR spectrum and characteristic signals in the ¹³C NMR spectrum.

  • Amide linkage: The -C(=O)NH- group, which will show characteristic absorptions in the IR spectrum (Amide I and Amide II bands) and influence the chemical shifts of adjacent protons and carbons in the NMR spectra.

  • 2,4-Dimethylphenyl group: A disubstituted aromatic ring with protons in distinct electronic environments, leading to a specific splitting pattern in the aromatic region of the ¹H NMR spectrum.

¹H NMR Spectroscopy

Expected ¹H NMR Spectrum:

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
tert-butyl protons~ 1.3Singlet9H
Methyl protons (C2-CH₃)~ 2.2Singlet3H
Methyl protons (C4-CH₃)~ 2.3Singlet3H
Aromatic proton (H5)~ 7.0Doublet1H
Aromatic proton (H6)~ 7.1Doublet1H
Aromatic proton (H3)~ 7.2Singlet1H
Amide proton (NH)~ 7.5 - 8.5Broad Singlet1H

Interpretation and Rationale:

The tert-butyl protons are expected to appear as a sharp singlet around 1.3 ppm due to the nine equivalent protons and the absence of adjacent protons for coupling. The two methyl groups on the aromatic ring will also be singlets, with the C2-methyl likely appearing slightly upfield from the C4-methyl due to its proximity to the amide group.

The aromatic protons will exhibit a characteristic splitting pattern. The proton at the H3 position is expected to be a singlet due to the adjacent methyl groups. The protons at H5 and H6 will likely appear as doublets due to coupling with each other. The amide proton is expected to be a broad singlet in the downfield region of the spectrum, and its chemical shift can be highly dependent on the solvent and concentration.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy

Expected ¹³C NMR Spectrum:

Assignment Predicted Chemical Shift (ppm)
tert-butyl carbons (3 x CH₃)~ 27
tert-butyl quaternary carbon~ 40
Methyl carbon (C2-CH₃)~ 18
Methyl carbon (C4-CH₃)~ 21
Aromatic carbon (C5)~ 126
Aromatic carbon (C6)~ 129
Aromatic carbon (C3)~ 130
Aromatic carbon (C1)~ 134
Aromatic carbon (C2)~ 135
Aromatic carbon (C4)~ 138
Carbonyl carbon (C=O)~ 176

Interpretation and Rationale:

The pivaloyl group will show two distinct signals: one for the three equivalent methyl carbons and one for the quaternary carbon. The aromatic carbons will have a range of chemical shifts depending on their substitution and electronic environment. The carbons directly attached to the methyl groups (C2 and C4) and the nitrogen atom (C1) will be downfield compared to the other aromatic carbons. The carbonyl carbon of the amide group is expected to be the most downfield signal in the spectrum.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3250Medium
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)2970 - 2870Strong
Amide I (C=O Stretch)1680 - 1650Strong
Amide II (N-H Bend)1550 - 1520Strong
C=C Stretch (Aromatic)1600 - 1450Medium

Interpretation and Rationale:

The IR spectrum will be dominated by strong absorptions from the amide group. The Amide I band , primarily due to the C=O stretching vibration, is expected to be a very strong and sharp peak. The Amide II band , which arises from N-H bending and C-N stretching, will also be a strong absorption. The presence of a medium intensity N-H stretching band around 3300 cm⁻¹ is also a key indicator of the secondary amide functionality. The aliphatic C-H stretching from the pivaloyl and methyl groups will result in strong absorptions just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Expected Mass Spectrum:

  • Molecular Ion (M⁺): m/z = 205

  • Key Fragmentation Ions:

    • m/z = 149: Loss of the tert-butyl group (•C(CH₃)₃)

    • m/z = 121: The 2,4-dimethylaniline fragment

    • m/z = 85: The pivaloyl cation (⁺C(=O)C(CH₃)₃)

    • m/z = 57: The tert-butyl cation (⁺C(CH₃)₃)

Interpretation and Rationale:

In electron ionization (EI) mass spectrometry, this compound is expected to show a clear molecular ion peak at m/z 205. The most prominent fragmentation pathway is often the alpha-cleavage of the amide bond, leading to the formation of the pivaloyl cation (m/z 85) and the 2,4-dimethylaniline radical cation, or the 2,4-dimethylaniline fragment (m/z 121) and the pivaloyl radical. Further fragmentation of the pivaloyl cation can lead to the very stable tert-butyl cation at m/z 57.

fragmentation_pathway M [M]⁺˙ m/z = 205 frag1 [M - C₄H₉]⁺ m/z = 149 M->frag1 - •C(CH₃)₃ frag2 [C₇H₉N]⁺˙ m/z = 121 M->frag2 α-cleavage frag3 [C₅H₉O]⁺ m/z = 85 M->frag3 α-cleavage frag4 [C₄H₉]⁺ m/z = 57 frag3->frag4 - CO

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive prediction and interpretation of the key spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently verify the synthesis and purity of this compound. The outlined experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory. This guide serves as a valuable resource for scientists and professionals in drug development and other chemical sciences who are working with this and structurally related molecules.

References

  • Applichem. This compound. [Link]

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An In-depth Technical Guide to the Organic Solvent Solubility of N-(2,4-Dimethylphenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2,4-Dimethylphenyl)pivalamide is an organic compound belonging to the class of secondary amides.[1][2] Its structure, featuring a sterically hindered tert-butyl group attached to the carbonyl carbon and a substituted aromatic ring on the nitrogen atom, imparts specific physicochemical properties that dictate its behavior in various solvent systems. Understanding the solubility of this compound is paramount for professionals in drug development and chemical research, as solubility directly influences reaction kinetics, purification strategies, formulation development, and bioavailability.

This guide provides a comprehensive overview of the theoretical and practical aspects of this compound solubility in organic solvents. It is designed to equip researchers and scientists with the foundational knowledge and detailed methodologies required to accurately assess and predict its solubility behavior.

Physicochemical Properties of this compound

A thorough understanding of a compound's intrinsic properties is the first step in predicting its solubility. The key physicochemical parameters for this compound are summarized below.

PropertyValueSource
IUPAC Name N-(2,4-dimethylphenyl)-2,2-dimethylpropanamideN/A
CAS Number 97528-24-0[3][4]
Molecular Formula C₁₃H₁₉NO[3][4]
Molecular Weight 205.30 g/mol [3][4]
Appearance Solid (predicted)N/A
Structure Chemical structure of this compoundPubChem

Theoretical Principles of Solubility

The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like."[5] This concept hinges on the intermolecular forces between the solute (the amide) and the solvent molecules.

Molecular Structure and Polarity Analysis
  • Amide Group: The core of the molecule is the secondary amide functional group (-CONH-). The carbonyl group (C=O) is a strong hydrogen bond acceptor, while the N-H group is a hydrogen bond donor.[1][2] This allows for self-association between amide molecules via hydrogen bonding, which contributes to a higher melting point and can influence solubility.[6]

  • Aromatic Ring: The 2,4-dimethylphenyl group is nonpolar and contributes to the molecule's hydrophobicity. It can engage in van der Waals forces and π-π stacking interactions.

  • Tert-Butyl Group: This bulky, nonpolar alkyl group further increases the lipophilic character of the molecule and provides significant steric hindrance around the carbonyl group.

Overall, this compound is a moderately polar molecule with significant nonpolar character. Its solubility will be highest in solvents that can effectively disrupt the intermolecular hydrogen bonds of the solid amide while also accommodating its large nonpolar regions.

Predicting Solubility Behavior:
  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be reasonably good solvents for this amide, as they can interact with the C=O and N-H groups. However, the large nonpolar parts of the molecule may limit very high solubility.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents are hydrogen bond acceptors but not donors.[5] They can solvate the amide group but may be less effective at breaking up the crystal lattice energy compared to protic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces.[5] While they are compatible with the nonpolar regions of the molecule, they are poor at solvating the polar amide group. Therefore, solubility is expected to be low in highly nonpolar solvents.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and widespread use.[7][8]

Causality Behind Experimental Choices

The protocol described below is designed as a self-validating system. Each step is chosen to ensure that a true equilibrium is reached and that the measurement is accurate.

  • Using Excess Solid: Adding a sufficient excess of the solid compound is critical to ensure that the solution becomes saturated.[7] Without undissolved solid present at the end of the experiment, it is impossible to confirm that the saturation point was reached.

  • Equilibration Time: Amide compounds can have strong intermolecular forces, and dissolving can be a slow process. Allowing sufficient time for shaking (e.g., 24 to 72 hours) is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states.[8][9]

  • Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant and defined temperature (e.g., 25°C) using an incubator or water bath is essential for reproducibility.[10]

  • Phase Separation: It is imperative to separate the undissolved solid from the saturated solution without altering the equilibrium. Centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE) is a robust method to achieve this.[5]

  • Accurate Quantification: High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for accurately determining the concentration of the solute in the saturated solution due to its sensitivity and specificity.[5]

Step-by-Step Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of this compound to a series of glass vials, each containing a precisely known volume of a different organic solvent.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[8][9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.[7]

  • Centrifugation: Centrifuge the vials to pellet the remaining undissolved solid.

  • Filtration: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Attach a chemically inert syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean vial.[5] This step removes any remaining microscopic particles.

  • Quantification: Prepare a series of dilutions of the filtrate. Analyze these samples using a validated HPLC method with a calibration curve generated from standard solutions of known concentrations to determine the exact concentration of the dissolved compound.

  • Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess this compound to known volume of solvent B Seal vials and agitate at constant temperature (24-48 hours) A->B Transfer to shaker C Allow solid to settle B->C Cease agitation D Centrifuge to pellet undissolved solid C->D E Filter supernatant with 0.22 µm PTFE filter D->E Collect supernatant F Prepare dilutions of saturated filtrate E->F Prepare for analysis G Analyze by HPLC against a calibration curve F->G H Report Solubility (e.g., mg/mL @ 25°C) G->H Calculate result

Sources

A Technical Guide to the Stability and Storage of N-(2,4-Dimethylphenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2,4-Dimethylphenyl)pivalamide is a chemical entity of significant interest within the fields of organic synthesis and drug discovery, notably as a building block for targeted protein degraders.[1] The integrity and purity of such a compound are paramount for the reliability and reproducibility of experimental outcomes. Chemical stability, which dictates a substance's resistance to chemical change over time, is a critical quality attribute. This guide provides a comprehensive technical overview of the principles, experimental designs, and best practices for assessing and ensuring the stability of this compound, grounded in authoritative regulatory standards and field-proven scientific methodologies.

This document is designed for researchers, scientists, and drug development professionals, offering in-depth insights into establishing robust storage conditions and a validated shelf-life for this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical and chemical characteristics is the first step in designing a stability program.

PropertyValueSource(s)
CAS Number 97528-24-0[1][2][3][4]
Molecular Formula C₁₃H₁₉NO[1][2][3]
Molecular Weight 205.3 g/mol [1][2]
Appearance Solid (Typical)Assumed
General Class Aromatic AmideN/A

Core Principles of Amide Bond Stability

The central functional group in this compound is a tertiary amide. Amide bonds are generally robust; however, they are susceptible to hydrolysis under certain conditions.

  • Hydrolytic Degradation : The primary degradation pathway for amides is hydrolysis, which cleaves the amide bond to yield a carboxylic acid (pivalic acid) and an amine (2,4-dimethylaniline). This reaction is typically catalyzed by strong acids or bases.[5] The steric hindrance provided by the tert-butyl group in the pivalamide moiety and the dimethyl-substituted phenyl ring likely confers significant kinetic stability to the molecule, making hydrolysis slow under neutral conditions.

  • Oxidative and Photolytic Stability : While the amide bond itself is not highly susceptible to oxidation or photolysis, the aromatic ring system can be. Aromatic amines, in particular, can be sensitive to oxidation and light, potentially leading to colored degradation products.[6]

Regulatory Framework: The ICH Guidelines

To ensure a systematic and universally accepted approach, stability studies should be designed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[7][8] These guidelines provide a framework for stress testing and formal stability studies to establish a re-test period or shelf life.[9][10]

Designing a Comprehensive Stability Study

A robust stability study is a multi-stage process designed to identify potential degradation products, understand degradation pathways, and establish appropriate storage conditions.

Forced Degradation (Stress Testing)

The initial step is to perform forced degradation studies, which involve subjecting the compound to conditions more severe than those expected during routine storage.[11][12] The purpose is to intentionally degrade the molecule to identify likely degradation products and establish the specificity of the analytical method.[13]

  • Preparation : Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis : Treat the solution with 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis : Treat the solution with 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidative Degradation : Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation : Expose the solid compound to dry heat at a temperature 10-20°C above the accelerated testing temperature (e.g., 60-80°C) for 7 days.[10]

  • Photostability : Expose the solid compound and a solution to a light source according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][14] A dark control sample should be stored under the same conditions but protected from light.

  • Analysis : Analyze all stressed samples, alongside an unstressed control, using a suitable stability-indicating analytical method. The goal is to achieve 5-20% degradation to ensure that secondary degradation products are not predominant.

Caption: Workflow for a forced degradation study.

Stability-Indicating Analytical Method

A self-validating protocol requires a validated stability-indicating method (SIM). This is typically a chromatographic method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), capable of separating the intact parent compound from all potential degradation products without interference.[12] The data from the forced degradation study is essential for developing and validating this method by demonstrating its specificity.

Formal Stability Testing

Once the SIM is established, formal stability studies are conducted on at least three primary batches of the compound to establish a re-test period.[7][10] The samples are stored in containers that simulate the proposed market packaging and are tested at specified time points.

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate *30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Source: Adapted from ICH Q1A(R2) Guideline.[7] *Intermediate testing is only required if a significant change occurs during accelerated testing.

A "significant change" is defined as a failure to meet the established acceptance criteria for purity and other physical or chemical attributes.

Stability_Decision_Tree start Begin Accelerated Stability Study (40°C / 75% RH for 6 months) check Significant Change Observed? start->check yes_node Initiate Intermediate Study (30°C / 65% RH) check->yes_node Yes no_node Continue Long-Term Study (25°C / 60% RH) check->no_node No retest Establish Re-Test Period Based on Long-Term Data yes_node->retest no_node->retest

Sources

A Technical Guide to the Research Applications of N-(2,4-Dimethylphenyl)pivalamide: A Versatile Chemical Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern chemical research, from drug discovery to materials science, the identification and characterization of versatile molecular building blocks are paramount. N-(2,4-Dimethylphenyl)pivalamide is one such compound that, while not extensively documented in peer-reviewed literature for specific applications, presents considerable potential derived from the distinct chemical properties of its constituent moieties: the sterically demanding pivaloyl group and the functionalizable 2,4-dimethylphenyl ring.

This technical guide serves as a forward-looking exploration for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to provide a synthesized, experience-driven perspective on the potential research applications of this molecule. We will delve into its plausible roles in targeted protein degradation, as a foundational scaffold in medicinal chemistry, and as a strategic tool in advanced organic synthesis. The protocols and workflows described herein are designed to be self-validating, providing a robust framework for initiating research into this promising chemical entity.

Section 1: Core Chemical Identity and Synthesis

A foundational understanding of a molecule's properties and synthesis is the logical starting point for any research endeavor. This compound is an amide derivative that combines steric hindrance with a classic aromatic scaffold, features that underpin its potential utility.

Physicochemical Properties

The key identifiers and properties of this compound are summarized below. These data are critical for experimental design, influencing everything from solvent selection to analytical method development.

PropertyValueSource(s)
CAS Number 97528-24-0[1][2][3]
Molecular Formula C₁₃H₁₉NO[1][2][3]
Molecular Weight 205.3 g/mol [1][2]
Appearance Typically a white to off-white solid(Inferred from similar amides)
Classification Protein Degrader Building Block[1]
Synthesis Protocol: Amide Coupling

The most direct and reliable synthesis of this compound involves the acylation of 2,4-dimethylaniline with pivaloyl chloride. The causality behind this choice is the high reactivity of the acid chloride, which ensures an efficient reaction with the nucleophilic aniline, often driven to completion with a non-nucleophilic base to scavenge the HCl byproduct.

Objective: To synthesize this compound with high purity.

Materials:

  • 2,4-Dimethylaniline (1.0 eq.)

  • Pivaloyl chloride (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.5 eq.)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dimethylaniline (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of the acylation reaction and minimize side-product formation.

  • Reagent Addition: Add pivaloyl chloride (1.1 eq.) dropwise to the stirred solution over 15-20 minutes. The slight excess of the acid chloride ensures full consumption of the starting aniline.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup - Quenching: Upon completion, carefully quench the reaction by adding 1 M HCl to neutralize the excess triethylamine.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine. These washes remove the base, unreacted acid chloride (as pivalic acid), and any remaining aqueous-soluble impurities.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography to yield the pure this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2,4-Dimethylaniline & Triethylamine in DCM B Cool to 0°C A->B C Add Pivaloyl Chloride B->C D Stir at RT (2-4h) C->D E Aqueous Washes (HCl, NaHCO₃, Brine) D->E F Dry & Concentrate E->F G Purify (Recrystallization) F->G

Caption: Workflow for the laboratory synthesis of this compound.

Section 2: Core Application Area: Scaffolding for Targeted Protein Degradation

The classification of this compound as a "Protein Degrader Building Block" by chemical suppliers is a strong indicator of its intended utility in the field of Targeted Protein Degradation (TPD)[1]. TPD, particularly through technologies like PROteolysis TArgeting Chimeras (PROTACs), represents a paradigm shift in therapeutics, moving from occupancy-based inhibition to event-driven elimination of disease-causing proteins.

Rationale: A Fragment for Warhead Development

A PROTAC is a heterobifunctional molecule comprising a "warhead" that binds a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them. This compound is an ideal starting point or fragment for the development of novel warheads.

  • Steric Probing: The bulky tert-butyl group of the pivalamide moiety is an excellent tool for probing steric tolerance within a protein's binding pocket. Its rigid, well-defined shape can help map the boundaries of a ligandable site.

  • Aromatic Scaffold: The 2,4-dimethylphenyl ring provides a rigid aromatic core that can engage in hydrophobic and π-stacking interactions. The two methyl groups offer vectors for linker attachment through functionalization (e.g., benzylic bromination followed by substitution) without compromising the core amide structure.

  • Metabolic Stability: The pivalamide amide bond is generally more resistant to metabolic cleavage by amidases compared to less hindered amides, potentially leading to drug candidates with improved pharmacokinetic profiles.

Caption: General structure of a PROTAC utilizing the N-(2,4-...)pivalamide scaffold.

Experimental Workflow: Fragment-Based Screening and PROTAC Elaboration

This protocol outlines a self-validating system to first confirm the binding of this compound to a target protein and then use it as a foundation for PROTAC synthesis.

Objective: To validate this compound as a binder for a target Protein of Interest (POI) and elaborate it into a functional PROTAC.

Part A: Fragment Binding Validation (e.g., using Saturation-Transfer Difference NMR)

  • Sample Preparation: Prepare two NMR samples of the target protein (e.g., 10-20 µM in a suitable deuterated buffer). To one sample, add this compound to a final concentration of 100-500 µM. The second sample is the protein-only control.

  • STD-NMR Acquisition: Acquire STD-NMR spectra for both samples. This technique selectively irradiates protein resonances. If the fragment binds, saturation will be transferred from the protein to the fragment, resulting in detectable signals for the fragment's protons.

  • Data Analysis: Subtract the control spectrum from the sample spectrum. The presence of signals corresponding to the protons of this compound confirms binding. The relative intensity of the signals can indicate which part of the molecule is in closer proximity to the protein surface.

Part B: Synthetic Elaboration to a PROTAC

  • Functionalization: Selectively functionalize one of the methyl groups on the dimethylphenyl ring. A common method is radical bromination using N-Bromosuccinimide (NBS) and a radical initiator to form N-(2-(bromomethyl)-4-methylphenyl)pivalamide.

  • Linker Attachment: Displace the bromide with a linker containing a terminal nucleophile (e.g., the amine of a polyethylene glycol (PEG) linker). This step is typically an Sₙ2 reaction.

  • E3 Ligand Conjugation: Conjugate the other end of the linker to a known E3 ligase ligand (e.g., a pomalidomide derivative for Cereblon) via an amide coupling or click chemistry reaction.

  • Purification and Characterization: Purify the final PROTAC conjugate using reverse-phase HPLC and confirm its identity and purity via LC-MS and NMR.

Section 3: Application in Medicinal Chemistry as a Bioactive Scaffold

Drawing from the known biological activities of related pivalamide and aniline derivatives, this compound stands out as a promising scaffold for the development of novel therapeutic agents, particularly enzyme inhibitors.

Rationale: A Core for Enzyme Inhibitor Design

Research has demonstrated that pivalamide derivatives can act as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase.[4][5] The underlying principle is that the pivaloyl group can occupy a hydrophobic pocket while the amide and aromatic ring provide crucial hydrogen bonding and aryl interactions. The 2,4-dimethylphenyl moiety of our target compound can be systematically modified to optimize binding affinity and selectivity for a wide range of enzyme targets (e.g., kinases, proteases). For instance, replacing a methyl group with a halogen could introduce halogen bonding interactions, or converting it to a carboxylic acid could engage with a basic residue like lysine.

Protocol: In-Vitro Kinase Inhibition Assay

This protocol provides a framework for screening this compound and its future derivatives against a protein kinase, a common drug target.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a target kinase.

Materials:

  • Target kinase enzyme

  • Fluorescently-labeled peptide substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)

  • This compound (dissolved in DMSO)

  • Staurosporine (positive control inhibitor)

  • 384-well microplate

  • Plate reader capable of fluorescence detection

Step-by-Step Methodology:

  • Compound Preparation: Create a serial dilution of this compound in DMSO, typically starting from 10 mM.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of assay buffer to all wells. Add 1 µL of the compound dilutions to the test wells. Add 1 µL of DMSO to the "no inhibition" control wells and 1 µL of staurosporine to the "maximal inhibition" control wells.

  • Enzyme Addition: Add 10 µL of the kinase solution (prepared in assay buffer) to all wells and incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing both the peptide substrate and ATP (at its Kₘ concentration).

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Reaction Termination & Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Read the fluorescence on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Screening_Workflow A Prepare Serial Dilution of Compound in DMSO B Dispense Compound, Controls, & Buffer to 384-well Plate A->B C Add Kinase Enzyme (Pre-incubate 15 min) B->C D Initiate Reaction with ATP/Substrate Mix C->D E Incubate at 30°C for 60 min D->E F Stop Reaction & Read Fluorescence E->F G Calculate % Inhibition & Determine IC₅₀ F->G

Caption: High-throughput screening workflow for enzyme inhibition analysis.

Conclusion

This compound emerges not as a molecule with a single, defined application, but as a versatile and strategic platform for innovation across multiple research domains. Its true value lies in the combination of a sterically defined pivaloyl group and a modifiable dimethylphenyl ring. This guide has provided a technically grounded framework for its application in the high-impact field of targeted protein degradation, as a foundational scaffold for medicinal chemistry programs, and as a substrate for advanced synthetic methodologies. By understanding the causality behind its structural features, researchers are well-equipped to unlock the full potential of this promising chemical building block.

References

  • N-(2, 4-Dimethylphenyl)pivalamide, min 98%, 25 grams. Oakwood Chemical.[Link]

  • 97528-24-0 | this compound. Aaron Chemicals.[Link]

  • Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. PubMed Central, National Institutes of Health.[Link]

Sources

The Strategic Utility of N-(2,4-Dimethylphenyl)pivalamide in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Workhorse

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. N-(2,4-Dimethylphenyl)pivalamide, a sterically hindered secondary amide, has emerged as a valuable and versatile synthon, particularly in the realms of agrochemical and pharmaceutical development. Its unique combination of a bulky pivaloyl group and a substituted aryl moiety imparts distinct reactivity and steric properties that can be harnessed for a range of synthetic transformations. This technical guide provides an in-depth exploration of this compound as a building block, delving into its synthesis, key applications, and the mechanistic principles that underpin its utility.

Physicochemical Properties and Structural Features

A thorough understanding of a building block's intrinsic properties is fundamental to its effective application. The key physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 97528-24-0[1][2]
Molecular Formula C₁₃H₁₉NO[1][2]
Molecular Weight 205.3 g/mol [1][2]
Appearance White to off-white crystalline powder
Storage Room temperature[1]

The structure of this compound is characterized by two key features that dictate its chemical behavior:

  • The Pivaloyl Group: The bulky tert-butyl group of the pivaloyl moiety introduces significant steric hindrance around the amide bond. This steric bulk can influence the conformation of the molecule and direct the course of chemical reactions, often leading to high regioselectivity.[3]

  • The 2,4-Dimethylphenyl Group: The methyl substituents on the aromatic ring electronically activate the ring towards electrophilic substitution and can also play a role in directing reactions to specific positions on the ring.

Synthesis of this compound: A Reliable Protocol

The synthesis of this compound is typically achieved through the acylation of 2,4-dimethylaniline with pivaloyl chloride. This standard amide bond formation is a robust and high-yielding reaction.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2,4-dimethylaniline and pivaloyl chloride.

Materials:

  • 2,4-Dimethylaniline

  • Pivaloyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethylaniline (1.0 eq.) and a suitable base such as triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or column chromatography on silica gel to afford this compound as a white solid.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product 2,4-Dimethylaniline 2,4-Dimethylaniline Reaction Acylation 2,4-Dimethylaniline->Reaction Pivaloyl_chloride Pivaloyl chloride Pivaloyl_chloride->Reaction Base Base (e.g., TEA) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

Core Application: A Directing Group in Ortho-Lithiation

One of the most powerful applications of the pivalamide group is its role as a directed metalation group (DMG) in ortho-lithiation reactions.[3][4] The amide functionality coordinates to an organolithium base, such as n-butyllithium or sec-butyllithium, positioning the base to deprotonate the adjacent ortho-proton on the aromatic ring with high regioselectivity. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the ortho position.

The steric bulk of the pivaloyl group is advantageous in this context, as it can prevent nucleophilic attack on the amide carbonyl and enhance the stability of the lithiated intermediate.[3][5]

Mechanistic Rationale: The Power of Coordination

The ortho-directing ability of the pivalamide group stems from the formation of a stable six-membered cyclic transition state. The lithium atom of the organolithium reagent coordinates to both the carbonyl oxygen and the nitrogen atom of the amide, bringing the alkyl base into close proximity to the ortho-proton of the aromatic ring. This pre-coordination significantly lowers the activation energy for deprotonation at the ortho position compared to other positions on the ring.

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product Start N-Aryl Pivalamide Step1 Ortho-lithiation Start->Step1 Base Organolithium Base (e.g., n-BuLi) Base->Step1 Electrophile Electrophile (E+) Step2 Electrophilic Quench Electrophile->Step2 Intermediate Ortho-lithiated Intermediate Intermediate->Step2 Product Ortho-functionalized Aniline Derivative Step1->Intermediate Step2->Product

Caption: General workflow for pivalamide-directed ortho-lithiation.

Application in Multi-Step Synthesis: Building Blocks for Agrochemicals and Pharmaceuticals

The true value of this compound and related structures is demonstrated in their application as intermediates in the synthesis of complex, biologically active molecules. The ortho-functionalized anilines generated via directed lithiation are versatile precursors for a variety of heterocyclic and polycyclic systems.

Furthermore, the N-(2,4-dimethylphenyl)amide moiety is found in complex bioactive molecules. For instance, the synthesis of 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(2,4-dimethylphenyl)benzamide, a compound with potential biological activity, utilizes an N-(2,4-dimethylphenyl)benzamide derivative as a key building block.[7] This highlights the importance of this substituted aniline fragment in constructing molecules with desired pharmacological profiles.

The Broader Context: Pivalamides in Organic Synthesis

The utility of the pivalamide group extends beyond directed lithiation. It can also serve as a robust protecting group for amines due to its steric hindrance, which makes it resistant to cleavage under many reaction conditions.[8] This stability allows for chemical modifications at other parts of the molecule without affecting the protected amine. The pivaloyl group can be removed under more forcing acidic or basic conditions when desired.

Conclusion: A Strategically Important Building Block

This compound is a valuable building block in organic synthesis, offering a powerful tool for the regioselective functionalization of aromatic rings. Its utility is primarily derived from the directing ability of the pivalamide group in ortho-lithiation reactions, which provides a reliable route to ortho-substituted anilines. These intermediates are crucial precursors for the synthesis of a wide range of complex molecules, including those with applications in the agrochemical and pharmaceutical industries. The steric and electronic properties of both the pivaloyl and the 2,4-dimethylphenyl groups contribute to the unique reactivity and synthetic potential of this compound, making it a key component in the modern synthetic chemist's toolbox.

References

  • Fuhrer, W., & Gschwend, H. W. (1978). Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines. The Journal of Organic Chemistry, 43(16), 3072–3075.
  • Özdemir, N., et al. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ARKIVOC, 2008(12), 188-194.
  • University of California, Irvine. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Patents. (n.d.). Synthesis method of boscalid intermediate 2-(4 '-chlorphenyl) aniline.
  • Snieckus, V. (2012). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Israel Journal of Chemistry, 52(3-4), 269-281.
  • Khalid, A., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry, 10, 969359.
  • Kalinowska-Tłuścik, J. (2015). Secondary Amides as Orthodirected Metalation Groups for Arenes — A Useful Construction Way of the Polysubstituted Aromatic and Heteroaromatic Systems. Current Organic Chemistry, 19(12), 1146-1166.
  • Li, Q., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(18), 3341.
  • National Center for Biotechnology Information. (n.d.). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. Retrieved from [Link]

  • Scribd. (n.d.). Multi Step Synthesis Post Lab. Retrieved from [Link]

  • Jordan, A., et al. (2020). Building blocks synthesized using more sustainable Delépine reaction conditions: DMC, 60 °C, 2 h. Green Chemistry, 22(19), 6546-6555.
  • YourTutorJake. (2021, January 5). Aromatic Chemistry Multi-step Synthesis Practice [Organic synthesis problem explained]. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Application of Organic Synthesis to Bioactive Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Design, Synthesis and Biological Activity of Organic Compounds. Retrieved from [Link]

  • Request PDF. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]

  • Al-Karawi, A. J. M., & Al-Juburi, A. S. (2021). Synthesis, characterisation and biological activities of N-phenyl-ethan-1-one-2,4-dimethyl-1,3-butadiene-1,4-thiazin derivatives. Journal of Physics: Conference Series, 1879(3), 032078.

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N-(2,4-Dimethylphenyl)pivalamide: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2,4-Dimethylphenyl)pivalamide is a substituted amide that has emerged as a valuable building block in the field of chemical biology and drug discovery, particularly in the burgeoning area of targeted protein degradation.[1] Its structural features—a sterically hindered tert-butyl group coupled with a dimethyl-substituted phenyl ring—impart unique physicochemical properties that are increasingly leveraged by researchers in the design of novel therapeutics. This technical guide provides an in-depth overview of this compound, including its chemical identity, synthesis, spectroscopic characterization, and its strategic application in the development of advanced drug candidates such as proteolysis-targeting chimeras (PROTACs).

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective application in research and development. These properties influence its reactivity, solubility, and interactions with biological systems.

PropertyValueSource(s)
CAS Number 97528-24-0[1][2][3]
Molecular Formula C₁₃H₁₉NO[1][2]
Molecular Weight 205.30 g/mol [1][2]
Purity Typically ≥98%[1]
Product Family Protein Degrader Building Blocks[1]
Storage Room temperature[1]

Synthesis of this compound

Reaction Scheme

Synthesis_of_this compound cluster_reactants Reactants cluster_products Products 2,4-dimethylaniline 2,4-Dimethylaniline reaction_center + 2,4-dimethylaniline->reaction_center pivaloyl_chloride Pivaloyl Chloride pivaloyl_chloride->reaction_center target_molecule This compound HCl HCl reaction_center->target_molecule Base (e.g., Pyridine or Triethylamine) Solvent (e.g., DCM or THF) reaction_center->HCl

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

Objective: To synthesize this compound via the acylation of 2,4-dimethylaniline.

Materials:

  • 2,4-Dimethylaniline

  • Pivaloyl chloride

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A suitable base (e.g., triethylamine or pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethylaniline (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Add a suitable base such as triethylamine (1.2 equivalents) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound as a solid.

Spectroscopic Characterization

While experimentally obtained spectra for this compound are not widely published in peer-reviewed literature, the expected spectral data can be predicted based on its chemical structure and data from analogous compounds.[6][7][8][9][10] These predictions are invaluable for researchers to confirm the identity of the synthesized compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the aliphatic protons of the methyl and tert-butyl groups.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
tert-Butyl (C(CH₃)₃)1.2 - 1.4Singlet9H
Aromatic CH₃ (at C2)2.1 - 2.3Singlet3H
Aromatic CH₃ (at C4)2.2 - 2.4Singlet3H
Aromatic H (at C6)~7.0Singlet or Doublet1H
Aromatic H (at C5)~7.1Doublet1H
Aromatic H (at C3)~7.2Doublet1H
Amide NH7.5 - 8.5Broad Singlet1H

Note: The exact chemical shifts of the aromatic protons can vary, and their splitting patterns will depend on the coupling constants.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic CH₃17 - 21
tert-Butyl (CH₃)~28
tert-Butyl (quaternary C)~39
Aromatic C (substituted)130 - 140
Aromatic CH125 - 130
Amide C=O175 - 180
Predicted Infrared (IR) Spectrum

The IR spectrum is useful for identifying key functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Appearance
N-H Stretch3300 - 3500Sharp to medium
C-H Stretch (aliphatic)2850 - 3000Strong, sharp
C=O Stretch (Amide I)1650 - 1690Strong, sharp
N-H Bend (Amide II)1510 - 1570Medium to strong
C-N Stretch1200 - 1350Medium
Predicted Mass Spectrum

In mass spectrometry, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound.

  • Expected Molecular Ion (M⁺): m/z ≈ 205.15

Application in Targeted Protein Degradation

This compound is primarily marketed as a building block for protein degraders.[1] The field of targeted protein degradation (TPD) has revolutionized drug discovery by offering a mechanism to eliminate disease-causing proteins rather than merely inhibiting them.[11] Proteolysis-targeting chimeras (PROTACs) are a prominent class of protein degraders.

The Role of Building Blocks in PROTACs

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects the two ligands.[11][12] The linker is not merely a passive spacer but plays a crucial role in the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[13][]

PROTAC_Mechanism Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC (Warhead-Linker-E3 Ligase Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Marked for degradation Degradation Target Protein Degradation Proteasome->Degradation

Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.

Potential Roles of this compound in PROTAC Design

While specific examples of PROTACs incorporating this compound are not yet prevalent in the public domain, its structural characteristics suggest several potential roles as a building block, likely as a component of the linker:

  • Modulation of Physicochemical Properties: The dimethylphenyl and tert-butyl groups contribute to the lipophilicity of a molecule. By incorporating this moiety into a linker, medicinal chemists can fine-tune the overall lipophilicity of the PROTAC, which can impact its solubility, cell permeability, and pharmacokinetic profile.

  • Conformational Rigidity: The bulky tert-butyl group can introduce a degree of steric hindrance and conformational rigidity to the linker. This can be advantageous in pre-organizing the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[]

  • Exploring Chemical Space: The availability of diverse building blocks like this compound allows for the rapid generation of libraries of PROTACs with varied linker architectures. This is crucial for the empirical optimization process of identifying potent and selective degraders.

It is less likely that this compound itself is a direct binder of an E3 ligase or a warhead for a specific target, as these components typically have more complex pharmacophores. Its utility lies in its ability to modify the linker, which is a critical determinant of a PROTAC's success.

Safety and Handling

Based on available safety data sheets, this compound should be handled with appropriate precautions in a laboratory setting.

  • Hazards: It is classified as harmful if swallowed and may cause skin and eye irritation.

  • Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound represents a specialized yet important chemical tool for researchers and drug development professionals. Its primary value lies in its application as a building block for constructing sophisticated molecules like PROTACs. The unique combination of a sterically demanding pivaloyl group and a substituted aromatic ring provides a means to modulate the physicochemical and structural properties of linkers in these complex molecules. As the field of targeted protein degradation continues to advance, the strategic use of well-characterized building blocks such as this compound will be instrumental in the design and development of the next generation of therapeutics.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of N-(2,4-Dimethylphenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of N-(2,4-Dimethylphenyl)pivalamide, a sterically hindered amide with applications in organic synthesis and medicinal chemistry. The protocol details the N-acylation of 2,4-dimethylaniline with pivaloyl chloride, a transformation often conducted under Schotten-Baumann conditions. This guide emphasizes the mechanistic rationale behind the procedural steps, offers a detailed, validated experimental protocol, and outlines the analytical characterization of the final product.

Introduction and Scientific Context

N-acylated anilines are a cornerstone structural motif in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. The amide bond, central to these structures, imparts specific conformational rigidity and hydrogen bonding capabilities that are critical for biological activity and material properties. The target molecule, this compound (CAS No. 97528-24-0), combines a substituted aromatic amine with a sterically demanding acyl group (pivaloyl). This steric hindrance can enhance metabolic stability and influence the molecule's three-dimensional orientation, making it a valuable building block in drug discovery and a pertinent subject for synthetic methodology studies.

The synthesis described herein is a classic example of nucleophilic acyl substitution. The primary challenge in acylating hindered anilines like 2,4-dimethylaniline is the reduced nucleophilicity of the nitrogen atom, which is a consequence of both steric hindrance from the ortho-methyl group and electronic effects. The Schotten-Baumann reaction provides a robust and effective method to overcome these challenges by utilizing an acyl chloride in the presence of a base to drive the reaction to completion.[1][2]

Reaction Mechanism: The Schotten-Baumann Acylation

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The reaction is facilitated by a base, which neutralizes the hydrochloric acid byproduct generated during the reaction, thereby preventing the protonation of the starting amine and driving the equilibrium toward the product.[2]

The key mechanistic steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,4-dimethylaniline attacks the electrophilic carbonyl carbon of pivaloyl chloride. This forms a transient tetrahedral intermediate.

  • Intermediate Collapse: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Deprotonation: The added base (e.g., pyridine or hydroxide) abstracts the proton from the positively charged nitrogen atom, yielding the neutral amide product and a salt (e.g., pyridinium chloride or sodium chloride).[1][3]

Caption: Figure 1: Mechanism of N-acylation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions and analytical checks should ensure a successful synthesis and high-purity product.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )QuantityMoles (mmol)Eq.
2,4-Dimethylaniline95-68-1121.182.42 g20.01.0
Pivaloyl Chloride3282-30-2120.582.65 g (2.7 mL)22.01.1
Pyridine (anhydrous)110-86-179.103.16 g (3.2 mL)40.02.0
Dichloromethane (DCM)75-09-284.9350 mL--
1 M Hydrochloric Acid7647-01-036.46~40 mL--
Sat. Sodium Bicarbonate144-55-884.01~40 mL--
Brine (Sat. NaCl)7647-14-558.44~20 mL--
Anhydrous Sodium Sulfate7757-82-6142.04~5 g--
  • Expertise Note: 2,4-Dimethylaniline can oxidize and darken over time. If the starting material is dark reddish-brown, it should be distilled under reduced pressure before use to remove polymeric impurities.[4] Pivaloyl chloride is moisture-sensitive and should be handled under anhydrous conditions.

Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel (250 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Synthetic Procedure

Synthesis Workflow Figure 2: Experimental Workflow Start Start Setup 1. Reaction Setup - Dissolve 2,4-dimethylaniline  & pyridine in DCM. - Cool to 0 °C. Start->Setup Addition 2. Acylation - Add pivaloyl chloride  dropwise over 20 min. - Warm to RT, stir 2-4h. Setup->Addition Workup 3. Aqueous Workup - Quench with water. - Transfer to separatory funnel. - Wash with 1M HCl, sat. NaHCO₃, brine. Addition->Workup Isolation 4. Isolation - Dry organic layer (Na₂SO₄). - Filter and concentrate  via rotary evaporation. Workup->Isolation Purification 5. Purification - Recrystallize from  ethanol/water or perform  column chromatography. Isolation->Purification Characterization 6. Characterization - Obtain NMR, IR, MS data. - Determine melting point. Purification->Characterization End Product Characterization->End

Caption: Figure 2: Experimental Workflow.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethylaniline (2.42 g, 20.0 mmol) and anhydrous pyridine (3.2 mL, 40.0 mmol) in 50 mL of dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Acylating Agent: Transfer pivaloyl chloride (2.7 mL, 22.0 mmol) to a dropping funnel and add it dropwise to the stirred aniline solution over 20-30 minutes. Causality Insight: Slow, controlled addition is critical to manage the exothermic nature of the acylation and prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a hexanes/ethyl acetate solvent system. The formation of a white precipitate (pyridinium hydrochloride) is expected.

  • Aqueous Workup: Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.[5]

    • Wash sequentially with 1 M HCl (2 x 20 mL). Trustworthiness Check: This step removes the excess pyridine and any unreacted 2,4-dimethylaniline by converting them into water-soluble salts.

    • Wash with saturated sodium bicarbonate solution (2 x 20 mL). This neutralizes any remaining acidic species.

    • Finally, wash with brine (1 x 20 mL) to remove residual water and aid in layer separation.

  • Isolation: Dry the separated organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification:

    • Recrystallization (Preferred for solid products): The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to obtain a high-purity crystalline solid.[6]

    • Column Chromatography: If the product is an oil or recrystallization is ineffective, purification can be achieved by silica gel column chromatography using a gradient of ethyl acetate in hexanes.[6]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical and Chemical Properties
PropertyValue
CAS Number 97528-24-0[7][8]
Molecular Formula C₁₃H₁₉NO[7][8]
Molecular Weight 205.30 g/mol [7][8]
Appearance White to off-white solid
Expected Spectroscopic Data

The following data are predicted based on the structure and analysis of analogous compounds.[9]

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ ~7.8 (s, 1H, NH ), 7.1-7.0 (m, 3H, Ar-H ), 2.3 (s, 3H, Ar-CH ₃), 2.2 (s, 3H, Ar-CH ₃), 1.3 (s, 9H, C(CH ₃)₃) ppm.
¹³C NMR (100 MHz, CDCl₃)δ ~176 (C=O), ~135-127 (Ar-C), 39.7 (quaternary C), 27.6 (C(C H₃)₃), 21.0 (Ar-C H₃), 17.8 (Ar-C H₃) ppm.
IR Spectroscopy (ATR)ν ~3300 cm⁻¹ (N-H stretch), ~2960 cm⁻¹ (C-H stretch, sp³), ~1660 cm⁻¹ (C=O stretch, Amide I band) cm⁻¹.
Mass Spectrometry (EI)m/z (%) = 205 (M⁺), 148, 121, 57 (tert-butyl cation, base peak).

Conclusion

The Schotten-Baumann acylation of 2,4-dimethylaniline with pivaloyl chloride is an efficient and reliable method for the synthesis of this compound. The protocol described provides a clear, step-by-step procedure grounded in established chemical principles. By carefully controlling the reaction conditions and performing a thorough workup and purification, researchers can obtain the target compound in high yield and purity, suitable for further applications in research and development.

References

  • BenchChem. N-Acylation of Hindered Anilines. BenchChem Technical Support Center.
  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application.
  • BenchChem. A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides. BenchChem Application Note.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • Spectrum Chemical. N-(2, 4-Dimethylphenyl)pivalamide, min 98%.
  • Santa Cruz Biotechnology, Inc. This compound.
  • MDPI. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(21), 6649.
  • Reddit. Purify and dry aniline?. r/chemistry.
  • BenchChem. Spectroscopic analysis of N'-(4-fluorophenyl)butanediamide (NMR, IR, Mass Spec). BenchChem Technical Guide.

Sources

Synthesis Protocol for N-(2,4-Dimethylphenyl)pivalamide via Schotten-Baumann Acylation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of N-(2,4-Dimethylphenyl)pivalamide, a valuable intermediate in organic and medicinal chemistry. The synthesis is achieved through the acylation of 2,4-dimethylaniline with pivaloyl chloride, employing a modified Schotten-Baumann reaction condition. This guide is designed for researchers in drug development and synthetic chemistry, offering detailed procedural steps, mechanistic insights, safety protocols, and methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction and Scientific Context

This compound and its structural analogs are key building blocks in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries.[1] The sterically hindered tert-butyl group provided by the pivaloyl moiety can impart unique properties to target molecules, such as increased metabolic stability or specific conformational constraints.

The synthesis described herein utilizes the Schotten-Baumann reaction, a robust and widely adopted method for forming amides from amines and acyl chlorides.[2][3] This reaction proceeds via a nucleophilic acyl substitution mechanism.[4][5] The protocol has been optimized for high yield and purity by using an organic base in an aprotic solvent system, which minimizes side reactions such as the hydrolysis of the highly reactive pivaloyl chloride.[3][6]

Reaction Principle and Mechanism

The core of this synthesis is the nucleophilic acyl substitution reaction between 2,4-dimethylaniline (the nucleophile) and pivaloyl chloride (the electrophile).

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,4-dimethylaniline attacks the electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate.[2][5]

  • Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Deprotonation: The resulting positively charged ammonium species is deprotonated by a base (triethylamine in this protocol) to yield the final neutral amide product, this compound. The base also neutralizes the hydrochloric acid (HCl) generated in the reaction, driving the equilibrium towards the product.[3][4]

reaction_mechanism cluster_reactants Reactants cluster_intermediate Key Steps cluster_products Products r1 2,4-Dimethylaniline i1 Nucleophilic Attack r1->i1 Nucleophile r2 Pivaloyl Chloride r2->i1 Electrophile r3 Triethylamine (Base) i4 Deprotonation r3->i4 Accepts H+ i2 Tetrahedral Intermediate i1->i2 i3 Chloride Elimination i2->i3 i3->i4 p1 This compound i4->p1 p2 Triethylamine Hydrochloride i4->p2 workflow setup 1. Reaction Setup - Dissolve 2,4-dimethylaniline and TEA in DCM. - Cool to 0°C under N2. addition 2. Reagent Addition - Add pivaloyl chloride dropwise over 20-30 min. - Maintain temperature at 0°C. setup->addition reaction 3. Reaction Progression - Stir at 0°C for 30 min. - Warm to room temperature and stir for 2-4 hours. - Monitor by TLC. addition->reaction workup 4. Aqueous Workup - Transfer to separatory funnel. - Wash sequentially with H2O, 1M HCl, sat. NaHCO3, and brine. reaction->workup isolate 5. Isolation - Dry organic layer with MgSO4. - Filter and concentrate via rotary evaporation. workup->isolate purify 6. Purification - Recrystallize crude solid from a suitable solvent system (e.g., ethanol/water). isolate->purify analyze 7. Analysis - Determine melting point. - Acquire NMR and MS spectra. purify->analyze

Sources

Application Notes and Protocols for the Purification of N-(2,4-Dimethylphenyl)pivalamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of N-(2,4-Dimethylphenyl)pivalamide, a key intermediate in various synthetic applications, through the technique of recrystallization. Recrystallization is a robust and scalable method for purifying solid organic compounds, predicated on the principle of differential solubility.[1][2][3] This application note details the underlying theory, a systematic approach to solvent selection, a meticulously outlined experimental protocol, and strategies for troubleshooting common issues. The protocols herein are designed to be a self-validating system, ensuring researchers, scientists, and drug development professionals can achieve high purity of the target compound.

Introduction: The Imperative for Purity

This compound (CAS No: 97528-24-0) is a substituted amide with a molecular weight of 205.3 g/mol and a molecular formula of C13H19NO. Its utility as a building block in the synthesis of pharmaceuticals and other complex organic molecules necessitates a high degree of purity. Crude synthetic products are often contaminated with unreacted starting materials, byproducts, and other impurities that can interfere with subsequent reactions or compromise the integrity of the final product.

Recrystallization stands as a cornerstone technique in organic chemistry for the purification of solid compounds.[1][3][4] The method leverages the principle that the solubility of most solids increases with temperature.[2][5] An ideal recrystallization process involves dissolving the impure compound in a minimal amount of a suitable hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the desired compound, while impurities remain dissolved in the surrounding solution (mother liquor).[4][6] The success of this technique is fundamentally dependent on the judicious selection of the recrystallization solvent.[2][7]

Expertise & Experience: The Rationale Behind the Protocol

The protocol detailed in this guide is not merely a sequence of steps but is grounded in extensive experience in process chemistry. The choice of a single-solvent versus a mixed-solvent system, the rate of cooling, and the washing procedure are all critical parameters that have been optimized for this compound.

Solvent Selection: The "like dissolves like" principle is a useful starting point. Given the amide functionality and the aromatic ring of this compound, solvents with moderate polarity are likely candidates. A systematic screening of solvents is paramount. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[7][8][9] This differential solubility is the driving force for high recovery of the purified product.

Cooling Rate: Slow cooling is intentionally prescribed to facilitate the growth of large, well-defined crystals.[2] Rapid cooling can lead to the formation of small, impure crystals by trapping impurities within the crystal lattice.[6][10]

Washing: The use of ice-cold solvent for washing the collected crystals is a critical step to remove any adhering mother liquor, which contains the dissolved impurities, without significantly dissolving the purified product.[3]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the visual cues at each step inform the subsequent actions, ensuring a successful purification.

Materials and Equipment
Reagents Equipment
Crude this compoundErlenmeyer flasks (various sizes)
Ethanol (95%)Hot plate with magnetic stirring capabilities
IsopropanolMagnetic stir bars
AcetoneGraduated cylinders
Ethyl AcetatePowder funnel
HexaneBuchner funnel and filter flask
Deionized WaterVacuum source
Activated Charcoal (optional)Filter paper
Spatula
Watch glass
Ice bath
Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12][13][14]

  • Handle all organic solvents with care, as they are flammable. Avoid open flames and sources of ignition.[14]

  • Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed hazard information.[11][12][13][14]

Solvent System Selection

A preliminary small-scale test is crucial to identify the optimal solvent or solvent pair.

  • Initial Screening: Place approximately 100 mg of crude this compound into several test tubes.

  • Room Temperature Solubility: Add 1 mL of a different potential solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane, water) to each test tube. Agitate the mixtures and observe the solubility at room temperature. An ideal solvent will show low solubility.[9]

  • Elevated Temperature Solubility: For solvents where the compound was sparingly soluble or insoluble at room temperature, gently heat the test tubes in a water bath.[15] A good solvent will completely dissolve the compound at or near its boiling point.[9]

  • Cooling and Crystallization: Allow the test tubes with dissolved solid to cool slowly to room temperature, and then place them in an ice bath.[15] The solvent that yields a good quantity of crystals upon cooling is a strong candidate for single-solvent recrystallization.

  • Mixed-Solvent System: If no single solvent is ideal, a mixed-solvent system may be necessary.[7] This typically involves a "good" solvent in which the compound is highly soluble and a "bad" solvent in which it is poorly soluble. The two solvents must be miscible.

Based on preliminary screening, a mixture of ethanol and water is often effective for compounds with similar structures.[16] Ethanol acts as the "good" solvent, and water as the "anti-solvent."

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start: Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve Add 'good' solvent (e.g., Ethanol) hot_filtration Hot Filtration (Optional) [Remove insoluble impurities] dissolve->hot_filtration decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly decolorize->hot_filtration ice_bath Cool in Ice Bath [Maximize yield] cool_slowly->ice_bath vacuum_filtration Vacuum Filtration [Collect crystals] ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry the Purified Crystals wash->dry end End: Pure Crystalline Product dry->end

Sources

1H NMR characterization of N-(2,4-Dimethylphenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the ¹H NMR Characterization of N-(2,4-Dimethylphenyl)pivalamide

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of small molecules in research and drug development.[1] This document provides a comprehensive guide to the ¹H NMR characterization of this compound (CAS 97528-24-0), a substituted amide.[2][3] We will delve into the theoretical basis for predicting the proton spectrum, present a detailed protocol for sample preparation and data acquisition, and offer a systematic approach to spectral processing and interpretation. This guide is designed for researchers, scientists, and drug development professionals seeking to obtain high-quality, reproducible NMR data for this class of compounds.

Introduction and Theoretical Framework

This compound is an amide comprised of a sterically hindered pivaloyl group and a 2,4-disubstituted aromatic ring. Understanding the electronic environment of each proton is key to accurately interpreting its ¹H NMR spectrum. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal provide unique structural information.[4]

Predicted ¹H NMR Spectral Features

Before experimental acquisition, a theoretical analysis of the molecule allows for a robust prediction of the expected spectrum.

  • Pivaloyl Group (-C(CH₃)₃): The nine protons of the three methyl groups are chemically equivalent due to free rotation around the carbon-carbon single bonds. This will result in a single, sharp signal (a singlet) with a large integration value (9H). These protons are on sp³ hybridized carbons and are relatively shielded, expected to resonate in the upfield region of the spectrum.[5]

  • Amide Proton (-NH-): The amide proton signal is often a broad singlet.[6] Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding effects.[7] In many cases, this proton does not couple with adjacent protons. Its identity can be confirmed by a D₂O exchange experiment, where the NH peak disappears from the spectrum.

  • Aromatic Protons (Ar-H): The 2,4-disubstituted phenyl ring contains three non-equivalent aromatic protons. Their chemical shifts are influenced by the electron-donating methyl groups and the electron-withdrawing, sterically bulky amide group. They are expected to resonate in the aromatic region (typically 6.0-8.5 ppm).[8]

    • H-6: This proton is ortho to the amide substituent and ortho to the C-2 methyl group. It is expected to be a singlet or a finely split doublet.

    • H-5: This proton is ortho to the C-4 methyl group and meta to the amide and C-2 methyl groups. It is expected to be a doublet of doublets, or more simply a doublet due to coupling with H-6.

    • H-3: This proton is ortho to the C-2 methyl group and meta to the amide and C-4 methyl groups. It will likely appear as a doublet due to coupling with H-5.

  • Aromatic Methyl Protons (Ar-CH₃): The two methyl groups are in different chemical environments and will therefore appear as two distinct singlets, each integrating to 3H.[9] Their chemical shifts will be in the typical range for methyl groups attached to an aromatic ring (around 2.0-2.5 ppm).[10]

The following diagram illustrates the distinct proton environments within the this compound molecule.

Figure 1: Structure of this compound with unique proton environments labeled.

Experimental Protocol

This section details the step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum. The entire workflow is summarized in Figure 2.

G prep Sample Preparation acq NMR Data Acquisition prep->acq Insert Sample proc Data Processing acq->proc Acquire FID interp Spectral Interpretation proc->interp Generate Spectrum

Figure 2: Workflow for the ¹H NMR characterization of this compound.

Sample Preparation

The quality of the NMR spectrum is directly dependent on proper sample preparation.[1] The goal is a clean, homogeneous solution free of particulate matter.

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound and transfer it to a clean, dry vial.[11][12]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice for this compound due to its ability to dissolve non-polar to moderately polar organic molecules and its relatively simple residual solvent signal (~7.26 ppm).[1]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[12] Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm for chemical shift referencing.

  • Homogenization: Gently swirl or vortex the vial to ensure the compound is fully dissolved. A clear solution is critical for good spectral resolution.[13]

  • Filtration and Transfer: To remove any suspended solid particles which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12] The final sample height in the tube should be approximately 4-5 cm.[13]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or higher spectrometer.

  • Instrument Setup: Insert the sample into the spinner turbine and place it in the magnet. Allow the sample temperature to equilibrate.[14]

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃). This stabilizes the magnetic field. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.[15][16]

  • Acquisition Parameters: Set up a standard 1D proton experiment with the following suggested parameters[16][17]:

    • Pulse Angle: 30-45 degrees (to allow for shorter relaxation delays).

    • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.

    • Number of Scans (NS): 8 to 16 scans. This is usually sufficient for a sample of this concentration and can be increased to improve the signal-to-noise ratio for more dilute samples.

    • Relaxation Delay (D1): 1-2 seconds. For fully quantitative results where accurate integration is paramount, D1 should be at least 5 times the longest T₁ relaxation time of any proton in the molecule (a value of 5-10 seconds is often a safe starting point for quantitative work).[18]

    • Acquisition Time (AT): 2-4 seconds to ensure good digital resolution.

  • Acquisition: Start the acquisition. The instrument will collect the Free Induction Decay (FID) signal.[19]

Data Processing

The raw FID data must be mathematically processed to generate the final frequency-domain spectrum.[20][21]

  • Fourier Transformation (FT): Apply a Fourier transform to the FID to convert the time-domain data into the frequency domain.[19][22] An exponential window function (apodization) may be applied prior to FT to improve the signal-to-noise ratio.[23]

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are positive and have a pure absorption lineshape.[22]

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline of the spectrum is flat and at zero intensity.[23]

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl₃ can be used as a secondary reference (δ = 7.26 ppm).[16]

  • Integration: Integrate the area under each signal. The integral values are proportional to the number of protons giving rise to each signal.[4] Normalize the integrals to a known peak (e.g., set the integral of one of the 3H methyl singlets to 3.00).

Data Interpretation and Analysis

A properly acquired and processed spectrum of this compound should exhibit signals that align with the theoretical predictions. The table below summarizes the expected data.

Signal Label Assignment Expected Chemical Shift (δ, ppm) Integration Multiplicity
Hₑ-C(CH₃ )₃~ 1.309HSinglet (s)
Ar-CH₃ (at C-2)~ 2.253HSinglet (s)
HₙAr-CH₃ (at C-4)~ 2.303HSinglet (s)
Hₗ, Hₘ, HₒAr-H 7.00 - 7.503H totalComplex pattern (see 1.1)
Hₐ-NH -7.50 - 8.50 (variable)1HBroad Singlet (br s)

Note: Chemical shifts are predictive and may vary slightly based on solvent and concentration.

Analysis Steps:

  • Identify Key Groups: Locate the large singlet around 1.3 ppm, confirming the presence of the tert-butyl group. Find the two distinct singlets in the 2.2-2.3 ppm region, corresponding to the two aromatic methyl groups.

  • Analyze the Aromatic Region: Examine the signals between 7.0 and 7.5 ppm. The integration should sum to 3H. The splitting pattern should be carefully analyzed to assign the specific aromatic protons (H-3, H-5, H-6).[24]

  • Locate the Amide Proton: Search for a broad singlet, likely further downfield, that integrates to 1H. To confirm its identity, a D₂O shake can be performed; the sample is shaken with a drop of D₂O, and a new spectrum is acquired. The amide NH peak will exchange with deuterium and disappear.[6]

  • Final Check: Ensure that the sum of all integrations matches the total number of protons in the molecule (19H). The observed chemical shifts and coupling patterns should be consistent with the proposed structure.[10]

Conclusion

This application note provides a robust framework for the ¹H NMR characterization of this compound. By combining a theoretical understanding of the molecular structure with a meticulous experimental protocol, researchers can reliably obtain high-quality spectral data. This systematic approach—from sample preparation and data acquisition to processing and interpretation—ensures the accurate structural verification and purity assessment crucial for applications in chemical synthesis and drug discovery.

References

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  • The MetaRbolomics Project. (n.d.). 2.3 NMR data handling and (pre-)processing. The MetaRbolomics book.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
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  • University of Ottawa. (n.d.). Sample preparation.
  • ResearchGate. (n.d.). NMR Data Processing.
  • Chemistry For Everyone. (2025, August 24). How Do You Process NMR Data? [Video]. YouTube.
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  • University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition.
  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(4), 205-215. Retrieved from [Link]

  • University of Cambridge. (2017). Quantitative NMR Spectroscopy.
  • IUCr Journals. (n.d.). A structural study of 2,4-dimethylaniline derivatives.
  • ChemicalBook. (n.d.). PIVALAMIDE(754-10-9) 1H NMR spectrum.
  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.
  • CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube.
  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • University of Wisconsin-Platteville. (n.d.). NMR Chemical Shifts.
  • Khan, I., et al. (2021). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. PubMed Central.
  • Oakwood Chemical. (n.d.). N-(2, 4-Dimethylphenyl)pivalamide, min 98%, 25 grams.
  • ChemicalBook. (n.d.). 2,4-Dimethyl aniline(95-68-1) 1H NMR spectrum.
  • ResearchGate. (2025, August 7). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 97528-24-0.
  • Manasagangotri, University of Mysore. (2006, November 28). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl).
  • PubChem. (n.d.). 2,4-Dimethylaniline | C8H11N | CID 7250.
  • SpectraBase. (n.d.). 2,4-Dimethyl-aniline - Optional[13C NMR] - Chemical Shifts.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • Michigan State University. (n.d.). Proton NMR Table.
  • PubChem. (n.d.). N-(2,4-Dimethylphenyl)acetamide | C10H13NO | CID 16303.
  • ACS Publications. (2015). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information.
  • University of Colorado Boulder. (n.d.). 1H NMR chemical shift ppm table.
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  • ResearchGate. (2025, August 9). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides.
  • NIST. (n.d.). Acetamide, N-(2,4-dimethylphenyl)-. NIST Chemistry WebBook.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
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13C NMR analysis of N-(2,4-Dimethylphenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of N-(2,4-Dimethylphenyl)pivalamide

Introduction

This compound is an amide compound characterized by a pivaloyl group attached to a 2,4-dimethylaniline moiety.[1][2] As a building block in organic synthesis, particularly in the development of complex molecules and potential pharmacologically active compounds, its structural verification and purity assessment are critical.[3] Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon framework.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the ¹³C NMR analysis of this compound. It covers the theoretical basis for spectral prediction, a detailed experimental protocol from sample preparation to data acquisition, and guidelines for spectral interpretation.

Molecular Structure and Predicted ¹³C NMR Spectral Data

The chemical structure of this compound (Molecular Formula: C₁₃H₁₉NO, Molecular Weight: 205.3 g/mol ) dictates its ¹³C NMR spectrum.[1][2] Due to molecular symmetry, not all 13 carbons are unique. The two methyl groups of the tert-butyl group are equivalent, and the aromatic ring has a specific substitution pattern that influences the chemical shifts of its carbons. The molecule is expected to exhibit 11 distinct signals in a proton-decoupled ¹³C NMR spectrum.

The prediction of chemical shifts is grounded in established principles: the electronegativity of neighboring atoms, the hybridization state of the carbon, and the electronic effects of substituents on the aromatic ring.[6][7][8] The amide carbonyl carbon is characteristically deshielded and appears significantly downfield.[9][10][11] The chemical shifts of the aromatic carbons are modulated by the electron-donating effects of the methyl groups and the amide substituent.[6][12]

Diagram of this compound with Carbon Numbering

Caption: Structure of this compound with IUPAC numbering for NMR assignment.

Table 1: Predicted ¹³C NMR Chemical Shifts

Carbon Atom(s)Environment DescriptionPredicted Chemical Shift (δ, ppm)
C7Amide Carbonyl (C=O)175 - 178
C1Aromatic (C-N)135 - 138
C3Aromatic (C-H)132 - 135
C5Aromatic (C-H)130 - 133
C2Aromatic (C-CH₃)128 - 131
C4Aromatic (C-CH₃)126 - 129
C6Aromatic (C-H)124 - 127
C8Quaternary (tert-butyl)39 - 42
C9 (a,b,c)Methyl (tert-butyl)27 - 30
C13Methyl (Aromatic C4)20 - 23
C12Methyl (Aromatic C2)17 - 20

Note: Predicted values are based on typical chemical shift ranges and substituent effects. Actual experimental values may vary depending on the solvent and other experimental conditions.[10][11]

Detailed Experimental Protocol

This protocol outlines the necessary steps for preparing a high-quality sample and acquiring a standard proton-decoupled ¹³C NMR spectrum.

Part 1: Sample Preparation

The quality of the NMR sample is paramount to obtaining a high-resolution spectrum. Due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus, a higher sample concentration is required compared to ¹H NMR.[4]

  • Weighing the Sample: Accurately weigh 50-100 mg of this compound into a clean, dry vial.[13]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative for less soluble compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[14] It is often best to dissolve the sample in a secondary vial before transferring it to the NMR tube, as this makes it easier to ensure complete dissolution and allows for filtration if necessary.[13]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent to serve as an internal reference (0.0 ppm).[13] If using a pre-prepared solvent with TMS, this step can be omitted.

  • Filtration and Transfer: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[14] Solid particulates can degrade the magnetic field homogeneity, leading to broadened spectral lines.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.[15]

Part 2: Instrument Setup & Data Acquisition

The following parameters are typical for a mid-field (e.g., 400 MHz) NMR spectrometer and can be adapted as needed.[16][17][18]

  • Instrument Tuning: Tune and match the probe for the ¹³C frequency to ensure optimal signal transmission and detection.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: Standard 1D ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker systems).[16]

    • Spectral Width (SW): Set to approximately 240-250 ppm to encompass the full range of expected carbon signals (from ~0 to 220 ppm).[16][19]

    • Pulse Angle: A 30-45 degree pulse is typically used to allow for a shorter relaxation delay without saturating the signals.[20]

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. This delay allows for magnetization to return towards equilibrium between pulses.

    • Number of Scans (NS): 1024 to 4096 scans are typically required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.[16][19]

    • Temperature: Maintain a constant temperature, typically 25 °C (298 K).[16]

Part 3: Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform to convert the Free Induction Decay (FID) into the frequency domain spectrum.[16]

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.[16]

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm. If TMS is not present, the solvent peak can be used as a secondary reference (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[20][21]

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Workflow Visualization

The entire process, from sample preparation to final data analysis, can be visualized as a logical workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh 50-100 mg of Compound dissolve 2. Dissolve in 0.7 mL Deuterated Solvent + TMS weigh->dissolve transfer 3. Filter into NMR Tube dissolve->transfer load 4. Insert Sample, Lock & Shim transfer->load setup 5. Set Acquisition Parameters (NS, SW, etc.) load->setup acquire 6. Acquire Data (1-4 hours) setup->acquire process 7. Fourier Transform, Phase & Baseline Correct acquire->process reference 8. Reference Spectrum to TMS (0.0 ppm) process->reference analyze 9. Assign Peaks to Molecular Structure reference->analyze

Sources

Application Note: FT-IR Spectroscopic Characterization of N-(2,4-Dimethylphenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the characterization of N-(2,4-Dimethylphenyl)pivalamide using Fourier Transform Infrared (FT-IR) spectroscopy. This compound is a secondary amide featuring a sterically hindered pivaloyl group and a substituted aromatic ring. FT-IR spectroscopy is a rapid, non-destructive, and highly effective technique for confirming the molecular structure and identifying the key functional groups present in such compounds. This document details the principles of the analysis, a step-by-step protocol for sample preparation using the potassium bromide (KBr) pellet method, and a thorough interpretation of the resulting infrared spectrum. The characteristic vibrational modes, including N-H stretching, Amide I (C=O stretching), and Amide II bands, are discussed in detail. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Scientific Principle

This compound (CAS No. 97528-24-0) is a chemical compound with the molecular formula C₁₃H₁₉NO.[1][2] Its structure consists of a pivalamide functional group attached to a 2,4-dimethylaniline moiety. The amide linkage is a cornerstone of many pharmaceutical and biological molecules, and its vibrational characteristics are highly sensitive to its chemical environment.

FT-IR spectroscopy operates on the principle that molecular bonds vibrate at specific, quantized frequencies.[3] When infrared radiation is passed through a sample, photons with energies matching these vibrational frequencies are absorbed.[3] An FT-IR spectrometer measures this absorption as a function of wavenumber (cm⁻¹) to produce a unique spectral fingerprint of the molecule. For this compound, this technique allows for the unambiguous identification of key functional groups: the N-H bond of the secondary amide, the carbonyl group (C=O) of the amide (Amide I band), the coupled C-N stretch and N-H bend (Amide II band), aromatic and aliphatic C-H bonds, and the substituted benzene ring.

Experimental Protocol: KBr Pellet Transmission Method

The potassium bromide (KBr) pellet method is a fundamental and widely used technique for analyzing solid samples in transmission mode.[4] The principle relies on the fact that alkali halides, like KBr, are transparent to infrared radiation and become plastic under pressure, forming a solid, transparent matrix for the sample.[5]

Rationale for Method Selection

The KBr pellet method was chosen for its ability to produce high-quality, reproducible spectra for solid, non-polymeric organic compounds. It ensures a uniform dispersion of the analyte in an IR-transparent medium, minimizing scattering effects and producing sharp, well-defined absorption bands. Meticulous exclusion of moisture is critical, as water exhibits strong IR absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure key spectral features of the analyte.[6]

Required Materials and Equipment
  • This compound (analyte)

  • Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried in an oven and stored in a desiccator.[6]

  • Agate mortar and pestle

  • Pellet press die set (e.g., 13 mm diameter)

  • Hydraulic press

  • FT-IR Spectrometer (e.g., Bruker, Shimadzu, Thermo Fisher)

  • Spatula and analytical balance

  • Infrared heat lamp (optional, for drying equipment)

Step-by-Step Protocol
  • Preparation of Materials: Ensure the agate mortar, pestle, and die set components are impeccably clean and dry. If necessary, gently warm them under a heat lamp to drive off any adsorbed moisture and allow them to cool to room temperature in a desiccator.[6]

  • Sample Weighing: On an analytical balance, weigh approximately 1-2 mg of this compound.

  • KBr Weighing: Weigh approximately 150-200 mg of dry, spectroscopy-grade KBr. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.[4]

  • Grinding and Mixing: First, place the 1-2 mg sample into the agate mortar and grind it to a very fine, uniform powder. This step is crucial for reducing particle size below the wavelength of the IR radiation, which minimizes light scattering. Then, add a small portion of the weighed KBr and mix gently. Gradually add the remaining KBr in portions, mixing thoroughly after each addition to ensure a homogenous mixture.[6]

  • Loading the Die: Carefully transfer the KBr-sample mixture into the barrel of the pellet die, ensuring an even distribution over the surface of the bottom anvil.

  • Pressing the Pellet: Assemble the die and place it into the hydraulic press. Gradually apply pressure up to 8-10 metric tons (for a 13 mm die).[7] Hold this pressure for approximately 1-2 minutes. This allows the KBr to "cold-flow" and encapsulate the sample particles, forming a transparent or translucent pellet.[6]

  • Pellet Release and Mounting: Carefully release the pressure and disassemble the die. Gently extract the finished pellet and place it in the spectrometer's sample holder. A high-quality pellet should be thin and transparent.

Data Acquisition
  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This measures the spectrum of the atmospheric components (H₂O, CO₂) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Spectrum: Place the sample holder with the KBr pellet into the spectrometer and acquire the sample spectrum.

  • Instrument Parameters (Typical):

    • Scan Range: 4000 – 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to final spectral analysis.

FTIR_Workflow cluster_prep Part 1: Sample Preparation cluster_pellet Part 2: Pellet Formation cluster_analysis Part 3: Spectral Acquisition & Analysis weigh_sample Weigh Analyte (1-2 mg) grind Grind Analyte in Agate Mortar weigh_sample->grind weigh_kbr Weigh Dry KBr (150-200 mg) mix Add KBr & Mix Thoroughly weigh_kbr->mix grind->mix load_die Load Mixture into Die mix->load_die press Apply Pressure (8-10 tons) load_die->press release Release & Extract Transparent Pellet press->release background Acquire Background Spectrum release->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Data (Baseline Correction, etc.) sample_spec->process interpret Interpret Spectrum & Assign Bands process->interpret

Caption: Workflow for FT-IR analysis of this compound.

Spectral Analysis and Discussion

The FT-IR spectrum of this compound is characterized by several distinct absorption bands corresponding to its constituent functional groups. The key regions of the spectrum are discussed below.

  • N-H Stretching (3500 - 3100 cm⁻¹): As a secondary amide, a distinct absorption band is expected in this region due to the N-H stretching vibration. In solid-state spectra, intermolecular hydrogen bonding typically causes this peak to appear as a relatively sharp band around 3300 cm⁻¹.[8] Its position and shape can provide insights into the degree of hydrogen bonding in the crystal lattice.

  • C-H Stretching (3100 - 2850 cm⁻¹): This region will contain multiple peaks.

    • Aromatic C-H Stretch: Weak to medium sharp bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the C-H stretching vibrations of the 2,4-dimethylphenyl ring.

    • Aliphatic C-H Stretch: Stronger, sharp bands are expected just below 3000 cm⁻¹ (typically 2970-2850 cm⁻¹). These arise from the asymmetric and symmetric stretching vibrations of the methyl (CH₃) groups on the aromatic ring and, most prominently, the nine equivalent protons of the sterically bulky tert-butyl group.[9]

  • Amide I Band (1700 - 1630 cm⁻¹): This is typically the most intense absorption in the amide spectrum and is a crucial diagnostic peak. The Amide I band for this compound, appearing around 1650 cm⁻¹, is primarily due to the C=O stretching vibration (70-85%).[10] Its frequency is sensitive to hydrogen bonding; stronger hydrogen bonding shifts the peak to a lower wavenumber.

  • Amide II Band (1580 - 1510 cm⁻¹): This is another characteristic band for secondary amides. It is found in the 1510 to 1580 cm⁻¹ region and arises from a complex coupling of the in-plane N-H bending vibration (40-60%) and the C-N stretching vibration (18-40%).[10] The presence of a strong Amide II band alongside the Amide I band is definitive proof of the secondary amide structure.

  • Aromatic C=C Stretching (1600 - 1450 cm⁻¹): The benzene ring gives rise to several characteristic stretching vibrations in this region. Typically, two or three bands of variable intensity can be expected, often near 1600 cm⁻¹ and 1500 cm⁻¹.

  • Aliphatic C-H Bending (1470 - 1360 cm⁻¹): This region contains bands from the bending (scissoring and rocking) vibrations of the methyl and tert-butyl groups. A particularly strong absorption around 1370 cm⁻¹ is characteristic of the symmetric bending of a tert-butyl group.

  • Fingerprint Region (< 1300 cm⁻¹): This region contains a complex series of absorptions arising from C-N stretching, C-C stretching, and various bending and wagging motions. While complex to assign individually, the pattern of peaks in this region is unique to the molecule and serves as a "fingerprint" for identification.

Summary of Characteristic Absorption Bands

The table below summarizes the expected FT-IR absorption bands for this compound and their corresponding vibrational assignments.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~ 3300Medium, SharpN-H StretchSecondary Amide
3100 - 3000Medium - WeakAromatic C-H StretchAromatic Ring
2970 - 2850StrongAliphatic C-H Stretchtert-Butyl & Methyl
~ 1650Very StrongAmide I (C=O Stretch)Secondary Amide
~ 1540StrongAmide II (N-H Bend & C-N Stretch)Secondary Amide
1600, 1500Medium - WeakC=C Ring StretchAromatic Ring
~ 1470MediumAsymmetric C-H BendMethyl / tert-Butyl
~ 1370StrongSymmetric C-H Bendtert-Butyl
1300 - 1000MediumC-N Stretch & C-C StretchAmide, Alkyl

Conclusion

FT-IR spectroscopy is a powerful and definitive tool for the structural characterization of this compound. By employing the KBr pellet method as detailed in this note, a high-quality spectrum can be reliably obtained. The analysis of this spectrum allows for the unambiguous confirmation of all key functional groups within the molecule. The presence of strong and characteristic absorptions for the N-H stretch, the Amide I band (C=O), and the Amide II band, in conjunction with the aliphatic and aromatic C-H stretches, provides a unique spectral fingerprint. This protocol and the accompanying spectral interpretation serve as a robust method for identity confirmation and quality assessment in research and industrial settings.

References

  • Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Jena University. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

  • Proietti, E., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. La Rivista Delle Scienze, 15(2). Retrieved from [Link]

  • Singh, B. R., et al. (2015). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. PLoS ONE, 10(9). Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Normalized amide I and amide II FTIR spectral absorptions of different forms of B-crystallin [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions [Image]. Retrieved from [Link]

  • Li, M., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8684–8692. Retrieved from [Link]

  • Unspecified Author. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of N–H stretching vibrations from T2... [Image]. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Khan, A., et al. (2021). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. RSC Advances, 11(32), 19574-19586. Retrieved from [Link]

  • Stanchem. (n.d.). N-(2, 4-Dimethylphenyl)pivalamide, min 98%, 25 grams. Retrieved from [Link]

Sources

Application Note: Mass Spectrometric Characterization of N-(2,4-Dimethylphenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of N-(2,4-Dimethylphenyl)pivalamide using mass spectrometry. We detail optimized protocols for sample preparation and instrumental analysis using both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). Furthermore, we present a detailed interpretation of the compound's collision-induced dissociation (CID) fragmentation pattern, offering a robust methodology for its unambiguous identification and characterization. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require reliable analytical methods for small molecules.

Introduction and Scientific Background

This compound is a chemical intermediate whose structural motif is relevant in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.[1] Its molecular formula is C₁₃H₁₉NO with a monoisotopic mass of approximately 205.15 Da.[2][3][4] Accurate characterization is critical for quality control and reaction monitoring. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose.

The choice of ionization technique is paramount for the successful analysis of small molecules.[5] this compound possesses a moderately polar amide group and a nonpolar substituted aromatic ring, making it a suitable candidate for several ionization methods. This note explores the two most effective soft ionization techniques for this class of compound: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules that can be readily ionized in solution. For this compound, protonation of the amide group is the primary ionization mechanism, typically yielding a protonated molecule, [M+H]⁺.[6]

  • Atmospheric Pressure Chemical Ionization (APCI): Well-suited for less polar, thermally stable compounds.[7][8] APCI involves vaporizing the sample and creating ions through gas-phase reactions with a reagent gas plasma, which is highly effective for molecules that are challenging to ionize with ESI.[9][10]

By providing detailed protocols for both methods and a thorough analysis of the resulting fragmentation data, this document establishes a self-validating system for the confident identification of this compound.

Experimental Workflow Overview

The analytical process follows a logical sequence from sample preparation to final data interpretation. This workflow is designed to ensure reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_interp Data Interpretation prep1 Prepare 1 mg/mL Stock in Methanol prep2 Dilute to 1-10 µg/mL Working Solution prep1->prep2 Serial Dilution ana1 Direct Infusion or LC-MS prep2->ana1 ana2 Acquire Full Scan MS Data (ESI and/or APCI) ana1->ana2 ana3 Select [M+H]⁺ Precursor Ion (m/z 206.16) ana2->ana3 ana4 Acquire MS/MS Data (Product Ion Scan) ana3->ana4 interp1 Identify Precursor Ion [M+H]⁺ ana4->interp1 interp2 Analyze Fragmentation Pattern (Product Ions) interp1->interp2 interp3 Confirm Structure interp2->interp3

Figure 1: General experimental workflow for the MS analysis of this compound.

Protocols: Sample Preparation and Instrumental Analysis

Materials and Reagents
  • This compound (≥98% purity)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

Protocol 1: Sample Preparation
  • Stock Solution Preparation: Accurately weigh and dissolve this compound in methanol to prepare a 1.0 mg/mL stock solution.

  • Working Solution Preparation: Serially dilute the stock solution with 50:50 methanol/water containing 0.1% formic acid to a final concentration of 1.0 µg/mL. The formic acid aids in the protonation of the analyte, which is crucial for ESI and positive-mode APCI.[11]

    • Note: For APCI, a wider range of solvents can be tolerated, including less polar ones, but starting with a standard ESI-compatible solvent system is efficient.[12]

Protocol 2: Mass Spectrometry Analysis

The following parameters are provided as a starting point and should be optimized for the specific instrument in use. Analysis can be performed via direct infusion or coupled with a High-Performance Liquid Chromatography (HPLC) system.

ParameterESI SettingAPCI SettingRationale
Ionization Mode PositivePositiveThe amide group is basic and readily accepts a proton to form [M+H]⁺.
Capillary Voltage 3.5 - 4.5 kVN/ACreates the electrospray aerosol by applying a high potential to the liquid.
Corona Discharge N/A3 - 5 µAGenerates reactant ions from the solvent vapor for chemical ionization.[12]
Nebulizer Pressure 30 - 45 psi35 - 60 psiAssists in forming a fine spray of droplets.
Drying Gas Flow 8 - 12 L/min5 - 10 L/minAids in solvent evaporation from the charged droplets.
Drying Gas Temp. 300 - 350 °CN/AFacilitates desolvation.
Vaporizer Temp. N/A350 - 450 °CEnsures complete vaporization of the sample and solvent before ionization.[8][12]
Mass Range (MS1) m/z 50 - 400m/z 50 - 400Covers the expected molecular ion and potential adducts or contaminants.
Collision Energy (MS2) 10 - 30 eV10 - 30 eVEnergy applied to induce fragmentation; should be ramped to find the optimal value.

Data Interpretation: Expected Ions and Fragmentation Pathways

Full Scan Mass Spectrum (MS1)

In positive ion mode, the primary ion observed will be the protonated molecule, [M+H]⁺.

Ion SpeciesCalculated m/zNotes
[M+H]⁺ 206.1540 The primary precursor ion for MS/MS analysis.
[M+Na]⁺228.1359Sodium adduct; common in ESI, especially if glassware is not properly cleaned.
[M+K]⁺244.1098Potassium adduct; less common than sodium but possible.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion (m/z 206.15) is used to generate structurally informative fragment ions.[5] For N-aryl amides, the most common fragmentation pathway is the cleavage of the amide (N-CO) bond.[13][14]

The protonation is expected to occur preferentially on the amide nitrogen or oxygen. Following collisional activation, the molecule fragments via two primary pathways:

  • Pathway A: Formation of the Pivaloyl Cation. Cleavage of the N-CO bond with charge retention on the acyl fragment results in the formation of the highly stable pivaloyl cation.

  • Pathway B: Formation of the Protonated 2,4-Dimethylaniline. Cleavage of the N-CO bond with charge retention on the amine fragment yields the protonated 2,4-dimethylaniline ion.

G node_precursor node_precursor node_fragment node_fragment node_path node_path precursor [M+H]⁺ This compound m/z 206.15 pathA Pathway A (N-CO Cleavage) precursor->pathA pathB Pathway B (N-CO Cleavage) precursor->pathB fragA Pivaloyl Cation [C₅H₉O]⁺ m/z 85.06 fragB Protonated 2,4-Dimethylaniline [C₈H₁₂N]⁺ m/z 122.10 pathA->fragA pathB->fragB

Figure 2: Predicted primary fragmentation pathways for protonated this compound.

Expected Product Ions
Product IonCalculated m/zStructure / FormulaFragmentation Pathway
122.0964 122.10 Protonated 2,4-dimethylaniline [C₈H₁₂N]⁺Pathway B: Cleavage of the N-CO bond, loss of neutral pivalaldehyde.
85.0648 85.06 Pivaloyl cation [C₅H₉O]⁺Pathway A: Cleavage of the N-CO bond, loss of neutral 2,4-dimethylaniline.
57.069957.07tert-Butyl cation [C₄H₉]⁺Secondary fragmentation from the pivaloyl cation (loss of CO).

The presence of the characteristic ions at m/z 122.10 and 85.06 provides strong evidence for the identity of this compound. The relative intensities of these fragments will depend on the collision energy and the specific instrumentation used.

Conclusion

This application note provides a robust and detailed framework for the mass spectrometric analysis of this compound. By leveraging soft ionization techniques like ESI and APCI, the protonated molecular ion can be readily generated and isolated. Subsequent tandem mass spectrometry via collision-induced dissociation yields a predictable and structurally significant fragmentation pattern, dominated by the cleavage of the central amide bond. The protocols and data presented herein offer a reliable method for the unambiguous confirmation of this compound's identity, making it a valuable resource for quality control, metabolic studies, and synthetic chemistry applications.

References

  • Borges, C. R., & G., M. L. (2005). A comparison of the effects of amide and acid groups at the C-terminus on the collision-induced dissociation of deprotonated peptides. Journal of the American Society for Mass Spectrometry.
  • ResearchGate. (n.d.). Collision-induced dissociation of peptide amide bonds.
  • Borges, C. R., & Marshall, A. G. (2005). A Comparison of the Effects of Amide and Acid Groups at the C-Terminus on the Collision-Induced Dissociation of Deprotonated Peptides. Journal of the American Society for Mass Spectrometry.
  • ACS Publications. (2012). Electrospray Ionization and Collision Induced Dissociation Mass Spectrometry of Primary Fatty Acid Amides. Analytical Chemistry.
  • ACS Publications. (2012). Electrospray Ionization and Collision Induced Dissociation Mass Spectrometry of Primary Fatty Acid Amides. Analytical Chemistry.
  • da Silva, A. B., et al. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing.
  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Journal of the American Society for Mass Spectrometry. (2000). Observation of amide anions in solution by electrospray ionization mass spectrometry.
  • Oakwood Chemical. (n.d.). N-(2, 4-Dimethylphenyl)pivalamide, min 98%, 25 grams.
  • Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly.
  • Aaron Chemicals. (n.d.). This compound.
  • PubMed. (2000). Observation of amide anions in solution by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry.
  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • National MagLab. (2025). Atmospheric Pressure Chemical Ionization (APCI).
  • MySkinRecipes. (n.d.). N-(2-benzylphenyl)pivalamide.
  • Creative Proteomics. (n.d.). Atmospheric Pressure Chemical Ionization.
  • LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry.
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  • ResearchGate. (2025). A low flow ionization technique to integrate quantitative and qualitative small molecule bioanalysis.
  • National Institutes of Health. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.
  • Prasain, J. (2012). Ion fragmentation of small molecules in mass spectrometry.
  • National Institutes of Health. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration.
  • Mississippi State University. (2021). Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry.
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The Strategic Use of N-(2,4-Dimethylphenyl)pivalamide as a Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Amide

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design of novel therapeutics. N-(2,4-Dimethylphenyl)pivalamide is a compound that, while not extensively documented as a pharmacologically active agent in its own right, serves as a crucial and versatile intermediate. Its utility stems from the unique combination of its constituent parts: the sterically hindered pivalamide group and the functionalizable 2,4-dimethylphenyl moiety.

This guide provides an in-depth exploration of this compound, focusing on its synthesis, chemical properties, and strategic application as a scaffold in the development of more complex, biologically active molecules. We will delve into the rationale behind its use, providing researchers and drug development professionals with the foundational knowledge to leverage this compound in their synthetic campaigns.

Physicochemical Properties and Structural Rationale

The structure of this compound offers a compelling set of features for medicinal chemists. The pivaloyl group, characterized by its bulky tert-butyl substituent, provides significant steric hindrance. This can be strategically employed to influence the conformation of a final compound, prevent undesirable metabolic degradation, or create specific interactions within a protein's binding pocket.[1][2] Conversely, the 2,4-dimethylaniline portion of the molecule is a well-established precursor in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory agents, offering multiple sites for further chemical modification.[3][4]

PropertyValueSignificance in Drug DesignReference
CAS Number 97528-24-0Unique Identifier[5]
Molecular Formula C₁₃H₁₉NOBasic Composition[5]
Molecular Weight 205.3 g/mol Influences diffusion and membrane transport[5]
Appearance White to off-white crystalline powderBasic physical identification[2]
Key Moieties Pivalamide, 2,4-DimethylphenylConfer steric bulk, metabolic stability, and points for further functionalization[1][3]

Application as a Synthetic Intermediate: A Strategic Overview

The primary value of this compound lies in its role as a stable intermediate. The amide bond connects two key fragments, which can be viewed as separate modules for a broader drug discovery effort. The general workflow involves synthesizing this core structure and then using it as a platform for diversification. For instance, the aromatic ring can be further functionalized, or in some cases, the amide bond could be cleaved under harsh conditions after serving its purpose in directing other reactions. One vendor has classified it among "Protein Degrader Building Blocks," suggesting its potential use in constructing molecules like PROTACs (Proteolysis Targeting Chimeras), where stable, well-defined linkers and scaffolds are essential.[6]

G cluster_0 Phase 1: Synthesis of Core Intermediate cluster_1 Phase 2: Diversification & Elaboration A 2,4-Dimethylaniline C This compound A->C B Pivaloyl Chloride B->C D Further Functionalization (e.g., Halogenation, Nitration) C->D Electrophilic Aromatic Substitution E Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) D->E F Biologically Active Target Molecule E->F

Figure 1: General workflow for using this compound as a synthetic intermediate.

Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound via acylation of 2,4-dimethylaniline with pivaloyl chloride. This is a standard and reliable method for forming the robust amide bond.

Rationale for Experimental Choices:

  • Solvent (Dichloromethane - DCM): DCM is an excellent solvent for both starting materials and is relatively unreactive under these conditions. Its low boiling point facilitates easy removal post-reaction.

  • Base (Triethylamine - TEA): TEA is a non-nucleophilic organic base used to scavenge the HCl gas that is generated during the reaction. This prevents the protonation of the starting aniline, which would render it unreactive, and drives the reaction to completion.

  • Reaction Temperature (0 °C to Room Temperature): The initial cooling to 0 °C helps to control the initial exotherm of the acylation reaction, preventing potential side reactions. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

Materials:

  • 2,4-Dimethylaniline (≥99% purity)[3]

  • Pivaloyl chloride (≥99% purity)

  • Triethylamine (TEA) (≥99% purity)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2,4-dimethylaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add pivaloyl chloride (1.1 eq.) dropwise to the solution via a dropping funnel over 15-20 minutes. Ensure the temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Dry the separated organic layer over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to obtain a white crystalline solid.

Protocol 2: Hypothetical Downstream Application - Aromatic Bromination

Objective: To demonstrate the utility of this compound as a substrate for further functionalization, specifically electrophilic aromatic substitution. The amide group is an ortho-, para-director, but these positions are already occupied by methyl groups. The directing influence will therefore be on the remaining open positions of the aromatic ring.

Rationale for Experimental Choices:

  • Brominating Agent (N-Bromosuccinimide - NBS): NBS is a convenient and safer alternative to liquid bromine for small-scale laboratory brominations.

  • Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent suitable for this type of reaction.

  • Catalyst: While some brominations with NBS proceed without a catalyst, a mild Lewis or Brønsted acid could be used to enhance reactivity if needed.

Materials:

  • This compound (from Protocol 1)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Sodium thiosulfate solution

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq.) in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (1.05 eq.) to the solution in one portion.

  • Stir the reaction mixture at room temperature and protect from light. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy any remaining NBS.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting brominated derivative by column chromatography to isolate the desired regioisomer(s). This new molecule can then be used in cross-coupling reactions to build further molecular complexity.

G A Dissolve 2,4-Dimethylaniline & TEA in DCM B Cool to 0°C A->B C Add Pivaloyl Chloride Dropwise B->C D Stir at Room Temperature (2-4h) C->D E Reaction Quench & Aqueous Workup D->E F Dry & Concentrate Organic Layer E->F G Purification (Recrystallization/Chromatography) F->G

Figure 2: Step-by-step workflow for the synthesis of this compound.

Conclusion and Future Perspectives

This compound represents a class of compounds whose primary value in medicinal chemistry is not in its inherent biological activity, but in its strategic role as a robust and versatile building block. The protocols and rationale presented here demonstrate its straightforward synthesis and potential for elaboration into more complex molecular architectures. As drug discovery programs continue to explore novel chemical space, the intelligent use of such well-defined intermediates will remain a cornerstone of efficient and successful therapeutic design. The presence of the pivalamide moiety, in particular, offers a handle for creating compounds with tailored steric and electronic properties, making this a valuable tool in the medicinal chemist's arsenal.[1][7]

References

  • Vertex AI Search. (n.d.).
  • BenchChem. (n.d.). Pivalamide | 754-10-9.
  • BenchChem. (n.d.). Pivalamide: A Comprehensive Technical Guide for Researchers.
  • Chemical Bull. (n.d.). 2-4-dimethylaniline | Trusted Bulk Suppliers.
  • PubChem. (n.d.). 2,4-Dimethylaniline | C8H11N | CID 7250.
  • Ashfaq, M., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry.
  • Royalchem. (n.d.). 2,4-Dimethyl Aniline (2,4-Xylidine)
  • HiMedia Laboratories. (n.d.). 2,4-Dimethylaniline (Liquid).
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 97528-24-0.
  • St. John's Chemical. (n.d.). N-(2, 4-Dimethylphenyl)pivalamide, min 98%, 25 grams.
  • Wikipedia. (n.d.). Pivalamide.
  • ResearchGate. (n.d.). Design and synthesis of novel heterocyclic pivalamide ligands and their copper(II) complexes: Structure, BSA/DNA interactions and SOD synzyme activity | Request PDF.
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  • PubMed. (2019). Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators. Bioorganic & Medicinal Chemistry Letters.
  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
  • National Institutes of Health. (n.d.). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC.
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Application Notes and Protocols for N-(2,4-Dimethylphenyl)pivalamide: A Key Intermediate in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Sterically Hindered Amides in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs to modulate a molecule's physicochemical and pharmacokinetic properties is paramount. N-(2,4-Dimethylphenyl)pivalamide (CAS No: 97528-24-0) has emerged as a significant intermediate, particularly valued for its unique combination of a sterically demanding tert-butyl group and a substituted aromatic ring.[1][2] This N-aryl amide is not merely a synthetic building block but a carefully chosen fragment designed to impart desirable characteristics such as metabolic stability, lipophilicity, and specific steric interactions within protein binding pockets.

Its primary application lies in the synthesis of complex bioactive molecules, most notably in the rapidly advancing field of targeted protein degradation (TPD). Commercial suppliers explicitly categorize this compound as a "Protein Degrader Building Block," highlighting its role in the construction of Proteolysis-Targeting Chimeras (PROTACs) and other novel therapeutic modalities.[1] This guide provides an in-depth exploration of the synthesis, applications, and essential protocols associated with this versatile intermediate for researchers, scientists, and drug development professionals.

Physicochemical and Structural Data

A thorough understanding of the fundamental properties of this compound is critical for its effective use in synthetic and medicinal chemistry.

PropertyValueSource
CAS Number 97528-24-0[1][2]
Molecular Formula C₁₃H₁₉NO[1][2]
Molecular Weight 205.30 g/mol [1][2]
Appearance Off-white to white crystalline solidGeneral Observation
Purity Typically ≥98%[1]
Storage Room temperature, in a dry, sealed container[1]

The structure features a pivaloyl group, which provides significant steric bulk, and a 2,4-dimethylphenyl (xylyl) group. The amide linkage, central to its function, is known for its planarity and ability to participate in hydrogen bonding, although the steric hindrance from the tert-butyl and ortho-methyl groups can influence its reactivity and conformational preferences.

Synthesis of this compound: A Detailed Protocol

The most direct and widely applicable method for synthesizing this compound is the acylation of 2,4-dimethylaniline with pivaloyl chloride. This is a classic nucleophilic acyl substitution reaction (a Schotten-Baumann type reaction) where the nucleophilic amine attacks the electrophilic acyl chloride.

Reaction Principle

The lone pair of electrons on the nitrogen atom of 2,4-dimethylaniline attacks the carbonyl carbon of pivaloyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group, followed by deprotonation of the nitrogen by a base, yields the stable amide product. A tertiary amine base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

Experimental Protocol

Objective: To synthesize this compound from 2,4-dimethylaniline and pivaloyl chloride.

Materials:

Reagent/SolventCAS NumberMolecular WeightMolarity/DensityQuantity
2,4-Dimethylaniline95-68-1121.18 g/mol 0.974 g/mL10.0 mmol, 1.21 g
Pivaloyl Chloride3282-30-2120.58 g/mol 1.00 g/mL10.5 mmol, 1.27 g
Triethylamine (TEA)121-44-8101.19 g/mol 0.726 g/mL12.0 mmol, 1.21 g
Dichloromethane (DCM)75-09-284.93 g/mol 1.33 g/mL50 mL
1 M Hydrochloric Acid (HCl)7647-01-0-1 M~30 mL
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8-Saturated~30 mL
Brine (Saturated NaCl)7647-14-5-Saturated~30 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9--~5 g

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dimethylaniline (10.0 mmol, 1.21 g). Dissolve the aniline in 40 mL of dichloromethane (DCM).

  • Base Addition: Add triethylamine (12.0 mmol, 1.67 mL) to the solution.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Acyl Chloride Addition: Add pivaloyl chloride (10.5 mmol, 1.29 mL) dropwise to the cooled, stirring solution over 15 minutes using a dropping funnel. A white precipitate of triethylammonium hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting aniline (visualized with a UV lamp or permanganate stain) indicates reaction completion.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess triethylamine and unreacted aniline.

    • Wash with saturated NaHCO₃ solution (1 x 30 mL) to neutralize any remaining acid.

    • Wash with brine (1 x 30 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to afford this compound as a white crystalline solid.

Causality Behind Experimental Choices
  • Use of a Base: The reaction generates HCl as a byproduct. The HCl can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base like triethylamine is used to scavenge the HCl, forming a salt and allowing the reaction to proceed to completion.

  • Cooling during Addition: The reaction between an acyl chloride and an amine is highly exothermic. Adding the pivaloyl chloride at 0 °C controls the reaction rate, prevents side reactions, and ensures safety.

  • Aqueous Work-up: The series of washes is crucial for purification. The HCl wash removes basic impurities, the NaHCO₃ wash removes acidic impurities, and the brine wash aids in the separation of the organic and aqueous layers.

Application as a Pharmaceutical Intermediate

The true value of this compound lies in its application as a strategic building block for complex, biologically active molecules. Its structure is particularly relevant in the design of ligands for targeted protein degradation.

Role in Targeted Protein Degradation (TPD)

Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[3] PROTACs are heterobifunctional molecules at the heart of this technology, consisting of three key components: a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

This compound serves as a precursor to the "warhead" portion of certain PROTACs. The N-(2,4-dimethylphenyl) moiety can provide crucial hydrophobic and van der Waals interactions within the target protein's binding site. The pivaloyl group, with its bulky tert-butyl substituent, acts as a "steric cap." This feature can:

  • Enhance Binding Affinity: By occupying a specific hydrophobic pocket and preventing unfavorable interactions.

  • Improve Metabolic Stability: The steric hindrance protects the amide bond from enzymatic cleavage by proteases, increasing the molecule's half-life in vivo.

  • Modulate Solubility and Permeability: The overall lipophilicity imparted by the fragment can be fine-tuned to optimize the drug-like properties of the final PROTAC molecule.

Illustrative Workflow: Incorporation into a PROTAC Scaffold

The following diagram illustrates a conceptual workflow for how this compound can be elaborated into a warhead and subsequently integrated into a PROTAC molecule.

PROTAC_Workflow cluster_synthesis Step 1: Synthesis of Intermediate cluster_coupling Step 3: PROTAC Assembly A This compound B Functionalized Warhead (e.g., addition of a linker attachment point) A->B D Final PROTAC Molecule B->D C Linker-E3 Ligase Ligand C->D

Caption: Conceptual workflow for utilizing this compound in PROTAC synthesis.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized intermediate.

TechniqueExpected Data
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm, 9H), two aromatic methyl protons (singlets, ~2.2-2.4 ppm, 6H), aromatic protons (multiplets, ~7.0-7.5 ppm, 3H), and an amide proton (broad singlet, variable shift, 1H).
¹³C NMR Resonances for the carbonyl carbon (~177 ppm), quaternary carbon of the tert-butyl group, methyl carbons of the tert-butyl group, aromatic carbons, and the two aromatic methyl carbons.
IR Spectroscopy Characteristic peaks for N-H stretching (~3300 cm⁻¹), C-H stretching (~2960 cm⁻¹), and a strong C=O (Amide I) stretching band (~1650 cm⁻¹).
Mass Spectrometry A molecular ion peak [M+H]⁺ at m/z 206.1545 (calculated for C₁₃H₂₀NO⁺).

Safety and Handling Protocols

As a senior scientist, ensuring laboratory safety is non-negotiable. The following protocols must be strictly adhered to when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Precursor Hazards:

    • 2,4-Dimethylaniline: Is toxic, a suspected carcinogen, and readily absorbed through the skin. Handle with extreme care.

    • Pivaloyl Chloride: Is corrosive and lachrymatory. It reacts violently with water. Handle only in a dry, inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

  • Spill Response: In case of a spill, evacuate the area, and clean up using appropriate absorbent materials while wearing full PPE.

Self-Validating System: The protocol is designed to be self-validating through in-process monitoring (TLC) and final product characterization (NMR, MS). Successful synthesis is validated when the analytical data of the final, purified product matches the expected values for this compound, confirming both the conversion of starting materials and the removal of impurities.

Conclusion and Future Perspectives

This compound is more than a simple chemical; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined structure provides a reliable scaffold for introducing steric bulk and lipophilicity, properties that are critical in the design of next-generation therapeutics like targeted protein degraders. As the field of TPD continues to expand, the demand for well-characterized, high-purity intermediates like this compound is set to increase, paving the way for the discovery of novel treatments for a host of challenging diseases.

References

  • Hamzaçebi, M. Ç., Rollas, S., Küçükgüzel, Ş. G., & Koçyiğit-Kaymakçıoğlu, B. (2008). Synthesis and structure elucidation of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ARKIVOC, 2008(12), 188-194. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound, min 98%. Retrieved from [Link]

  • Zhang, X., Xu, F., & Li, Y. (2020). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Frontiers in Chemistry, 8, 147. Retrieved from [Link]

  • Sridhar, M. A., Naveen, S., Prasad, J. S., Adlakha, P., Dholakia, C., & Shah, A. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Structural Chemistry, 17(5), 569-575. Retrieved from [Link]

  • Lundbeck A/S. (2017). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. European Patent No. EP 3414231 B1.
  • Lek Pharmaceuticals d.d. (2016). Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. U.S. Patent No. 9,493,409 B2.
  • ResearchGate. (n.d.). Examples of pharmaceuticals containing amide bonds and selected methodologies for amide synthesis. Retrieved from [Link]

  • Ishida, T., & Ciulli, A. (2019). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 883-896. Retrieved from [Link]

  • O'Donovan, D. H., & Stokes, J. E. (2012). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 14(24), 6342-6345. Retrieved from [Link]

  • Zoppi, V., Hughes, S. J., & Ciulli, A. (2020). Targeted protein degradation: current and future challenges. Essays in Biochemistry, 64(1), 1-17. Retrieved from [Link]

  • NJ Bio, Inc. (2025). Targeted Protein Degraders. Retrieved from [Link]

  • H. Lundbeck A/S. (2013). Process for the manufacture of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. U.S. Patent No. 8,598,348 B2.
  • PubChem. (n.d.). Compound 525891: N,N-Dimethyl-N'-(4-methylphenyl)-pivalamidine. Retrieved from [Link]

  • Jingbo Agrochemicals Technology Co Ltd. (2019). Preparation method of dimethenamid. Chinese Patent No. CN113024505A.
  • H. Lundbeck A/S. (2017). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. European Patent Office No. EP 3414231 B1.
  • El-Adl, K., & El-Awdan, S. A. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. European Journal of Medicinal Chemistry, 281, 116892. Retrieved from [Link]

Sources

Application Note: The Role of N-(Aryl)pivalamides in Modern Fungicide Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Headnote: Extensive research into the synthesis of fungicides from the specific starting material N-(2,4-Dimethylphenyl)pivalamide did not yield a direct synthetic pathway to a named, commercial fungicide. The following application note has been adapted to provide a broader, more instructive overview of the role of the closely related N-(Aryl)pivalamide scaffold in the design and synthesis of modern fungicides, drawing upon established principles and documented examples within the field of agrochemical research. This guide will focus on the rationale behind incorporating this structural motif and provide generalized protocols and insights relevant to the synthesis of analogous active pharmaceutical ingredients.

Introduction: The Strategic Importance of the N-(Aryl)pivalamide Moiety in Fungicide Design

The N-(Aryl)pivalamide functional group is a recurring structural element in a variety of biologically active molecules, including those developed for crop protection. The strategic incorporation of this moiety into fungicide candidates is often driven by several key factors that can enhance the overall efficacy and desirable physicochemical properties of the active ingredient.

The pivalamide portion, characterized by a sterically demanding tert-butyl group, offers significant advantages:

  • Metabolic Stability: The bulky tert-butyl group can shield the adjacent amide bond from enzymatic hydrolysis by metabolic enzymes within the target fungus or the host plant. This steric hindrance can lead to increased persistence of the fungicide, prolonging its protective action.

  • Conformational Rigidity: The tert-butyl group can lock the conformation of the molecule into a specific orientation that may be optimal for binding to the target protein in the fungus. This pre-organization can lead to a higher binding affinity and, consequently, greater potency.

  • Lipophilicity Modulation: The pivaloyl group contributes to the overall lipophilicity of the molecule, which is a critical parameter for its ability to penetrate the waxy cuticle of plant leaves and the cell membranes of fungal pathogens.

The N-(Aryl) component, in this case, a 2,4-dimethylphenyl group, also plays a crucial role:

  • Target Interaction: The substituted phenyl ring is often integral to the pharmacophore, the part of the molecule that directly interacts with the target site. The substitution pattern on the ring can be fine-tuned to optimize interactions, such as pi-stacking or hydrophobic interactions, with amino acid residues in the active site of the target enzyme.

  • Spectrum of Activity: Modifications to the aryl ring can influence the spectrum of fungal pathogens that the compound is effective against.

While a direct synthesis of a commercial fungicide from this compound is not readily found in the public domain, the principles of its use can be illustrated by examining the synthesis and mode of action of fungicides containing similar N-aryl amide structures.

Conceptual Synthetic Pathways and Methodologies

The synthesis of fungicides incorporating an N-(Aryl)pivalamide or a similar N-aryl amide core generally involves the coupling of an appropriate aromatic amine with a carboxylic acid or its activated derivative. Below are generalized protocols that exemplify the key chemical transformations.

Protocol 1: General Synthesis of N-(Aryl)pivalamide Derivatives via Acyl Chloride

This protocol outlines the fundamental and widely used method of amide bond formation.

Objective: To synthesize an N-(Aryl)pivalamide by reacting an aromatic amine with pivaloyl chloride.

Materials:

  • Substituted Aniline (e.g., 2,4-dimethylaniline) (1.0 eq)

  • Pivaloyl Chloride (1.1 eq)

  • Aprotic Solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary Amine Base (e.g., Triethylamine, Pyridine) (1.2 eq)

  • Aqueous Hydrochloric Acid (1 M)

  • Saturated Aqueous Sodium Bicarbonate

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline in the chosen aprotic solvent.

  • Add the tertiary amine base to the solution. This base will act as a scavenger for the hydrochloric acid generated during the reaction.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride to the cooled solution dropwise. The slow addition is crucial to control the exothermic nature of the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure N-(Aryl)pivalamide.

Causality in Experimental Choices:

  • Aprotic Solvent: Prevents unwanted side reactions of the highly reactive acyl chloride with the solvent.

  • Tertiary Amine Base: Neutralizes the HCl byproduct, which could otherwise protonate the starting aniline, rendering it unreactive.

  • Cooling to 0 °C: Manages the exothermicity of the acylation reaction, preventing potential side reactions and degradation of reactants.

Protocol 2: Amide Coupling using a Carboxylic Acid and Coupling Agents

This method is an alternative to using acyl chlorides and is often preferred when dealing with sensitive substrates.

Objective: To form an N-(Aryl)pivalamide using pivalic acid and a peptide coupling agent.

Materials:

  • Substituted Aniline (1.0 eq)

  • Pivalic Acid (1.0 eq)

  • Coupling Agent (e.g., DCC, EDC with HOBt) (1.1 eq)

  • Aprotic Solvent (e.g., Dichloromethane, DMF)

  • Base (e.g., Triethylamine, DIPEA) (optional, depending on the coupling agent)

Procedure:

  • To a stirred solution of pivalic acid in an aprotic solvent, add the coupling agent (and HOBt if used).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the substituted aniline to the reaction mixture, followed by the base if required.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

  • If using DCC, a urea byproduct will precipitate. Filter off this solid.

  • Work up the reaction mixture as described in Protocol 1 (steps 6-10).

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of a hypothetical fungicide derived from an N-(Aryl)pivalamide intermediate.

fungicide_synthesis_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Evaluation aniline Substituted Aniline coupling Amide Coupling (Protocol 1) aniline->coupling pivaloyl_chloride Pivaloyl Chloride pivaloyl_chloride->coupling intermediate N-(Aryl)pivalamide Intermediate coupling->intermediate modification Further Functionalization intermediate->modification final_product Final Fungicide Candidate modification->final_product purification Purification (Chromatography/ Recrystallization) final_product->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization bioassay In Vitro & In Vivo Bioassays characterization->bioassay sar_study Structure-Activity Relationship (SAR) Study bioassay->sar_study lead_optimization Lead Optimization sar_study->lead_optimization lead_optimization->modification Iterative Design

Caption: Generalized workflow for fungicide development based on an N-(Aryl)pivalamide scaffold.

Mechanism of Action Insights

While the specific target for a fungicide derived from this compound is not defined, many N-aryl amide fungicides are known to be Succinate Dehydrogenase Inhibitors (SDHIs) .

SDHI Mechanism of Action:

  • SDHIs act on Complex II of the mitochondrial respiratory chain in fungi.

  • They inhibit the enzyme succinate dehydrogenase, which is crucial for cellular respiration and energy production (ATP synthesis).

  • By blocking this enzyme, the fungicide effectively suffocates the fungal cells, leading to growth inhibition and death.

The N-(Aryl)pivalamide moiety in a hypothetical SDHI would likely be involved in positioning the molecule within the ubiquinone binding site (Q-site) of the SDH enzyme complex. The specific substitutions on the aryl ring and the conformation imposed by the pivaloyl group would be critical for achieving a high binding affinity.

The following diagram illustrates the logical relationship in the mode of action of a typical SDHI fungicide.

sdi_moa fungicide SDHI Fungicide (containing N-Aryl Amide) binding Binding to Q-site of SDH fungicide->binding complex_II Mitochondrial Complex II (Succinate Dehydrogenase) complex_II->binding inhibition Inhibition of Succinate Oxidation to Fumarate binding->inhibition electron_transport Disruption of Electron Transport Chain inhibition->electron_transport atp_synthesis Blockage of ATP Synthesis electron_transport->atp_synthesis fungal_death Fungal Cell Death atp_synthesis->fungal_death

Caption: Simplified mechanism of action for a Succinate Dehydrogenase Inhibitor (SDHI) fungicide.

Data Interpretation and Structure-Activity Relationships (SAR)

In the development of novel fungicides based on the N-(Aryl)pivalamide scaffold, systematic modifications to the structure are made, and the resulting compounds are tested for their biological activity. The data is then compiled to establish Structure-Activity Relationships (SAR).

Table 1: Hypothetical SAR Data for N-(Aryl)pivalamide Analogs against a Fungal Pathogen

Compound IDR1-Group (Aryl Ring)R2-Group (Amide)EC₅₀ (µg/mL)
REF-01 2,4-dimethylphenylpivaloyl5.2
MOD-01 4-chlorophenylpivaloyl2.8
MOD-02 2,4-dichlorophenylpivaloyl1.5
MOD-03 2,4-dimethylphenylcyclopropanecarbonyl8.9
MOD-04 2,4-dimethylphenylisobutyryl12.3

Interpretation of Hypothetical Data:

  • Aryl Ring Substitution: Comparing REF-01, MOD-01, and MOD-02 suggests that introducing electron-withdrawing chloro-substituents on the phenyl ring enhances fungicidal activity. A dichloro-substitution (MOD-02) is more effective than a single chloro-substitution (MOD-01), which is, in turn, more effective than the dimethyl substitution (REF-01).

  • Amide Group Modification: Comparing REF-01 with MOD-03 and MOD-04 indicates that the bulky tert-butyl group of the pivaloyl moiety is important for activity. Replacing it with smaller groups like cyclopropyl or isopropyl leads to a decrease in potency.

Conclusion and Future Perspectives

The N-(Aryl)pivalamide scaffold represents a valuable platform for the design of novel fungicides. While a direct commercial example synthesized from this compound has not been identified in this review, the chemical principles guiding the inclusion of this moiety are well-established in the field of agrochemical research. The combination of metabolic stability, conformational rigidity, and opportunities for optimized target interaction makes this structural class a continued area of interest for researchers and scientists. Future work in this area will likely focus on the synthesis of novel analogs with diverse aryl substitution patterns to overcome emerging fungicide resistance and to develop active ingredients with improved environmental profiles.

References

As this application note is a conceptual guide based on established chemical principles rather than a specific documented synthesis from this compound, a formal reference list with clickable URLs to direct synthetic protocols for a named fungicide is not applicable. The methodologies and principles described are standard in organic and medicinal chemistry literature.

The Dual-Role Amide: A Guide to N-(2,4-Dimethylphenyl)pivalamide as a Protecting Group and Directed Metalation Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Beyond simple steric hindrance, sophisticated protecting groups can offer additional functionalities, such as directing subsequent chemical transformations. N-(2,4-Dimethylphenyl)pivalamide emerges as a noteworthy reagent in this context, serving a dual purpose: a robust protecting group for anilines and a powerful directing group for regioselective ortho-metalation. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile molecule. We will delve into the causality behind experimental choices, provide validated protocols for its application and removal, and explore its utility in constructing complex aromatic systems.

The Pivalamide Moiety: More Than Just a Steric Shield

The pivaloyl group (Piv), derived from pivalic acid, is a sterically demanding acyl group. When attached to a nitrogen atom, it forms a highly stable pivalamide. This stability is a double-edged sword: it imparts resilience to a wide range of reaction conditions but can necessitate forcing conditions for its removal.[1][2] However, it is this very stability, coupled with the coordinating ability of the amide oxygen, that makes N-aryl pivalamides excellent directing groups in ortho-lithiation reactions.[3]

The this compound scaffold offers specific advantages:

  • Robust Protection: The bulky tert-butyl group effectively shields the nitrogen atom from a variety of reagents and reaction conditions.

  • Directed ortho-Metalation: The pivalamide group acts as a powerful directing metalation group (DMG), facilitating deprotonation at the ortho position on the aromatic ring by organolithium bases.[3] This allows for the precise introduction of a wide range of electrophiles.

  • Predictable Regioselectivity: The presence of the two methyl groups on the aniline ring channels the lithiation to the C6 position, offering a high degree of regiocontrol in the functionalization of the aromatic ring.

This guide will provide detailed protocols for the synthesis of this compound, its application in directed ortho-metalation, and its subsequent removal.

Synthesis of this compound: A Standard Acylation Protocol

The synthesis of this compound is a straightforward N-acylation reaction between 2,4-dimethylaniline and pivaloyl chloride. The use of a mild base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction.[4]

Experimental Protocol: Synthesis

Materials:

  • 2,4-Dimethylaniline

  • Pivaloyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

Procedure:

  • To a stirred solution of 2,4-dimethylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of pivaloyl chloride (1.05 eq) in anhydrous DCM to the stirred mixture via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aniline.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford this compound as a white to off-white solid.

Characterization Data (Predicted based on similar structures): [4]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.8-7.9 (s, 1H, NH), 7.0-7.2 (m, 3H, Ar-H), 2.2-2.3 (s, 3H, Ar-CH₃), 2.1-2.2 (s, 3H, Ar-CH₃), 1.3-1.4 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~176 (C=O), ~135-138 (Ar-C), ~125-132 (Ar-CH), ~21 (Ar-CH₃), ~17 (Ar-CH₃), ~39 (C(CH₃)₃), ~27 (C(CH₃)₃).

Application in Directed ortho-Metalation

The pivalamide group is a potent directing group for ortho-lithiation.[3] The reaction proceeds via coordination of the organolithium reagent to the amide oxygen, which positions the base for deprotonation of the adjacent ortho C-H bond. In the case of this compound, the C6 position is the most likely site of lithiation due to steric hindrance from the C2-methyl group and the directing effect of the pivalamide.

Experimental Workflow: Directed ortho-Metalation

workflow cluster_setup Reaction Setup cluster_lithiation Lithiation cluster_electrophile Electrophilic Quench cluster_workup Workup & Purification start Dissolve this compound in anhydrous THF cool Cool to -78 °C start->cool add_buli Add n-BuLi or s-BuLi dropwise cool->add_buli stir Stir for 1-2 h at -78 °C add_buli->stir add_elec Add electrophile stir->add_elec warm Warm to room temperature add_elec->warm quench Quench with sat. aq. NH₄Cl warm->quench extract Extract with organic solvent quench->extract purify Purify by chromatography extract->purify

Caption: Workflow for directed ortho-metalation.

Experimental Protocol: ortho-Lithiation and Electrophilic Quench

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) in hexanes

  • Electrophile (e.g., iodomethane, benzaldehyde, N,N-dimethylformamide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi or s-BuLi (1.1-1.2 eq) to the cooled solution. A color change is often observed, indicating the formation of the aryllithium species.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the desired electrophile (1.2-1.5 eq) to the reaction mixture.

  • Continue stirring at -78 °C for an additional 1-2 hours, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the ortho-functionalized product.

Scope of Electrophiles

The generated aryllithium intermediate is a potent nucleophile and can react with a wide array of electrophiles. The table below summarizes potential transformations based on literature precedents with similar N-aryl pivalamides.[1][3]

ElectrophileResulting Functional GroupTypical Yields (%)
I₂Iodide70-90
MeIMethyl60-85
DMFAldehyde50-75
BenzaldehydeSecondary alcohol65-85
CO₂ (solid)Carboxylic acid60-80
Me₃SiClTrimethylsilyl75-95

Deprotection of the Pivalamide Group

The removal of the pivaloyl group typically requires forcing acidic or basic conditions due to the steric hindrance around the amide carbonyl. The choice of deprotection strategy will depend on the stability of other functional groups present in the molecule.

Deprotection Mechanism: Base-Catalyzed Hydrolysis

deprotection cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Protonation amide This compound intermediate1 Tetrahedral Intermediate amide->intermediate1 hydroxide OH⁻ hydroxide->amide intermediate1_2 Tetrahedral Intermediate products Pivalate + 2,4-Dimethylanilide anion intermediate1_2->products anion 2,4-Dimethylanilide anion amine 2,4-Dimethylaniline anion->amine water H₂O water->anion

Caption: Mechanism of base-catalyzed amide hydrolysis.

Experimental Protocol: Basic Hydrolysis

Materials:

  • This compound derivative

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethylene glycol or a high-boiling alcohol (e.g., n-butanol)

  • Water

  • Hydrochloric acid (HCl) for neutralization

  • Ethyl acetate or diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the this compound derivative in ethylene glycol.

  • Add a large excess of solid KOH or NaOH (e.g., 10-20 equivalents).

  • Heat the mixture to a high temperature (e.g., 150-180 °C) and reflux for several hours to days, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully add water.

  • Acidify the mixture with concentrated HCl to a pH of ~1-2.

  • Extract the aqueous layer with ethyl acetate or diethyl ether.

  • To isolate the aniline, basify the aqueous layer with a strong base (e.g., NaOH) to pH > 10 and extract with an organic solvent.

  • Dry the organic extracts over an anhydrous drying agent, filter, and concentrate to yield the deprotected 2,4-dimethylaniline derivative.

Note: This is a harsh deprotection method. For substrates sensitive to strong base and high temperatures, alternative methods may need to be explored.

Conclusion

This compound is a valuable tool in the synthetic chemist's arsenal, offering both robust protection of anilines and a reliable method for directed ortho-functionalization. Its synthesis is straightforward, and its application in directed metalation provides a predictable route to highly substituted aromatic compounds. While the deprotection can be challenging, the stability of the pivalamide group is often an advantage in complex, multi-step syntheses. By understanding the principles behind its reactivity and following validated protocols, researchers can effectively leverage the dual nature of this versatile protecting group to achieve their synthetic goals.

References

  • El-Hiti, G. A., Smith, K., & Al-Zahrani, H. S. (2015). Ureas, pivalamides and carbamates as directing metalation groups in the lithiation of substituted benzenes. ORCA - Online Research @ Cardiff. [Link]

  • Myers, A. G. Research Group. Directed ortho metalation. Harvard University. [Link]

  • Aaron Chemicals LLC. This compound. [Link]

  • Bosch, M., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Sciforum. [Link]

  • Gowda, B. T., et al. (2009). N-(4-Methoxyphenyl)pivalamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Odagami, T., et al. (2009). Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution. Chemical & Pharmaceutical Bulletin. [Link]

  • Organic Syntheses. O-Pivaloylhydroxylamine Triflic Acid Salt. [Link]

  • Papamicaël, C., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. [Link]

  • PubChem. N-(2,4-Dimethylphenyl)-3-oxobutanamide. [Link]

  • ResearchGate. Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. [Link]

  • Suffert, J. (1989). A convenient titrimetric method for the assay of organolithiums. The Journal of Organic Chemistry. [Link]

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Application Note: Strategies for the Deprotection of N-(2,4-Dimethylphenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pivaloyl (Piv) group is a highly effective protecting group for amines, valued for its steric bulk and subsequent stability across a wide range of synthetic conditions. However, this same stability presents a significant challenge during the deprotection step. This is particularly true for substrates such as N-(2,4-dimethylphenyl)pivalamide, where the steric hindrance from the pivaloyl's tert-butyl moiety is compounded by the two ortho-methyl groups on the aniline ring. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the principles and protocols for the successful cleavage of this robust amide bond. We will explore the underlying mechanisms of amide hydrolysis and present field-proven protocols for both acidic and basic conditions, designed to overcome the formidable steric and electronic barriers of this substrate.

Introduction: The Challenge of a Doubly Hindered Amide

In multi-step organic synthesis, the temporary protection of functional groups is a cornerstone strategy. The pivaloyl group, derived from pivalic acid, is frequently employed to protect alcohols and amines due to its exceptional stability.[1] Its large tert-butyl substituent provides a formidable steric shield, rendering the amide carbonyl less susceptible to nucleophilic attack and stable to many acidic, basic, and reductive conditions under which other protecting groups might fail.[2]

The substrate in focus, this compound, represents a particularly resilient synthetic intermediate. The deprotection is hampered by two distinct steric factors:

  • The Pivaloyl Group: The intrinsic bulk of the tert-butyl group kinetically slows the approach of nucleophiles to the carbonyl carbon.[2]

  • The 2,4-Dimethylphenyl Group: The presence of a methyl group at the ortho position of the aromatic ring further obstructs the reaction center, a well-documented challenge in related systems.[3]

Consequently, standard hydrolysis conditions are often insufficient for cleaving this amide bond, necessitating the use of more forceful methods. This guide details the mechanistic rationale and provides robust protocols for achieving this transformation.

Mechanistic Principles of Amide Hydrolysis

Amide hydrolysis is the cleavage of the C-N bond through a reaction with water, yielding a carboxylic acid and an amine.[4] Due to the low reactivity of amides, this process requires catalysis by a strong acid or base, typically coupled with heat.[5]

Acid-Catalyzed Hydrolysis

Under strongly acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for attack by a weak nucleophile like water.[4][6] The mechanism involves the formation of a tetrahedral intermediate, followed by proton transfers and the eventual elimination of the amine as its protonated, non-nucleophilic ammonium salt, which serves as an excellent leaving group.[6][7] This final step renders the reaction effectively irreversible.[6]

Caption: Mechanism of acid-catalyzed amide hydrolysis.

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon.[4][8] This pathway is inherently more challenging for amides than for esters because the resulting amide anion (R₂N⁻) is a very poor leaving group.[7] To overcome this high activation barrier, the reaction requires forcing conditions, such as high concentrations of base and elevated temperatures.[7][9] The reaction is ultimately driven to completion by an irreversible acid-base reaction between the initially formed carboxylic acid and the strongly basic amide anion, which yields a stable carboxylate salt.[7]

Caption: Mechanism of base-catalyzed amide hydrolysis.

Experimental Protocols and Workflows

Given the stability of this compound, successful deprotection requires prolonged heating with concentrated acid or base. The choice between methods depends on the stability of other functional groups in the molecule.

Experimental_Workflow Start Start: this compound Reaction Deprotection Reaction (Acid or Base Hydrolysis) - High Temp (Reflux) - Prolonged Time (24-72h) Start->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup - Quench / pH Adjustment Monitoring->Workup Complete Extraction Liquid-Liquid Extraction Workup->Extraction Purification Drying & Purification - Dry (Na2SO4) - Concentrate - Column Chromatography (if needed) Extraction->Purification Product Product: 2,4-Dimethylaniline Purification->Product

Caption: General experimental workflow for pivalamide deprotection.

Protocol A: Strong Acid-Catalyzed Hydrolysis

Principle: This protocol utilizes a high concentration of strong acid and thermal energy to force the protonation and subsequent hydrolysis of the sterically hindered amide. Concentrated sulfuric acid is often effective.

Materials:

  • This compound (1.0 eq)

  • Concentrated Sulfuric Acid (98%) or Hydrochloric Acid (37%)

  • Deionized Water

  • Diethyl ether or Ethyl Acetate

  • 10 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, cautiously add concentrated sulfuric acid (10-20 mL per gram of substrate) to this compound. The addition should be done slowly and with cooling in an ice bath.

  • Hydrolysis: Attach a reflux condenser and heat the mixture to reflux (typically >120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching them carefully in ice and basified water, extracting with an organic solvent, and analyzing by TLC or LC-MS. The reaction may require 24 to 48 hours for completion.

  • Workup: Once the reaction is complete, cool the flask to room temperature and then further in an ice bath. Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Basification: Cautiously neutralize the acidic solution by slowly adding 10 M NaOH solution until the pH is > 10. This step will generate significant heat and should be performed in an ice bath.

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product, 2,4-dimethylaniline, with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the resulting amine by column chromatography or distillation.

Safety Note: Always add concentrated acid to other substances slowly and with cooling. Never add water directly to concentrated sulfuric acid. Perform all steps in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

Protocol B: Strong Base-Catalyzed Hydrolysis

Principle: This method employs a high concentration of a strong base at elevated temperatures to facilitate the nucleophilic attack of hydroxide on the unreactive amide carbonyl. A high-boiling point co-solvent is often necessary to achieve the required temperatures.

Materials:

  • This compound (1.0 eq)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (10-20 eq)

  • Ethylene Glycol or Dioxane

  • Deionized Water

  • Diethyl ether or Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and a large excess of KOH pellets in a mixture of ethylene glycol and a small amount of water (e.g., 4:1 v/v).

  • Hydrolysis: Attach a reflux condenser and heat the mixture to a high temperature (e.g., 150-180 °C) with vigorous stirring.

  • Monitoring: The reaction is typically very slow and may require 48 to 72 hours or longer. Monitor progress by TLC or LC-MS as described in Protocol A.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute the viscous solution with a significant volume of deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine to remove residual ethylene glycol and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 2,4-dimethylaniline as needed via column chromatography or distillation.

Comparative Analysis & Troubleshooting

FeatureProtocol A: Acid-CatalyzedProtocol B: Base-Catalyzed
Reagents Concentrated H₂SO₄ or HClConcentrated KOH or NaOH in a high-boiling solvent
Conditions Reflux, 24-48 hHigh-temperature reflux (150-180 °C), 48-72+ h
Pros - Generally faster than basic hydrolysis. - Forms a good leaving group (R-NH₃⁺).[6][7]- Tolerant of acid-labile functional groups elsewhere in the molecule.
Cons - Risk of sulfonation or other side reactions with aromatic rings. - Not suitable for molecules with other acid-sensitive groups. - Hazardous workup.- Extremely slow due to a poor leaving group.[7][9] - Requires very high temperatures and long reaction times. - Potential for base-mediated side reactions.

Troubleshooting Insights:

  • Incomplete Reaction: This is the most common challenge. The primary solution is to increase the reaction time and/or temperature. Ensure the concentration of the acid or base is sufficiently high.

  • Low Yield: Low recovery can result from incomplete extraction during the workup. For Protocol A, ensure the aqueous layer is made strongly basic (pH > 10) to deprotonate the ammonium salt and liberate the free amine for extraction. For Protocol B, multiple extractions may be needed to recover the product from the high-boiling solvent mixture.

  • Substrate or Product Degradation: The harsh conditions can lead to decomposition. If significant degradation is observed, consider alternative, non-hydrolytic deprotection strategies, such as reductive cleavage, although these are less common for pivalamides.[10]

Conclusion

The deprotection of this compound is a chemically demanding transformation that underscores the stability of sterically hindered amide bonds. Standard hydrolysis methods are ineffective, and successful cleavage relies on the application of forcing conditions. Both strong acid- and strong base-catalyzed hydrolysis can be effective, provided that high temperatures and prolonged reaction times are employed. The choice of method should be guided by the overall chemical compatibility of the substrate. Careful execution of the protocols and workup procedures outlined in this note will provide a reliable pathway for researchers to liberate the parent 2,4-dimethylaniline, enabling progress in their synthetic campaigns.

References

  • Allen, A. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Vertex AI Search.
  • YouTube. (2019, January 15). mechanism of amide hydrolysis.
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis.
  • BYJU'S. (n.d.). Types of Amide Hydrolysis.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • Google Patents. (n.d.). EP0836587B1 - Process for separating pivalic acid from spent reaction mixtures.
  • Benchchem. (n.d.). Pivalamide: A Comprehensive Technical Guide for Researchers.
  • Sciforum. (2004, November 1). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 97528-24-0.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • (n.d.). N-(2, 4-Dimethylphenyl)pivalamide, min 98%, 25 grams.
  • Wikipedia. (n.d.). Pivalic acid.
  • Chemguide. (n.d.). the hydrolysis of amides.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • PubMed. (1968, March 15). Steric inhibition of enzyme reactions. Lack of enzymic hydrolysis of 2',4',6'-trimethylacetanilide.

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Troubleshooting & Optimization

Technical Support Center: N-(2,4-Dimethylphenyl)pivalamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(2,4-Dimethylphenyl)pivalamide. This resource is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during this specific N-acylation reaction. Our focus is on providing practical, mechanistically grounded advice to help you achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and robust method is the Schotten-Baumann reaction .[1] This involves the N-acylation of 2,4-dimethylaniline with pivaloyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[2][3]

Q2: Why is the addition of a base crucial in this synthesis?

A base is essential to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[3] If left unneutralized, the HCl will protonate the starting 2,4-dimethylaniline, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the pivaloyl chloride, effectively stopping the reaction and drastically reducing the yield. The base drives the reaction equilibrium towards the formation of the desired amide product.[3][4]

Q3: What are the primary challenges in this specific acylation reaction?

The main challenges stem from steric hindrance. The pivaloyl chloride has a bulky tert-butyl group, and the 2,4-dimethylaniline has a methyl group in the ortho position to the amine.[5] This steric congestion can slow the reaction rate compared to less hindered systems, requiring careful optimization of conditions to achieve a high yield.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.

Q4: My yield of this compound is consistently low. What are the likely causes and how can I fix this?

Low yield is the most common issue and can be attributed to several factors. Let's break them down.

  • Cause A: Inefficient Neutralization of HCl

    • Explanation: As mentioned in the FAQ, failure to effectively scavenge the HCl byproduct is a primary cause of low conversion. The choice and amount of base are critical.

    • Solution:

      • Base Selection: You can use an aqueous inorganic base (like 10% NaOH) in a biphasic system (e.g., dichloromethane/water) or an organic base (like triethylamine or pyridine) in an aprotic solvent.[3][6] Organic bases are often preferred for ensuring anhydrous conditions.

      • Stoichiometry: Use at least a slight excess of the base (e.g., 1.1 to 1.5 equivalents) relative to the pivaloyl chloride to ensure complete neutralization of the generated HCl.

      • Monitor pH: If using an aqueous base, ensure the aqueous layer remains basic throughout the addition of the acyl chloride.

  • Cause B: Hydrolysis of Pivaloyl Chloride

    • Explanation: Pivaloyl chloride is highly reactive and susceptible to hydrolysis by water, which converts it to the unreactive pivalic acid.[7] This is a common issue if reagents or solvents are not sufficiently dry.

    • Solution:

      • Use Anhydrous Solvents: Ensure your reaction solvent (e.g., dichloromethane, THF, diethyl ether) is properly dried before use.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

      • Reagent Quality: Use a fresh or properly stored bottle of pivaloyl chloride.

  • Cause C: Sub-optimal Reaction Conditions

    • Explanation: Due to steric hindrance, this reaction may require more optimized conditions than simpler acylations. Temperature and reaction time are key parameters.

    • Solution:

      • Temperature Control: The reaction is exothermic.[7] Start the reaction at a low temperature (0-5 °C) by using an ice bath. This helps control the initial exotherm and minimizes side reactions. Add the pivaloyl chloride dropwise to maintain this temperature.[4]

      • Reaction Time: After the initial addition, allow the reaction to warm to room temperature and stir for several hours (e.g., 2-16 hours) to ensure it goes to completion.[3][4]

      • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and confirm the consumption of the starting aniline.

Below is a decision tree to help diagnose the source of low yield.

G start Low Product Yield reagent_quality Reagent Quality Check start->reagent_quality conditions Reaction Condition Optimization start->conditions workup Workup & Purification start->workup sub_reagent1 Is Pivaloyl Chloride fresh? (Sensitive to hydrolysis) reagent_quality->sub_reagent1 sub_reagent2 Are solvents anhydrous? reagent_quality->sub_reagent2 sub_cond1 Is base stoichiometry correct? (1.1-1.5 eq.) conditions->sub_cond1 sub_cond2 Was temperature controlled? (Initial 0-5°C) conditions->sub_cond2 sub_cond3 Is reaction time sufficient? (Monitor by TLC) conditions->sub_cond3 sub_workup1 Are acid/base washes effective? workup->sub_workup1 sub_workup2 Is product lost during recrystallization? workup->sub_workup2 G prep_amine 1. Prepare Amine Solution (Aniline + Base in DCM) addition 2. Add Pivaloyl Chloride (Dropwise at 0-5°C) prep_amine->addition react 3. Reaction (Stir at RT for 2-16h) addition->react workup 4. Aqueous Workup (Wash with HCl, NaHCO3, Brine) react->workup dry 5. Dry & Concentrate (Dry with Na2SO4, remove solvent) workup->dry purify 6. Purify Product (Recrystallization) dry->purify

Sources

Technical Support Center: Side Reactions in the Synthesis of N-(2,4-Dimethylphenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for the synthesis of N-(2,4-Dimethylphenyl)pivalamide, a common acylation reaction that presents unique challenges due to steric hindrance. As Senior Application Scientists, we have designed this resource to move beyond simple procedural steps, focusing instead on the causal mechanisms behind common side reactions and offering field-proven strategies to optimize your results.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered during the synthesis of this compound.

Question 1: My reaction yield is very low, or I'm recovering mostly unreacted 2,4-dimethylaniline. What is the primary cause and how can I improve it?

Answer: Low conversion is the most frequent challenge in this synthesis, and it is almost always due to the combined steric hindrance of the reactants. The ortho-methyl group on 2,4-dimethylaniline and the bulky tert-butyl group on pivaloyl chloride significantly slow down the rate of nucleophilic attack.[1][2]

Causality and Strategic Solutions:

  • Insufficient Nucleophilicity: The lone pair on the nitrogen of 2,4-dimethylaniline is available for reaction, but the surrounding methyl groups physically obstruct the approach of the bulky pivaloyl chloride.

  • Inadequate Reaction Conditions: Standard Schotten-Baumann conditions may be too mild or slow for this sterically demanding transformation.[3]

Optimization Strategies:

  • Catalysis with 4-(Dimethylaminopyridine) (DMAP): The most effective solution for hindered acylations is the use of a nucleophilic catalyst like DMAP.[4][5] DMAP reacts with pivaloyl chloride to form a highly reactive N-pivaloylpyridinium salt. This intermediate is much more electrophilic and less sterically shielded than pivaloyl chloride itself, dramatically accelerating the rate of acylation.[6][7]

  • Forced Deprotonation: For exceptionally stubborn reactions, pre-treating the 2,4-dimethylaniline with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF) will generate the corresponding anilide anion.[4] This anion is a vastly superior nucleophile and will react much more readily with the pivaloyl chloride upon its addition.

  • Temperature Control: While gently heating the reaction can increase the rate, it must be done with caution. Excessive heat can promote side reactions and decomposition. A modest temperature increase (e.g., to 40-50 °C) in the presence of a catalyst is often a good compromise.

Question 2: My final product is contaminated with a crystalline, water-soluble acidic impurity. What is it and how can I prevent its formation?

Answer: This impurity is almost certainly pivalic acid, the product of pivaloyl chloride hydrolysis. Pivaloyl chloride is highly reactive and moisture-sensitive, reacting rapidly and exothermically with any trace of water in the reaction medium.[1][8]

Mechanism of Formation: The electrophilic carbonyl carbon of pivaloyl chloride is readily attacked by water, a nucleophile, leading to the formation of pivalic acid and hydrochloric acid (HCl).[1][8]

Prevention and Mitigation:

  • Anhydrous Conditions: The use of anhydrous (dry) solvents is critical. Solvents should be dried over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone) and distilled before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Proper Glassware Handling: All glassware should be flame-dried or oven-dried immediately before use to remove adsorbed water.

  • Workup Procedure: During the workup, a wash with a mild aqueous base (e.g., 5% sodium bicarbonate or sodium carbonate solution) will effectively remove any pivalic acid and neutralize the HCl byproduct by converting the acidic components into their water-soluble sodium salts, which are then partitioned into the aqueous layer.[4]

Question 3: I'm observing an unexpected, higher molecular weight byproduct by LC-MS. Could this be diacylation?

Answer: While less common with highly hindered anilines, diacylation is a possible side reaction, especially if forcing conditions are used.[4] This would involve the acylation of the nitrogen atom on the initially formed this compound product.

Causality and Prevention:

  • Reaction Conditions: Diacylation is favored by a large excess of pivaloyl chloride and/or high reaction temperatures.

  • Prevention:

    • Stoichiometric Control: Use a precise stoichiometry, typically with a slight excess (1.05-1.1 equivalents) of pivaloyl chloride.

    • Slow Addition: Add the pivaloyl chloride dropwise to the solution of the aniline and base over a period of 15-30 minutes. This maintains a low instantaneous concentration of the acylating agent, minimizing the chance of a second acylation event.[4]

Question 4: Should I be concerned about C-acylation (Friedel-Crafts reaction) on the aromatic ring?

Answer: Under typical N-acylation conditions (e.g., Schotten-Baumann or using amine bases like pyridine/triethylamine), C-acylation is not a significant concern. The N-acylation reaction is kinetically much faster than the electrophilic aromatic substitution required for C-acylation.

However, the risk increases if you use a strong Lewis acid catalyst (e.g., AlCl₃), which is characteristic of Friedel-Crafts conditions.[9] The amino group of aniline is a Lewis base and will complex with AlCl₃, deactivating the ring towards electrophilic attack.[10] While the resulting amide product is less deactivated, using a strong Lewis acid is unnecessary for this transformation and would likely lead to a complex mixture of products. Stick to base-mediated or nucleophilically catalyzed conditions to ensure selective N-acylation.

Visualizing the Process

Reaction Pathways

dot digraph "Reaction_Pathways" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Main Synthesis and Key Side Reactions", splines=ortho, nodesep=0.8, ranksep=1.2, maxiter=5000]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

} .dot Caption: Main synthesis pathway and common side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow

Data Summary & Recommended Conditions

For optimal results, the following conditions are recommended to balance reaction rate with the minimization of side products.

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic, dissolves reactants well, and can be easily dried.
Base Pyridine or Triethylamine (1.5 eq.)Acts as a base to neutralize the HCl byproduct and as a solvent.[11]
Catalyst 4-DMAP (0.05 - 0.1 eq.)Dramatically accelerates the reaction by forming a highly reactive acylpyridinium intermediate.[6][7]
Acyl Chloride Pivaloyl Chloride (1.1 eq.)Slight excess ensures complete consumption of the limiting aniline.
Addition Slow, dropwise addition of pivaloyl chlorideMinimizes diacylation and controls the initial exotherm.[4]
Temperature 0 °C to Room TemperatureInitial cooling helps control the reaction, followed by warming to ensure completion.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of pivaloyl chloride.[8]

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol incorporates best practices to mitigate the side reactions discussed above.

  • Preparation:

    • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Addition:

    • To the flask, add 2,4-dimethylaniline (1.0 eq.).

    • Add anhydrous dichloromethane (DCM, approx. 0.2 M concentration relative to aniline).

    • Add pyridine (1.5 eq.) followed by 4-DMAP (0.1 eq.).

    • Stir the solution at room temperature until all solids dissolve.

  • Acylation:

    • Cool the flask in an ice-water bath (0 °C).

    • Add pivaloyl chloride (1.1 eq.) dropwise via syringe over 15 minutes. An initial exotherm may be observed.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M HCl (2x) to remove pyridine and excess DMAP.

      • Saturated aqueous NaHCO₃ (2x) to remove pivalic acid and neutralize any remaining HCl.

      • Brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization (see Protocol 2) or silica gel column chromatography.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: A common solvent system for recrystallizing amides like this is ethanol/water or hexanes/ethyl acetate.

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot primary solvent (e.g., ethanol or ethyl acetate).

    • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.

    • Slowly add the anti-solvent (e.g., water or hexanes) dropwise to the hot solution until it becomes faintly cloudy.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • The Role of 4-Dimethylaminopyridine (4-DMAP) as a Superior Acylation Catalyst in Undergraduate Organic Chemistry. (2025). BenchChem.
  • Technical Support Center: N-Acylation of Hindered Anilines. (2025). BenchChem.
  • Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Chemistry Schotten Baumann Reaction. (n.d.).
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
  • Larionov, E. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Ludwig-Maximilians-Universität München.
  • The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. (n.d.).
  • Schotten-Baumann Reaction. (2017). Lokey Lab Protocols - Wikidot.
  • 4-Dimethylaminopyridine (DMAP). (n.d.).
  • Schotten–Baumann reaction. (n.d.). Grokipedia.
  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.
  • Pivaloyl chloride. (n.d.). Grokipedia.
  • Li, Z., et al. (2017). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters.
  • Why did my amide syntesis does not work? (2021).
  • Legnani, L., et al. (2015). A one pot protocol to convert nitro-arenes into N-aryl amides. Beilstein Journal of Organic Chemistry, 11, 222–227.
  • Ali, S., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. PLOS ONE.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
  • Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Tips and tricks for difficult amide bond form
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Friedel–Crafts Acyl
  • Miller, S. J., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society.
  • Pivaloyl Chloride: An In-depth Technical Guide to its Reactivity Profile. (2025). BenchChem.
  • Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso- Amidation of Arylboronic Acids with Nitriles. (2016). Synlett.
  • CN107721841A - A kind of method that pivalic acid is reclaimed in the distillation residual liquid from pivaloyl chloride. (n.d.).
  • Naveen, S., et al. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Structural Chemistry.
  • Can N,N-dimethylaniline undergo a Friedel-Crafts reaction? (2017). Quora.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (2022). Journal of the American Chemical Society.
  • Tlosto, O., et al. (2015). A practical catalytic method for the synthesis of sterically hindered anilines.
  • Preparation of N -Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (2022).
  • PIVALOYL CHLORIDE PICL. (2024). FramoChem.
  • N-(2, 4-Dimethylphenyl)pivalamide, min 98%, 25 grams. (n.d.). The Science Company.
  • Acid-Catalyzed ortho -Alkylation of Anilines with Styrenes: An Improved Route to Chiral Anilines with Bulky Substituents. (2025).
  • PIVALOYL CHLORIDE. (n.d.). LookChem.
  • EP1359141A1 - Method of friedel-crafts acylation of anilides. (n.d.).
  • Shultz, G. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts.
  • Bektas, H., et al. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ARKIVOC.
  • Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson.

Sources

Technical Support Center: N-(2,4-Dimethylphenyl)pivalamide Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for N-(2,4-Dimethylphenyl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges associated with the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that you may encounter during the purification of this compound. Each problem is presented in a question-and-answer format, providing not just a solution but also the underlying scientific reasoning.

Q1: My crude this compound product is an oil and will not crystallize. What should I do?

A1: Oiling out during crystallization is a common issue, often caused by the presence of impurities or the use of an inappropriate solvent system. Here’s a systematic approach to troubleshoot this problem:

Plausible Causes & Solutions:

  • Residual Solvent: The presence of a low-boiling point organic solvent from the reaction workup can act as a co-solvent and prevent crystallization.

    • Solution: Ensure your crude product is thoroughly dried under high vacuum to remove any residual solvents before attempting recrystallization.

  • Impurity Interference: Unreacted starting materials (2,4-dimethylaniline or pivaloyl chloride) or byproducts can act as eutectic impurities, lowering the melting point of the mixture and preventing solidification.

    • Solution 1: Liquid-Liquid Extraction: Perform an aqueous wash of your crude product dissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). A wash with dilute hydrochloric acid (e.g., 1M HCl) will remove residual 2,4-dimethylaniline by converting it to its water-soluble salt. A subsequent wash with a mild base like sodium bicarbonate solution will neutralize any remaining acidic impurities, such as pivalic acid formed from the hydrolysis of pivaloyl chloride.

    • Solution 2: Trituration: If the product is a viscous oil, try trituration. This involves stirring the oil with a solvent in which the desired compound is sparingly soluble but the impurities are soluble (e.g., cold hexanes or pentane). This process can often induce crystallization.

  • Incorrect Recrystallization Solvent: The chosen solvent may be too good a solvent for your compound, even at low temperatures.

    • Solution: A systematic solvent screen is recommended. Use small amounts of your crude product to test solubility in a range of solvents with varying polarities at room temperature and upon heating.[1] An ideal solvent will show poor solubility at room temperature and high solubility at elevated temperatures.[1]

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude oily product in ethyl acetate (approx. 10 volumes).

  • Transfer the solution to a separatory funnel.

  • Wash with 1M HCl (2 x 5 volumes).

  • Wash with saturated aqueous NaHCO₃ solution (2 x 5 volumes).

  • Wash with brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent in vacuo to obtain the crude solid, which can then be subjected to recrystallization.

Logical Flow for Troubleshooting Oiling Out:

G start Crude Product is an Oil step1 Dry under high vacuum start->step1 step2 Attempt Crystallization step1->step2 result1 Crystallizes? step2->result1 solution1 Purification Successful result1->solution1 Yes step3 Perform Acid-Base Extraction result1->step3 No step4 Dry and Concentrate step3->step4 step5 Attempt Recrystallization step4->step5 result2 Crystallizes? step5->result2 result2->solution1 Yes step6 Perform Solvent Screen for Recrystallization result2->step6 No step7 Triturate with Non-polar Solvent result2->step7 Alternatively solution2 Proceed with Optimized Recrystallization step6->solution2 fail Consider Chromatography step6->fail step7->solution2 step7->fail G cluster_0 Column Chromatography Workflow start Impure Solid tlc Develop TLC Method (e.g., Hexanes/EtOAc) start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Gradient Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate finish Pure this compound evaporate->finish

Sources

Technical Support Center: Overcoming Solubility Challenges with N-(2,4-Dimethylphenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for N-(2,4-Dimethylphenyl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage solubility issues encountered during experimentation. We provide field-proven insights and detailed protocols to ensure the reliable and reproducible use of this compound in your research.

Compound Profile: this compound

This compound is an organic compound with a molecular structure that confers significant lipophilicity.[1][2] This characteristic is central to its utility in various research applications, including as a building block for protein degraders, but it is also the primary source of its poor aqueous solubility.[2] Understanding its physicochemical properties is the first step in developing a successful solubilization strategy.

PropertyValueSource
CAS Number 97528-24-0[1][3]
Molecular Formula C₁₃H₁₉NO[1][3]
Molecular Weight 205.3 g/mol [1][2]
Predicted Nature Highly lipophilic, poorly water-solubleInferred from structure

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common solubility challenges.

Q1: I dissolved this compound in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. Why did this happen and how can I fix it?

A: This is a classic issue known as "crashing out" and occurs when a lipophilic compound is rapidly transferred from a high-solubility organic solvent to a low-solubility aqueous environment.[4][5] The concentration of the compound in the final aqueous solution has likely exceeded its thermodynamic solubility limit.

Quick Fixes:

  • Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay.

  • Improve Dilution Technique: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid dispersion can sometimes prevent localized supersaturation and precipitation.[4]

  • Use an Intermediate Dilution Step: Perform a serial dilution in a solvent mixture with a higher percentage of the organic co-solvent before the final dilution into the aqueous buffer.

Q2: Can I heat the solution to get my compound to dissolve?

A: Yes, gentle heating can increase the rate of dissolution and the solubility limit. However, use this method with caution. First, confirm the thermal stability of this compound to avoid degradation. Second, be aware that the compound may precipitate out of the solution as it cools to room or experimental temperature, creating a supersaturated and unstable solution.[6] This method is best for immediate use applications.

Q3: What is the best starting solvent to prepare a stock solution?

A: For a highly lipophilic compound like this, a strong organic polar aprotic solvent is the best choice for a high-concentration stock solution.

  • Recommended: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Alternative: For applications where DMSO is not suitable, consider ethanol, methanol, or acetone, although the maximum achievable concentration will likely be lower.[7]

Q4: My vehicle control (e.g., 0.5% DMSO in media) is showing unexpected effects on my cells. What should I do?

A: The co-solvent itself can have biological activity, and this is a critical consideration.[5]

  • Action: Always run a parallel vehicle control with the exact same concentration of the co-solvent(s) used in your experimental samples.

  • Troubleshooting: If the vehicle effect is significant, you must find a way to reduce the final co-solvent concentration. This may involve preparing a more concentrated initial stock or exploring alternative solubilization methods like using surfactants or cyclodextrins that may be more biocompatible.[8][9]

Troubleshooting Guides & Protocols

Guide 1: Systematic Approach to Solubility Testing

Before committing to a large-scale experiment, it is crucial to systematically determine the solubility of this compound in various solvent systems. This protocol provides a structured workflow for this determination.

cluster_0 Solubility Troubleshooting Workflow cluster_1 Troubleshooting Options start Start: Weigh 1-5 mg of compound prep_stock Prepare concentrated stock in 100% DMSO (e.g., 20-50 mM) start->prep_stock test_aqueous Dilute stock into aqueous buffer to desired final concentration prep_stock->test_aqueous observe Visually inspect for precipitation (cloudiness, particulates) test_aqueous->observe decision Is the solution clear? observe->decision success Success! Proceed with experiment. Confirm concentration. decision->success Yes failure Precipitation Observed. Initiate Troubleshooting. decision->failure No option1 Option 1: Reduce final concentration failure->option1 option2 Option 2: Increase co-solvent % (check system tolerance) failure->option2 option3 Option 3: Add a solubilizing excipient (e.g., surfactant, cyclodextrin) failure->option3 option4 Option 4: Use physical methods (sonication, gentle heat) failure->option4 option1->test_aqueous Re-test option2->test_aqueous Re-test option3->test_aqueous Re-test option4->test_aqueous Re-test

Caption: A decision workflow for troubleshooting solubility issues.

Protocol 1: Step-by-Step Solvent Screening
  • Preparation: Weigh 1-2 mg of this compound into several separate, small glass vials.

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., DMSO, DMF, Ethanol, Methanol, Acetone) in small, measured increments (e.g., 20 µL).

  • Mixing: After each addition, vortex the vial for 30-60 seconds. Use a bath sonicator for 5-10 minutes if the compound does not dissolve with vortexing alone.

  • Observation: Continue adding solvent until the compound is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility (in mg/mL or Molarity).

  • Aqueous Compatibility Test: Take the most promising high-concentration stock solution (typically DMSO) and perform a controlled dilution into your final aqueous buffer (e.g., PBS, cell culture media). Test final DMSO concentrations from 0.1% to 1.0% to find the highest concentration at which the compound remains in solution.

Guide 2: Best Practices for Using Co-Solvents

Co-solvents are water-miscible organic solvents that increase the solubility of a lipophilic compound in an aqueous solution by reducing the overall polarity of the solvent system.[10][11]

Recommended Co-Solvents & Properties
SolventPolarity IndexDielectric ConstantBoiling Point (°C)Key Considerations
DMSO 7.247189Excellent solvent, but can be cytotoxic at >0.5-1%. Can affect cell differentiation.[7]
DMF 6.438.25153Strong solvent, but higher toxicity than DMSO.[7]
Ethanol 5.224.678.5Good biocompatibility, but less effective at solubilizing highly lipophilic compounds.[7]
Propylene Glycol -32188.2Common pharmaceutical excipient used to increase solubility.[10]
PEG 400 ---A low-molecular-weight polyethylene glycol often used in formulations.[12]
(Data sourced from various chemical property databases and publications.[7][13])
Protocol 2: Preparing a Solution via Co-Solvency

This protocol minimizes the risk of precipitation when diluting a stock solution into an aqueous medium.

title Co-Solvent Dilution Protocol step1 Step 1: Prepare a high concentration stock solution in 100% DMSO. (e.g., 50 mM) step2 Step 2: Vigorously vortex or stir the final aqueous buffer. step1->step2 step3 Step 3: While stirring, add the DMSO stock solution drop-by-drop to the aqueous buffer. step2->step3 step4 Step 4: Allow the final solution to stir for 5-10 minutes to ensure homogeneity. step3->step4 step5 Step 5: Visually inspect the final solution for clarity before use. step4->step5

Caption: Workflow for diluting an organic stock into an aqueous buffer.

Guide 3: Advanced Solubilization Strategies

If co-solvents alone are insufficient or incompatible with your experimental system, consider these advanced methods.

  • Use of Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can encapsulate lipophilic compounds, effectively increasing their apparent solubility.[8]

    • Common Examples: Tween® 80, Polysorbate 20, Solutol® HS-15.

    • Application: Add the surfactant to the aqueous buffer before adding the compound stock solution. A typical concentration range to test is 0.1% to 2% (w/v).

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble compounds, shielding the hydrophobic molecule from the aqueous environment.[6][9]

    • Common Examples: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Application: HP-β-CD is often preferred due to its higher aqueous solubility and lower toxicity. Dissolve the cyclodextrin in the buffer first, then add the compound. The molar ratio of cyclodextrin to the compound may need to be optimized.

References
  • Starlite Scientific. (n.d.). N-(2, 4-Dimethylphenyl)pivalamide, min 98%. Starlite Scientific. Retrieved from [Link]

  • Vo, C. L., Park, C., & Lee, B. J. (2013). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Molecules, 18(10), 12303-12332. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • Applichem. (n.d.). This compound. Applichem. Retrieved from [Link]

  • Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Garg, V., Singh, H., & Bhatia, A. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2016, 8480439. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Kumar, S., & Singh, P. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. Medical & Clinical Research, 3(2). Retrieved from [Link]

  • International Journal of Science and Research (IJSR). (n.d.). Solubility Enhancement Techniques of Poorly Water Soluble Drug. Retrieved from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-78. Retrieved from [Link]

  • Aaron Chemicals LLC. (n.d.). This compound. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • Eriksson, M. A., Härd, T., & Nilsson, L. (1995). On the pH dependence of amide proton exchange rates in proteins. Biophysical chemistry, 54(2), 141–154. Retrieved from [Link]

  • Millard, J. W., Alvarez-Nunez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharmaceutical development and technology, 7(3), 331–338. Retrieved from [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]

  • Lou, Q., & L-h. Liu. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Physical Chemistry Chemical Physics, 21(45), 25309-25317. Retrieved from [Link]

  • Martínez-Martínez, M., Cruz-Huerta, J., & Santacruz-Ortega, H. (2021). The Effects of pH on the Supramolecular Structure of Amino Amides. Crystals, 11(4), 419. Retrieved from [Link]

  • ResearchGate. (2021). How to dissolve a lipophilic compound in media?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-(2,4-Dimethylphenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of N-(2,4-Dimethylphenyl)pivalamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthesis.

Introduction: Navigating the Synthesis of a Sterically Hindered Amide

The synthesis of this compound involves the acylation of 2,4-dimethylaniline with pivaloyl chloride. This reaction, while seemingly straightforward, presents a classic challenge in organic synthesis: the coupling of two sterically hindered reactants. The ortho-methyl group on the aniline and the bulky tert-butyl group of the pivaloyl chloride can significantly slow down the desired reaction rate and lead to competing side reactions.[1] This guide will provide the expertise and practical insights needed to navigate these challenges effectively.

The most common and robust method for this transformation is the Schotten-Baumann reaction, which utilizes a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2] Understanding the nuances of this reaction is key to optimizing the yield and purity of your product.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the synthesis.

Q1: My reaction yield is very low, or I'm not getting any product at all. What are the likely causes?

Several factors can contribute to low or no product formation. A systematic approach to troubleshooting is essential.

  • Cause 1: Hydrolysis of Pivaloyl Chloride: Pivaloyl chloride is highly reactive towards water and will readily hydrolyze to the unreactive pivalic acid.[3]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Ineffective Amine Nucleophilicity: The reaction mixture may have become acidic, protonating the 2,4-dimethylaniline and rendering it non-nucleophilic.

    • Solution: A base is crucial to scavenge the HCl produced during the reaction. Use a non-nucleophilic base like pyridine or triethylamine in at least a stoichiometric amount. For biphasic Schotten-Baumann conditions, a 10% aqueous sodium hydroxide solution is typically effective.[3]

  • Cause 3: Incomplete Reaction: The steric hindrance of both reactants can lead to a sluggish reaction that may not have reached completion.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting aniline.[3] If the reaction has stalled, consider extending the reaction time or gently heating the mixture.

  • Cause 4: Impure Starting Materials: The purity of your 2,4-dimethylaniline and pivaloyl chloride is critical.

    • Solution: Verify the purity of your starting materials before beginning the reaction. Aniline derivatives can oxidize and darken over time; distillation may be necessary for older reagents.

Q2: My Thin Layer Chromatography (TLC) analysis is confusing. What should I be looking for?

TLC is a powerful tool for monitoring your reaction. Here’s how to interpret the results:

  • Setting up the TLC:

    • Stationary Phase: Silica gel 60 F254 plates are standard.

    • Mobile Phase (Eluent): A good starting point is a mixture of non-polar and polar solvents. A common system for this type of reaction is a mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v).[3] Adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).

    • Visualization: The product and starting aniline are UV active and can be visualized under a UV lamp at 254 nm.

  • Interpreting the Spots:

    • Starting Material (2,4-dimethylaniline): This will be one of your reference spots. It is more polar than the product.

    • Product (this compound): The product is less polar than the starting aniline and will have a higher Rf value.

    • Pivalic Acid (from hydrolysis): If present, this will be a very polar spot, often staying at the baseline.

    • Unreacted Pivaloyl Chloride: This is very reactive and will likely hydrolyze to pivalic acid on the silica plate.

Q3: My final product is an oil and won't crystallize, or it's impure after recrystallization. What are the likely contaminants and how can I remove them?

  • Likely Impurities:

    • Unreacted 2,4-dimethylaniline: This is a common impurity if the reaction did not go to completion.

    • Pivalic Acid: Formed from the hydrolysis of pivaloyl chloride.

    • Diacylated Product: While less likely with a sterically hindered aniline, it's a possibility if an excess of pivaloyl chloride was used under forcing conditions.

  • Purification Strategies:

    • Work-up: A proper aqueous work-up is crucial. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove unreacted 2,4-dimethylaniline. A subsequent wash with a dilute base solution (e.g., saturated sodium bicarbonate) will remove pivalic acid.

    • Recrystallization: This is an effective method for purifying the solid product.

      • Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems include ethanol/water, or mixtures of a non-polar solvent like hexane with a more polar solvent like ethyl acetate or acetone.[4]

    • Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel is a reliable alternative. Use a hexane/ethyl acetate gradient as the eluent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Schotten-Baumann reaction for this synthesis?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,4-dimethylaniline attacks the electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion. A base in the reaction mixture then deprotonates the resulting ammonium ion to yield the final amide product and the hydrochloride salt of the base.[2]

Q2: How does steric hindrance affect this reaction, and what can be done to overcome it?

The methyl groups on the aniline and the tert-butyl group on the acyl chloride create a crowded environment around the reactive centers, slowing the reaction.[1] To overcome this:

  • Use a More Reactive Acylating Agent: Pivaloyl chloride is already quite reactive. In other systems with less reactive partners, an anhydride could be used.

  • Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy. However, this should be done cautiously to avoid side reactions.

  • Use a Catalyst: For highly hindered systems, a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be employed. DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating agent.[5]

Q3: Are there any alternative catalytic methods for this synthesis?

Yes, for challenging acylations of hindered anilines, several catalytic methods have been developed. While the Schotten-Baumann reaction is often sufficient, alternatives include:

  • Boronic Acid Catalysis: Boronic acids have been explored as catalysts for the direct amidation of carboxylic acids.

  • Strong Base Deprotonation: For extremely unreactive anilines, deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH) prior to the addition of the acyl chloride can dramatically increase nucleophilicity. This must be done under strictly anhydrous conditions.[5]

Q4: What are the key safety precautions I should take?

  • Pivaloyl Chloride: This is a corrosive, flammable, and toxic liquid that reacts with water to produce corrosive hydrogen chloride gas. It is very toxic by inhalation, ingestion, or skin absorption.[6]

  • 2,4-Dimethylaniline: This is also a toxic compound.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

Experimental Protocols

Protocol 1: Standard Schotten-Baumann Synthesis of this compound

This protocol provides a reliable method for the synthesis of the target compound.

Materials:

  • 2,4-Dimethylaniline

  • Pivaloyl chloride

  • Dichloromethane (DCM), anhydrous

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol and Water (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethylaniline (1.0 eq) in anhydrous dichloromethane.

  • Add an equal volume of 10% aqueous NaOH solution to the flask.

  • Cool the biphasic mixture to 0-5 °C using an ice bath and stir vigorously.

  • Slowly add pivaloyl chloride (1.05 - 1.1 eq) dropwise to the rapidly stirred mixture over 15-20 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by TLC until the 2,4-dimethylaniline is consumed.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation
ParameterRecommended Value/ConditionRationale
Solvent Dichloromethane (DCM)Dissolves both reactants and is immiscible with the aqueous base.
Base 10% Aqueous NaOH or PyridineNeutralizes the HCl byproduct, preventing protonation of the aniline.
Temperature 0-5 °C for addition, then room temp.Controls the initial exothermic reaction and minimizes hydrolysis of pivaloyl chloride.
Stoichiometry ~1.05 eq. of Pivaloyl ChlorideA slight excess ensures complete consumption of the aniline.
Reaction Time 2-4 hours (monitor by TLC)Allows the reaction to go to completion despite steric hindrance.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Aniline 2,4-Dimethylaniline Attack Nucleophilic Attack of Amine on Carbonyl Aniline->Attack AcylChloride Pivaloyl Chloride AcylChloride->Attack Tetrahedral Tetrahedral Intermediate Formation Attack->Tetrahedral Step 1 Elimination Chloride Elimination Tetrahedral->Elimination Step 2 Deprotonation Deprotonation by Base Elimination->Deprotonation Step 3 Amide This compound Deprotonation->Amide Byproduct Base-HCl Salt Deprotonation->Byproduct Troubleshooting_Workflow Start Low Yield or No Product CheckMoisture Check for Moisture (Hydrolysis of Acyl Chloride) Start->CheckMoisture CheckBase Check Base (Amine Protonation) Start->CheckBase CheckCompletion Check Reaction Completion (TLC Analysis) Start->CheckCompletion CheckPurity Check Starting Material Purity Start->CheckPurity SolutionMoisture Use Anhydrous Conditions & Inert Atmosphere CheckMoisture->SolutionMoisture SolutionBase Use Stoichiometric Non-Nucleophilic Base CheckBase->SolutionBase SolutionCompletion Extend Reaction Time or Gentle Heating CheckCompletion->SolutionCompletion SolutionPurity Purify Starting Materials CheckPurity->SolutionPurity Success Optimized Yield SolutionMoisture->Success SolutionBase->Success SolutionCompletion->Success SolutionPurity->Success

Caption: Troubleshooting Workflow for Low Reaction Yield.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Nishimura, A., et al. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Strotman, N. A., et al. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Organic Letters, 17(15), 3434-3437. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). ISSN: 0975-8585. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Aaron Chemicals. (n.d.). This compound. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). A Novel Clay catalyst: N-Acetylation of anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). Approaches for the N-acetylation of anilines. Retrieved from [Link]

  • Physics @ Manasagangotri. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Retrieved from [Link]

  • International Journal of Pharmacy and Technology. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Retrieved from [Link]

  • MDPI. (2022). TLC in the Analysis of Plant Material. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • International Journal of Medical Laboratory Research. (n.d.). STANDARD OPERATING PROCEDURE (SOP) FOR THIN LAYER CHROMATOGRAPHY (TLC). Retrieved from [Link]

  • ResearchGate. (n.d.). Pivaloyl chloride/DMF: a new reagent for conversion of alcohols to chlorides. Retrieved from [Link]

  • PubChem. (n.d.). Pivaloyl chloride. Retrieved from [Link]

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  • Ataman Kimya. (n.d.). PIVALOYL CHLORIDE. Retrieved from [Link]

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Technical Support Center: Troubleshooting N-(2,4-Dimethylphenyl)pivalamide NMR Spectra

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-(2,4-Dimethylphenyl)pivalamide via Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and interpret complex spectral features. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure you can achieve high-quality, reproducible results.

Section 1: Foundational Knowledge & Expected Spectra

Before delving into troubleshooting, it is crucial to have a clear understanding of the expected NMR spectrum for this compound. This molecule possesses distinct structural features that give rise to a characteristic spectral fingerprint.

Q1: What is the expected ¹H and ¹³C NMR spectrum for this compound in a standard solvent like CDCl₃?

A1: Understanding the anticipated chemical shifts and multiplicities is the first step in identifying deviations in your experimental data. The structure of this compound contains a pivaloyl group and a 2,4-dimethylphenyl group, each with unique proton and carbon environments.

Molecular Structure and Proton/Carbon Numbering:

Caption: Structure of this compound with atom numbering.

Expected ¹H NMR Chemical Shifts (CDCl₃, 400 MHz):

ProtonsMultiplicityChemical Shift (ppm)Integration
tert-Butyl (C11, C12, C13-H)Singlet~1.39H
Methyl (C7-H)Singlet~2.23H
Methyl (C8-H)Singlet~2.33H
Aromatic (C3, C5, C6-H)Multiplet~7.0-7.23H
Amide (N-H)Singlet (broad)~7.31H

Expected ¹³C NMR Chemical Shifts (CDCl₃, 101 MHz):

CarbonChemical Shift (ppm)
Methyl (C7)~18.4
Methyl (C8)~20.9
tert-Butyl (C11, C12, C13)~27.6
tert-Butyl Quaternary (C10)~39.6
Aromatic (C1, C2, C3, C4, C5, C6)~127-136
Carbonyl (C9)~176.6

Note: These are approximate values and can be influenced by solvent, concentration, and temperature.

Section 2: Common Spectroscopic Problems & Troubleshooting

This section addresses the most frequently encountered issues during the NMR analysis of this compound.

Q2: Why does the amide (N-H) proton appear as a very broad signal, or why is it sometimes not visible at all?

A2: The broadening of the amide proton signal is a classic phenomenon in NMR spectroscopy and can be attributed to two primary factors: intermediate-rate chemical exchange and quadrupolar relaxation.

  • Chemical Exchange: The amide proton is acidic and can exchange with trace amounts of water or other acidic protons in the deuterated solvent.[1] If this exchange occurs at a rate that is on the NMR timescale, it leads to significant line broadening. In some cases, the signal can become so broad that it is indistinguishable from the baseline.

  • Quadrupolar Relaxation: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and is a quadrupolar nucleus. This means it has a non-spherical distribution of charge, which can interact with the electric field gradient of the molecule. This interaction provides an efficient relaxation pathway for both the nitrogen nucleus and the directly attached proton, leading to a broader signal for the N-H proton.

Troubleshooting Protocol:

  • Ensure a Dry Solvent: Use a freshly opened bottle of deuterated solvent or a solvent that has been properly dried over molecular sieves to minimize water content.[2]

  • Increase Concentration: A higher sample concentration can sometimes sharpen the N-H signal by altering the exchange dynamics.

  • Lower the Temperature: Cooling the sample can slow down the rate of chemical exchange, often resulting in a sharper N-H signal.

  • Solvent Change: Switching to a different deuterated solvent, such as DMSO-d₆, can significantly change the hydrogen bonding and exchange rates, often leading to a sharper and more downfield-shifted N-H peak.[3][4][5]

Q3: I am observing broader than expected signals for the aromatic protons. What could be the cause?

A3: Broadening of the aromatic signals in this compound can be a subtle indicator of restricted rotation around the amide C-N bond.[6][7][8][9]

  • Restricted Amide Bond Rotation: The C-N bond in amides has a significant partial double bond character due to resonance.[6][7][8][9] This restricts free rotation around this bond, leading to the existence of different rotational isomers (rotamers). If the interconversion between these rotamers is slow on the NMR timescale, you may see distinct sets of signals for each rotamer. If the rotation is at an intermediate rate, the corresponding signals will broaden and may even coalesce. The aromatic protons are sensitive to the orientation of the pivaloyl group, and thus their signals can broaden due to this dynamic process.

Troubleshooting Workflow:

G start Broad Aromatic Signals Observed vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr low_temp Lower Temperature vt_nmr->low_temp Slowing Rotation high_temp Increase Temperature vt_nmr->high_temp Increasing Rotation Rate sharp_signals Signals Sharpen into Distinct Sets low_temp->sharp_signals coalescence Signals Broaden and Coalesce high_temp->coalescence conclusion_slow Conclusion: Slow Rotation on NMR Timescale sharp_signals->conclusion_slow conclusion_fast Conclusion: Fast Rotation on NMR Timescale coalescence->conclusion_fast

Caption: Troubleshooting workflow for broad aromatic signals.

Experimental Protocol: Variable Temperature (VT) NMR

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Incremental Temperature Changes: Increase the temperature in 10-15 K increments. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.

  • Monitor Spectral Changes: Observe the line shapes of the aromatic protons. As the temperature increases, the rate of rotation around the C-N bond will increase. You should observe the broad signals sharpening and eventually coalescing into a single, time-averaged signal.[1]

  • Coalescence Temperature: The temperature at which the distinct signals merge is known as the coalescence temperature and can be used to calculate the energy barrier to rotation.

Q4: My baseline is distorted and the integration is inaccurate. What are the likely causes and how can I fix this?

A4: Baseline distortion and inaccurate integration are common issues that can often be resolved with proper sample preparation and data processing.[10]

Potential Causes and Solutions:

IssueCauseSolution
Rolling Baseline Poor shimming; sample not centered in the coil.Re-shim the instrument. Ensure the sample volume is appropriate (typically 0.5-0.6 mL for a 5 mm tube) and the tube is positioned correctly in the spinner.[11][12][13][14]
Phasing Errors Incorrect phase correction during processing.Manually re-phase the spectrum. Most NMR processing software allows for zero-order and first-order phase corrections.[15][16]
Broad Solvent Peak High concentration of residual non-deuterated solvent.Use high-purity deuterated solvent. Apply solvent suppression techniques during acquisition if necessary.
"Sinc Wiggles" Truncation of the Free Induction Decay (FID) due to a short acquisition time.Increase the acquisition time (at) to allow the FID to decay fully. Apply a gentle apodization function (e.g., exponential multiplication with a small line broadening factor) before Fourier transformation.[10]

Data Processing Workflow:

G start Raw FID apodization Apodization (Window Function) start->apodization ft Fourier Transform apodization->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integration baseline->integration end Final Spectrum integration->end

Caption: Standard NMR data processing workflow.

Section 3: Advanced Topics

Q5: Could I use 2D NMR techniques to confirm the structure of this compound?

A5: Absolutely. 2D NMR experiments are invaluable for unambiguously assigning proton and carbon signals and confirming connectivity.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. For this compound, you would expect to see correlations between the aromatic protons that are adjacent to each other on the ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It is extremely useful for assigning the protonated carbons. You would expect to see cross-peaks for:

    • The tert-butyl protons and the tert-butyl carbons.

    • The two methyl group protons and their respective carbons.

    • The aromatic protons and their corresponding aromatic carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is powerful for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations include:

    • From the N-H proton to the carbonyl carbon (C9) and the aromatic carbon C1.

    • From the tert-butyl protons to the quaternary tert-butyl carbon (C10) and the carbonyl carbon (C9).

    • From the aromatic methyl protons (C7-H and C8-H) to the aromatic carbons they are attached to and the adjacent carbons.

By systematically analyzing these 2D spectra, you can build a comprehensive and validated structural assignment for your molecule.

References

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Retrieved from [Link]

  • Hatton, J. V., & Richards, R. E. (1962). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics, 5(2), 139-149. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Solvent effects in N.M.R. spectra of amide solutions. Retrieved from [Link]

  • AIP Publishing. (n.d.). Nuclear Magnetic Resonance Studies of Solvent Effects on the Hindered Internal Rotation in N,N‐Disubstituted Amides. II. Higher Alkyl Amides. The Journal of Chemical Physics. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • RSC Publishing. (n.d.). Solvent Effects on the Amidic Bond. Retrieved from [Link]

  • University of Delaware. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Wiley Online Library. (n.d.). NMR Data Processing. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • YouTube. (2023, August 24). How Do You Process NMR Data? Chemistry For Everyone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Retrieved from [Link]

  • Nanalysis Corp. (2022, August 12). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]

  • YouTube. (2022, June 17).

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Technical Support Center: Acidic Hydrolysis of N-(2,4-Dimethylphenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acidic hydrolysis of N-(2,4-Dimethylphenyl)pivalamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging transformation. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Overview: The Challenge of Steric Hindrance

The acidic hydrolysis of this compound is a chemically robust reaction used to deprotect the 2,4-dimethylaniline moiety. This reaction is fundamentally an acid-catalyzed nucleophilic acyl substitution.[1] However, it is notoriously sluggish due to significant steric hindrance. The bulky tert-butyl group of the pivaloyl moiety and the ortho-methyl group on the phenyl ring shield the amide's carbonyl carbon from the nucleophilic attack of water.[2][3][4] Consequently, forcing conditions such as high temperatures and concentrated strong acids are typically required to drive the reaction to completion.[3] This guide will help you navigate these challenges to achieve a successful outcome.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the acidic hydrolysis of this compound?

A1: The reaction proceeds via a multi-step mechanism, often referred to as an AAC2 (acid-catalyzed, acyl-cleavage, bimolecular) pathway.[5][6]

  • Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the amide's carbonyl oxygen by a strong acid (e.g., H₃O⁺). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][7] The lone pair on the amide nitrogen is less basic due to delocalization into the carbonyl group.[7]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[8][9]

  • Proton Transfer: A proton is transferred from the oxonium ion to the nitrogen atom. This is a key step that converts the amine moiety into a better leaving group (an amine is a poor leaving group, but a protonated amine is much better).[1][10]

  • Elimination of the Amine: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 2,4-dimethylaniline as a neutral leaving group.

  • Deprotonation and Final Product Formation: The resulting protonated carboxylic acid (pivalic acid) is deprotonated by a water molecule. Simultaneously, the liberated 2,4-dimethylaniline, being a base, is immediately protonated under the strong acidic conditions to form the 2,4-dimethylanilinium salt.[11][12]

Below is a diagram illustrating this mechanistic pathway.

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step45 Steps 4 & 5: Elimination & Final Products A This compound B Protonated Amide A->B + H₃O⁺ C Tetrahedral Intermediate B->C + H₂O D N-Protonated Intermediate C->D - H₂O, + H₃O⁺ E Pivalic Acid + 2,4-Dimethylanilinium Salt D->E - H₂O

Caption: Acid-catalyzed hydrolysis mechanism (AAC2).

Q2: What are the final products of the reaction after work-up?

A2: During the reaction under acidic conditions, the products are pivalic acid and the 2,4-dimethylanilinium salt.[13][14] To isolate the neutral amine, a basic work-up is required. Adding a base (e.g., NaOH, K₂CO₃) deprotonates the anilinium salt to yield the free amine, 2,4-dimethylaniline, which is typically insoluble in water and can be extracted with an organic solvent.[15][16] The pivalic acid will be converted to its corresponding carboxylate salt, which remains in the aqueous layer.[11]

Q3: Which acids and solvents are most effective for this hydrolysis?

A3: Due to the sterically hindered nature of the substrate, strong mineral acids are necessary.

  • Acids: Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used.[17] Sulfuric acid can often be used at higher temperatures. Perchloric acid is also effective but can pose an explosion hazard, especially when heated with organic materials.[5]

  • Solvents: The reaction is often run in a mixture of the concentrated acid with a co-solvent to aid solubility. Common choices include water, acetic acid, or an alcohol like ethanol or methanol.[18] For particularly stubborn substrates, running the reaction in neat concentrated acid may be necessary.

Troubleshooting Guide

Problem: My reaction is extremely slow or appears to have stalled.

Answer: This is the most common issue and is almost always due to insufficient energy to overcome the activation barrier imposed by steric hindrance.

Causality: The bulky tert-butyl and ortho-methyl groups physically block the approach of the water nucleophile to the carbonyl carbon.[4] This increases the activation energy of the rate-determining nucleophilic attack step.

Solutions:

  • Increase Temperature: Refluxing the reaction mixture is standard practice.[3] Depending on the acid/solvent system, this could be anywhere from 100 °C to 150 °C. Ensure your glassware and condenser are appropriate for the temperature and reagents used.

  • Increase Acid Concentration: If using a co-solvent, try reducing its proportion or switching to a higher-boiling solvent that allows for higher reflux temperatures. Using a more concentrated acid (e.g., 6M HCl to 12M HCl, or 50% H₂SO₄ to 98% H₂SO₄) increases the concentration of the protonated amide, accelerating the reaction.[19]

  • Extend Reaction Time: These reactions can often require prolonged heating, sometimes for 24-72 hours. It is critical to monitor the reaction to determine the appropriate endpoint.

G Start Reaction Slow/Stalled? IncreaseTemp Increase Temperature (e.g., to reflux) Start->IncreaseTemp IncreaseAcid Increase Acid Concentration Start->IncreaseAcid ExtendTime Extend Reaction Time (Monitor by TLC/HPLC) Start->ExtendTime CheckComplete Reaction Complete? IncreaseTemp->CheckComplete IncreaseAcid->CheckComplete ExtendTime->CheckComplete CheckComplete->Start No Workup Proceed to Work-up CheckComplete->Workup Yes

Caption: Troubleshooting workflow for slow or stalled reactions.

Problem: How can I effectively monitor the reaction's progress?

Answer: Monitoring is crucial to avoid unnecessarily long reaction times or incomplete conversion.

Solution: Thin Layer Chromatography (TLC) is the most common and convenient method.

  • Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).

  • Mobile Phase: A mixture of a non-polar and a moderately polar solvent, such as Hexanes/Ethyl Acetate or Dichloromethane/Methanol. A good starting point is a 7:3 or 8:2 mixture of Hexanes:Ethyl Acetate.

  • Visualization: UV light (254 nm) is typically sufficient as both the starting material and the aniline product are UV active. Staining with potassium permanganate can also be used.

  • Interpretation: The starting amide is less polar than the resulting aniline product. Therefore, the product spot (2,4-dimethylaniline) will have a lower Rf value than the starting material spot (this compound). The reaction is complete when the starting material spot is no longer visible on the TLC plate.

Problem: My isolated yield of 2,4-dimethylaniline is low. What happened?

Answer: Low yield can result from incomplete reaction, losses during work-up, or side reactions.

Causality & Solutions:

  • Incomplete Reaction: As discussed, ensure the reaction has gone to completion by TLC before beginning the work-up.

  • Losses During Work-up:

    • Incomplete Neutralization: The most common pitfall. During the basic work-up, you must add enough base to raise the pH to >10. If the solution is not sufficiently basic, a portion of your product will remain as the protonated anilinium salt in the aqueous layer and will not be extracted.[15] Always check the pH of the aqueous layer with pH paper or a meter.

    • Insufficient Extraction: 2,4-dimethylaniline has some water solubility. Use multiple extractions (e.g., 3 x 50 mL) with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane, or Diethyl Ether) rather than a single large-volume extraction to ensure complete removal from the aqueous phase.[20]

    • Emulsion Formation: Vigorous shaking can sometimes cause emulsions. If this occurs, adding brine (saturated NaCl solution) can help break the emulsion.

Problem: How should I purify the crude 2,4-dimethylaniline?

Answer: The crude product may contain small amounts of unreacted starting material or side products.

Solutions:

  • Distillation: If the scale allows, vacuum distillation is an excellent method for purifying 2,4-dimethylaniline (boiling point ~218 °C at atmospheric pressure).[21]

  • Column Chromatography: Flash chromatography on silica gel is effective. Use a solvent system similar to the one developed for TLC monitoring (e.g., a gradient of Hexanes/Ethyl Acetate).[18]

  • Acid Wash: To remove any non-basic organic impurities, the crude product can be dissolved in an organic solvent (like ether) and washed with dilute acid (e.g., 1M HCl). The desired amine will move into the aqueous layer as its salt. The layers are then separated, the aqueous layer is re-basified, and the purified amine is re-extracted.[20][22]

Experimental Protocols & Data

Protocol: Acidic Hydrolysis of this compound
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Acid: Carefully add a 1:1 mixture of concentrated hydrochloric acid and glacial acetic acid (approximately 10-20 mL per gram of starting material).

  • Heating: Heat the mixture to reflux (typically 110-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 4-6 hours using TLC (e.g., 8:2 Hexanes:Ethyl Acetate). The reaction is complete when the starting material spot has been completely consumed. This may take 24-48 hours.

  • Cooling & Quenching: Once complete, allow the reaction to cool to room temperature. Carefully pour the acidic solution over crushed ice in a large beaker.

  • Basification: Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 10M NaOH) with stirring until the pH of the solution is >10 (check with pH paper). The free amine may precipitate or form an oil.[16]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,4-dimethylaniline.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography as required.

Data Summary Table
ParameterRecommended ConditionRationale / Notes
Acid Conc. H₂SO₄ or Conc. HClStrong, non-oxidizing acids are required to protonate the amide effectively.[13]
Temperature 100 - 150 °C (Reflux)High thermal energy is needed to overcome the steric hindrance.[3]
Reaction Time 24 - 72 hoursThe reaction is inherently slow; completion must be confirmed by monitoring.
Work-up pH > 10Ensures complete deprotonation of the anilinium salt for efficient extraction.[15]
TLC Mobile Phase 80:20 Hexanes:Ethyl AcetateProvides good separation between the less polar amide and the more polar amine.

References

  • Clark, J. (2015). Hydrolysing Amides. Retrieved from Chemguide: [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from [Link]

  • MDPI. (2021). Pure Hydrolysis of Polyamides: A Comparative Study. Retrieved from [Link]

  • MacSphere. (n.d.). The Mechanisms of Amide Hydrolysis. Retrieved from [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from Master Organic Chemistry: [Link]

  • Its Dr. Dan. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • ResearchGate. (2002). Acidic and basic hydrolysis of poly(N‐vinylformamide). Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • LibreTexts Chemistry. (2015, March 17). Hydrolysis of Amides. Retrieved from [Link]

  • Save My Exams. (n.d.). Reactions of Amides. Retrieved from [Link]

  • Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Retrieved from [Link]

  • vibzz lab. (2021, September 29). Dimethylaniline : Synthesis [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,4-dimethylaniline. Retrieved from [Link]

  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Retrieved from [Link]

  • Reddit. (2020, January 25). How to prevent the acid hydrolysis of an amide?. Retrieved from [Link]

  • LookChem. (n.d.). Purification of N,N-Dimethylaniline. Retrieved from [Link]

  • Pete Punthasee. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2,4-dimethylaniline by direct amination of m-xylene.
  • The Journal of Organic Chemistry. (1976). Rapid procedure for the hydrolysis of amides to acids. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,4-dimethyl-1,5-phenylenediamine. Retrieved from [Link]

  • Scribd. (n.d.). Preparation of Aniline From Acetanilide (Hydrolysis). Retrieved from [Link]

  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation [Video]. Retrieved from [Link]

  • Allery Chemistry. (2016, November 16). Hydrolysis of Polyamides [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthetic route of N, N-Dimethylaniline. Retrieved from [Link]

  • Hilaris Publisher. (2012, May 25). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Retrieved from [Link]

  • Pete Punthasee. (2024, March 3). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis [Video]. YouTube. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (b) under acidic conditions. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acetanilide?. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]

  • PubMed. (2013, July 19). Mechanisms of Lactone Hydrolysis in Acidic Conditions. Retrieved from [Link]

  • DiVA. (n.d.). Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. Retrieved from [Link]

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Technical Support Center: Base-Catalyzed Hydrolysis of N-(2,4-Dimethylphenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the base-catalyzed hydrolysis of N-(2,4-Dimethylphenyl)pivalamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical insights needed to navigate the challenges associated with cleaving this sterically hindered amide.

Overview: The Challenge of Steric Hindrance

The base-catalyzed hydrolysis of this compound is a classic example of a sterically demanding transformation. The amide bond in this molecule is exceptionally stable due to two primary factors: the inherent resonance stabilization of the amide functional group and significant steric shielding.[1][2] The bulky tert-butyl group (pivaloyl) and the ortho- and para-methyl groups on the phenyl ring physically obstruct the approach of the hydroxide nucleophile to the electrophilic carbonyl carbon.[3][4] Consequently, this reaction requires more forceful conditions than typical amide hydrolyses, often involving prolonged heating with a strong base.[5][6]

Understanding the interplay of these steric and electronic factors is crucial for successful experimental design and troubleshooting.

Reaction Mechanism Deep Dive

The hydrolysis proceeds via a nucleophilic acyl substitution pathway. The stability of the amide makes this a challenging reaction, but the final, irreversible acid-base step drives the reaction to completion.[6][7]

  • Nucleophilic Attack (Rate-Determining Step): A hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon. This step is slow due to the significant steric hindrance from the tert-butyl and dimethylphenyl groups.[3][8] This forms an unstable, negatively charged tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 2,4-dimethylphenylamide anion. This is an extremely poor leaving group due to its high basicity (the pKa of the conjugate acid, 2,4-dimethylaniline, is ~4.9).[6][9]

  • Irreversible Acid-Base Reaction: The highly basic amide anion immediately deprotonates the pivalic acid formed in the previous step. This fast and irreversible proton transfer results in the formation of a stable carboxylate salt (sodium pivalate) and the neutral 2,4-dimethylaniline, effectively driving the overall reaction equilibrium toward the products.[6][10]

Base-Catalyzed Amide Hydrolysis Mechanism Mechanism for Hydrolysis of this compound sub This compound inter Tetrahedral Intermediate sub->inter 1. Nucleophilic Attack (Slow, Rate-Determining) oh OH⁻ prod1 Pivalic Acid inter->prod1 2. Collapse of Intermediate prod2 2,4-Dimethylphenylamide Anion (Poor Leaving Group) inter->prod2 ab_step Irreversible Proton Transfer prod1->ab_step prod2->ab_step final_prod1 Sodium Pivalate final_prod2 2,4-Dimethylaniline ab_step->final_prod1 ab_step->final_prod2

Caption: Reaction mechanism of base-catalyzed amide hydrolysis.
Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction is extremely slow or has stalled. What are the primary causes and how can I fix it?

A1: This is the most common issue and is almost always due to the compound's steric hindrance.

  • Causality: The bulky groups prevent the hydroxide ion from efficiently attacking the carbonyl carbon, leading to a very high activation energy for the rate-determining step.[3][4] Amides are inherently less reactive than esters, and this steric hindrance exacerbates the issue.[2]

  • Solutions:

    • Increase Temperature: Refluxing is typically necessary. Ensure your reaction is maintained at the boiling point of the solvent mixture for an extended period. Heating is essential to provide sufficient energy to overcome the activation barrier.[5][6]

    • Increase Base Concentration: Using a higher concentration of NaOH or KOH (e.g., 10-20% aqueous solution) can increase the rate of reaction.[11]

    • Extend Reaction Time: These reactions can often take 16-24 hours or even longer to reach completion. Monitor the reaction periodically by TLC to assess progress before stopping the reaction.

    • Ensure Proper Mixing: Vigorous stirring is important, especially if the starting material has limited solubility, to maximize the interaction between the organic and aqueous phases.

Q2: How can I effectively monitor the progress of this hydrolysis?

A2: Monitoring can be challenging due to the slow reaction rate.

  • Recommended Method (TLC): Thin-Layer Chromatography (TLC) is the most straightforward method.[11]

    • Mobile Phase: A non-polar system like 4:1 Hexanes:Ethyl Acetate is a good starting point.

    • Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings. The starting amide will be significantly less polar (higher Rf) than the 2,4-dimethylaniline product. The pivalate salt will remain at the baseline.

    • Procedure: At each time point, withdraw a small aliquot, quench it with dilute HCl, and extract with a small amount of ethyl acetate. Spot the organic layer on your TLC plate alongside a spot of the starting material. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

  • Advanced Methods: For more precise, quantitative analysis, HPLC or GC can be used. These methods are particularly useful for kinetic studies but require more extensive method development.

Q3: I'm having trouble with the work-up and isolating my products. What is a reliable procedure?

A3: The work-up requires careful separation of a basic amine from an acidic carboxylate.

  • Causality: At the end of the reaction, you have a basic aqueous solution containing the sodium/potassium pivalate salt and the organic 2,4-dimethylaniline. Direct extraction is inefficient.

  • Step-by-Step Protocol:

    • Cool the Reaction: Cool the reaction mixture to room temperature.

    • Initial Extraction (Isolate Amine): Transfer the mixture to a separatory funnel. Extract with an organic solvent like dichloromethane (DCM) or diethyl ether (2-3 times). The 2,4-dimethylaniline will move into the organic layer. The pivalate salt will remain in the basic aqueous layer.

    • Isolate Carboxylic Acid: Carefully acidify the remaining aqueous layer with concentrated HCl to a pH of ~2-3. This protonates the pivalate salt, forming the less water-soluble pivalic acid.

    • Second Extraction (Isolate Acid): Extract the acidified aqueous layer with DCM or diethyl ether (2-3 times). The pivalic acid will now move into this new organic layer.

    • Drying and Concentration: Dry both organic extracts (the one containing the amine and the one containing the acid) separately over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain your crude products.

Q4: Can I use a phase-transfer catalyst (PTC) to accelerate the reaction?

A4: Yes, a phase-transfer catalyst can be beneficial for this type of reaction.

  • Causality: A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the hydroxide nucleophile from the aqueous phase into the organic phase where the amide is dissolved.[12] This increases the effective concentration of the nucleophile in the vicinity of the substrate, potentially accelerating the slow nucleophilic attack.[13]

  • Implementation: Add a catalytic amount (1-5 mol%) of the PTC to the reaction mixture at the beginning of the experiment. This may allow for slightly lower reaction temperatures or shorter reaction times, but experimental optimization is required.

Frequently Asked Questions (FAQs)

Q: What are the typical reaction conditions for this hydrolysis?

A: Due to the high stability of the amide, harsh conditions are standard.[10] The table below summarizes a typical starting point for this experiment.

ParameterRecommended ConditionRationale
Base 10-20% aq. NaOH or KOHHigh concentration of a strong base is required.[11]
Solvent Water with a co-solvent (Ethanol)Co-solvent improves solubility of the organic starting material.[11]
Temperature Reflux (~80-100 °C)Provides energy to overcome the high activation barrier.[5]
Reaction Time 16 - 48 hoursReaction is slow due to steric hindrance.[3][4]
Monitoring TLC (Hexanes:EtOAc)Tracks the disappearance of starting material.

Q: Are there any common side reactions I should be aware of?

A: Under these forcing basic and high-temperature conditions, the primary risk is degradation of starting materials or products if they contain other sensitive functional groups. However, for this compound itself, the molecule is quite robust, and the primary challenge is achieving the reaction, not avoiding side reactions.

Q: Why is base-catalyzed hydrolysis preferred over acid-catalyzed for this specific amide?

A: While acid-catalyzed hydrolysis is also possible, it can be equally challenging.[5] The first step in acid catalysis is protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic.[10] However, the subsequent attack by a weak nucleophile (water) is still severely hindered. Furthermore, the amine product will be protonated in acidic conditions, forming an ammonium salt, which requires an additional basic work-up step to isolate the free amine.[14] Base-catalyzed hydrolysis is often more direct, and the irreversible final deprotonation step provides a strong thermodynamic driving force.[6]

Standard Experimental Protocol Workflow

This workflow outlines the key steps for performing the hydrolysis and isolating the products.

Experimental Workflow Workflow for Hydrolysis and Product Isolation setup 1. Reaction Setup - Combine amide, aq. NaOH, and Ethanol - Add stir bar and condenser reflux 2. Reflux - Heat to reflux with vigorous stirring - Monitor by TLC periodically (16-48h) setup->reflux cooldown 3. Cool & Dilute - Cool to room temperature - Dilute with water reflux->cooldown extract_amine 4. Isolate Amine - Transfer to separatory funnel - Extract with DCM (3x) cooldown->extract_amine acidify 5. Acidify Aqueous Layer - Add conc. HCl to pH ~2-3 extract_amine->acidify Aqueous Layer dry_concentrate 7. Dry & Concentrate - Dry organic layers over Na₂SO₄ - Concentrate under reduced pressure extract_amine->dry_concentrate Organic Layer 1 (Amine) extract_acid 6. Isolate Pivalic Acid - Extract with DCM (3x) acidify->extract_acid extract_acid->dry_concentrate Organic Layer 2 (Acid) characterize 8. Characterization - Obtain NMR, IR, MS of products dry_concentrate->characterize

Caption: Experimental workflow for hydrolysis and product isolation.
References
  • Matsubara, T., & Ueta, C. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A, 118(38), 8664-8675. [Link]

  • PubMed. (2014). Computational study of the effects of steric hindrance on amide bond cleavage. Journal of Physical Chemistry A. [Link]

  • Bornscheuer, U. T., et al. (2003). Fluorophoric Assay for the High-Throughput Determination of Amidase Activity. Analytical Chemistry, 75(15), 3797-3802. [Link]

  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide. [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. [Link]

  • MacSphere by McMaster University. (n.d.). The Mechanisms of Amide Hydrolysis. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Quora. (2018). Why are acid amides not easily hydrolysed? [Link]

  • NCERT. (n.d.). Amines. [Link]

  • Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. Organic chemistry. [Link]

  • MDPI. (2023). Pure Hydrolysis of Polyamides: A Comparative Study. Polymers, 15(15), 3289. [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]

  • White Rose eTheses Online. (2019). Development of Phase Transfer Catalysed Amidation and Cyclisation Reactions. [Link]

  • MDPI. (2018). Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. Molecules, 23(11), 2977. [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. [Link]

  • Save My Exams. (2025). Reactions of Amides. A Level Chemistry Revision Notes. [Link]

  • Chemistry Stack Exchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters? [Link]

  • Google Patents. (n.d.).
  • Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). [Link]

  • EC-UNDP. (n.d.). Ester Hydrolysis Mechanism Base Catalyzed. [Link]

  • PubMed. (2014). The Synthesis of Sterically Hindered Amides. Chimia (Aarau), 68(4), 252-5. [Link]

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Validation & Comparative

A Comparative Guide to Amide-Based Amine Protection: A Deep Dive into the Sterically Hindered N-(2,4-Dimethylphenyl)pivalamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of multistep organic synthesis, particularly in the fields of peptide synthesis and drug development, the judicious use of protecting groups is a cornerstone of success.[1] These molecular scaffolds temporarily mask reactive functional groups, allowing for selective transformations elsewhere in the molecule.[1] While carbamates like Boc, Cbz, and Fmoc are the most recognized protecting groups for amines, a deeper exploration into robust alternatives is often warranted for complex synthetic challenges.[2] This guide provides a comparative analysis of amide-based protecting groups, with a specific focus on the sterically hindered N-(2,4-Dimethylphenyl)pivalamide, contrasting its performance with mainstream carbamate protecting groups.

The Pivaloyl (Piv) Group and its N-Aryl Derivatives as Protecting Groups

Amides are generally not the first choice for amine protection due to the often harsh conditions required for their cleavage.[3] However, this very stability can be a significant advantage in syntheses where other protecting groups might fail. The pivaloyl (Piv) group, derived from pivalic acid, is a sterically bulky acyl group used to protect alcohols and, less commonly, amines.[4][5] Its significant steric hindrance makes the resulting pivalamide exceptionally resistant to hydrolysis compared to less hindered amides.[6]

When the nitrogen atom is further substituted with an aryl group, such as in this compound, the steric congestion around the amide bond is magnified. The ortho-methyl group on the phenyl ring plays a crucial role in preventing coplanarity of the aryl ring and the amide, which can influence the amide bond's reactivity. This steric shielding dramatically increases the stability of the protecting group, rendering it inert to a wide range of synthetic conditions.

Comparative Analysis with Standard Protecting Groups

The true value of a protecting group is assessed by its ease of introduction, its stability under various reaction conditions (robustness), the conditions required for its removal, and its compatibility with other protecting groups (orthogonality).[7][8]

Ease of Introduction:

The this compound group is typically introduced by reacting 2,4-dimethylaniline with pivaloyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine. While straightforward, this acylation may be less efficient than the introduction of carbamate protecting groups, especially with sterically hindered amines.[9] In contrast, Boc, Cbz, and Fmoc groups are readily introduced using reagents like Boc-anhydride, Cbz-Cl, and Fmoc-OSu, respectively, under generally mild basic conditions.[10]

Chemical Stability:

The exceptional stability of the this compound group is its most defining feature. This robustness stems from the sterically hindered nature of the pivaloyl group and the N-aryl substituent.[11] This high stability makes it suitable for syntheses that employ harsh reagents which would cleave more common protecting groups.[12] The following table provides a comparative overview of the stability of this compound against standard protecting groups.

ConditionThis compoundBoc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (Fluorenylmethyloxycarbonyl)
Strong Acid (e.g., TFA, HCl) Stable (Cleaved under forcing conditions)Labile[10]Stable[10]Stable
Weak Acid (e.g., AcOH) StableStable (Slowly cleaved)StableStable
Strong Base (e.g., NaOH, reflux) Labile[3]StableStableLabile (e.g., Piperidine)[1]
Weak Base (e.g., NaHCO₃) StableStableStableStable
Nucleophiles (e.g., Hydrazine) StableStableStableLabile
Catalytic Hydrogenolysis (H₂, Pd/C) StableStableLabile[10]Stable (can be cleaved under some conditions)[13]
Organometallics (e.g., Grignard) Generally StableGenerally StableGenerally StableGenerally Stable
Oxidizing Agents StableStableStableStable
Reducing Agents (e.g., LiAlH₄) Labile[14]StableStableStable

Cleavage (Deprotection):

The high stability of pivalamides necessitates forceful conditions for their removal. Typically, this involves refluxing in strong acid (e.g., 6M HCl) or strong base (e.g., 40% aq. NaOH) for extended periods.[3] This is a significant drawback compared to the milder deprotection methods for carbamate protecting groups:

  • Boc: Cleaved with strong acids like trifluoroacetic acid (TFA) at room temperature.[15]

  • Cbz: Removed by catalytic hydrogenolysis (H₂/Pd-C).[10]

  • Fmoc: Cleaved by mild bases, most commonly a solution of piperidine in DMF.[1]

The harsh conditions required to remove the this compound group limit its applicability in the presence of other sensitive functional groups.

Orthogonality:

Orthogonal protection allows for the selective removal of one protecting group in the presence of others, which is crucial for complex syntheses.[8] The extreme stability of the this compound group provides a unique form of orthogonality. It can remain intact while Boc, Cbz, and Fmoc groups are selectively removed. This makes it a "last resort" protecting group, to be removed at or near the final step of a synthesis.

Caption: Orthogonal relationships between protecting groups.

Experimental Protocols

Protocol 1: Protection of an Amine with Pivaloyl Chloride

This generalized protocol describes the formation of an N-aryl pivalamide.

  • Dissolution: Dissolve the amine (e.g., 2,4-dimethylaniline) (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base (e.g., pyridine or triethylamine) (1.2 eq.) to the solution and cool to 0 °C in an ice bath.

  • Acylation: Slowly add pivaloyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired this compound.

Protocol 2: Deprotection of this compound (Acidic Hydrolysis)

This protocol outlines the cleavage of the pivalamide group under harsh acidic conditions.

  • Reaction Setup: Place the this compound substrate in a round-bottom flask equipped with a reflux condenser.

  • Acid Addition: Add a solution of 6M hydrochloric acid.

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Neutralization: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of a strong base (e.g., NaOH or K₂CO₃) until the pH is basic.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amine product by column chromatography or distillation.

experimental_workflow cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow amine Amine + Base in Solvent reaction_p Acylation Reaction amine->reaction_p pivcl Pivaloyl Chloride pivcl->reaction_p workup_p Aqueous Work-up reaction_p->workup_p purify_p Purification workup_p->purify_p product_p N-Aryl Pivalamide purify_p->product_p product_d N-Aryl Pivalamide reflux Reflux product_d->reflux acid Strong Acid (e.g., 6M HCl) acid->reflux neutralize Neutralization reflux->neutralize extract Extraction neutralize->extract purify_d Purification extract->purify_d product_amine Free Amine purify_d->product_amine

Caption: General workflows for protection and deprotection.

Conclusion: Selecting the Right Protecting Group

The this compound scaffold, and sterically hindered N-aryl amides in general, represent a class of "heavy-duty" protecting groups. Their exceptional stability makes them ideal for complex, multi-step syntheses where other, more labile protecting groups would not survive. However, this robustness comes at the cost of mild deprotection conditions.

Choose this compound or a similar group when:

  • The synthetic route involves harsh acidic, basic (non-hydrolytic), or reductive/oxidative conditions that would cleave standard protecting groups.

  • Extreme orthogonality is required, and the amine needs to remain protected until the very late stages of the synthesis.

Avoid this protecting group when:

  • The target molecule contains functional groups that are sensitive to strong acid or base hydrolysis.

  • A mild, final deprotection step is necessary.

Ultimately, the choice of a protecting group is a strategic decision that must be tailored to the specific demands of the synthetic route. While not a universal solution, the this compound group is a powerful tool for the seasoned synthetic chemist facing challenging molecular architectures.

References

  • Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A. 2014. Available from: [Link][11]

  • Tsai, L., Miwa, T., & Newman, M. S. Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society. 1957. Available from: [Link][6]

  • YouTube. Protecting Groups for Amines: Boc, CBz and FMOC. 2024. Available from: [Link]

  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates. 2018. Available from: [Link][2]

  • Organic Chemistry Portal. Protective Groups. Available from: [Link][7]

  • Ciriminna, R., et al. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. 2014. Available from: [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link][3]

  • Wikipedia. Pivalic acid. Available from: [Link][4]

  • Wikipedia. Protecting group. Available from: [Link][8]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. 2021. Available from: [Link][5]

  • Valters, R. E., & Flitsch, W. Steric effects. 6. Hydrolysis of amides and related compounds. The Journal of Organic Chemistry. 1976. Available from: [Link]

  • ResearchGate. Nitrogen Protecting Groups: Recent Developments and New Applications. 2017. Available from: [Link]

  • Organic Chemistry Portal. Pivalic acid esters, Pivalates. Available from: [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]

  • PubMed Central. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. 2022. Available from: [Link]

  • Frontiers in Chemistry. N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. 2019. Available from: [Link]

  • PubMed. Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. 2023. Available from: [Link]

  • MacSphere. The Mechanisms of Amide Hydrolysis. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • HDH Instruments. N-(2, 4-Dimethylphenyl)pivalamide, min 98%, 25 grams. Available from: [Link]

  • National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. 2021. Available from: [Link]

  • SciSpace. Amino Acid-Protecting Groups. 2011. Available from: [Link]

  • Organic Chemistry Portal. p-Toluenesulfonamides. Available from: [Link]

  • Physics @ Manasagangotri. Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. 2006. Available from: [Link]

  • CHIMIA. The Synthesis of Sterically Hindered Amides. 2015. Available from: [Link]

  • CEM Corporation. Protection and Deprotection. Available from: [Link]

  • National Institutes of Health. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. 2023. Available from: [Link]

  • ResearchGate. Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. 2008. Available from: [Link]

  • Molecules. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. 2021. Available from: [Link]

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A Comparative Guide to the Biological Activity of N-(2,4-Dimethylphenyl)pivalamide and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of agrochemical and pharmaceutical research, the N-aryl amide scaffold serves as a cornerstone for the development of a multitude of biologically active molecules. Among these, the N-(2,4-Dimethylphenyl)pivalamide structure represents a foundational chemical entity. This guide provides a comparative analysis of its potential biological activity by examining structurally related analogs and established commercial compounds. We will delve into the mechanistic underpinnings of carboxamide fungicides, present comparative performance data, and provide detailed experimental methodologies for the evaluation of these compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The this compound Core Structure: A Profile

This compound is a carboxamide characterized by a bulky, sterically hindered tert-butyl group (pivaloyl moiety) connected via an amide linkage to a 2,4-disubstituted aniline ring. While this specific compound is not extensively documented as a commercialized biocide, its structural components are prevalent in active agrochemicals. The N-(2,4-dimethylphenyl) moiety is a common feature in various fungicides and insecticides, suggesting its importance in binding to biological targets. The pivalamide group, while less common than other acid moieties in top-tier fungicides, offers unique steric and electronic properties that can influence a molecule's stability, lipophilicity, and interaction with target enzymes.

Comparative Analysis: Structural Analogs and Commercial Benchmarks

Direct derivatization studies on this compound are not abundant in publicly accessible literature. Therefore, to understand its potential, we will compare it against a structurally related benzamide derivative and leading commercial carboxamide fungicides.

Key Structural Modifications for Comparison:

  • Parent Scaffold (Reference): this compound.

  • Structurally Related Analog: 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(2,4-dimethylphenyl)benzamide (let's call it Compound 7g for simplicity, based on its designation in cited literature)[1][2]. This analog retains the N-(2,4-dimethylphenyl) group but replaces the simple pivaloyl group with a complex, substituted benzoyl moiety.

  • Commercial Benchmark (SDHI Fungicide): Boscalid. A well-established carboxamide fungicide used as a standard for comparison.

Table 1: Comparative Biological Activity Data
Compound NameCore StructureTarget Organism(s)Activity MetricValueReference
Compound 7g N-(2,4-dimethylphenyl)benzamide derivativeMosquito Larvae (Culex pipiens pallens)Larvicidal Activity (at 10 mg/L)100%[2]
Compound 7g Mosquito Larvae (Culex pipiens pallens)Larvicidal Activity (at 1 mg/L)40%[2]
Compound 7g Various Fungi (Botrytis cinerea, etc.)Fungicidal Activity (at 50 mg/L)Good[2]
Boscalid N-aryl carboxamideSclerotinia sclerotiorum, Botrytis cinereaEC50~0.05 - 5 µg/mL (pathogen dependent)Generic Data
This compound This compoundNot ReportedNot ReportedN/A-

Analysis of Comparative Data:

The data clearly indicates that modification of the acid moiety of the amide has a profound impact on biological activity. While data for the parent pivalamide is unavailable, the high insecticidal and notable fungicidal activity of Compound 7g demonstrates that the N-(2,4-dimethylphenyl)amide substructure is a viable foundation for creating potent biocides[1][2]. The replacement of the pivaloyl group with a complex aromatic system introduces additional sites for target interaction, likely explaining its efficacy. When compared to a commercial standard like Boscalid, which has highly optimized activity at much lower concentrations, it highlights the extensive research and development required to translate a core structure into a high-performance product.

Mechanism of Action: The Succinate Dehydrogenase (SDH) Inhibition Pathway

Many modern carboxamide fungicides, including the benchmark Boscalid, function as Succinate Dehydrogenase Inhibitors (SDHIs) [3][4]. This enzyme (also known as Complex II) is a critical component of the mitochondrial electron transport chain in fungi.

Causality of Action:

  • Energy Production Hub: The mitochondrial electron transport chain is the primary engine for ATP (energy) generation in fungal cells.

  • Critical Enzyme: Succinate Dehydrogenase (SDH) is a key enzyme in this chain, responsible for oxidizing succinate to fumarate.

  • Inhibitor Binding: SDHI fungicides are designed to bind within a specific pocket of the SDH enzyme complex, preventing the natural substrate (succinate) from docking.

  • Energy Crisis: By blocking the SDH enzyme, the entire electron transport chain is disrupted. This halts ATP production, starving the fungal cells of energy.

  • Fungal Growth Inhibition: Lacking energy, the fungus cannot perform essential life processes such as spore germination and mycelial growth, ultimately leading to its death[3][4][5].

It is highly probable that any fungicidal activity from this compound derivatives would also stem from this well-established SDHI mechanism. The N-aryl group and the amide linker are crucial for positioning the molecule correctly within the enzyme's active site.

SDHI_Mechanism

Experimental Methodologies

To ensure scientific rigor and reproducibility, the evaluation of novel fungicidal compounds requires standardized and validated protocols. Below are detailed methodologies for key assays.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol is foundational for determining the direct effect of a compound on fungal growth and calculating its EC50 (half-maximal effective concentration).

Objective: To quantify the fungicidal activity of test compounds against various plant pathogenic fungi.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (9 cm diameter)

  • Test compounds (dissolved in DMSO or acetone to create stock solutions)

  • Fungal cultures (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)

  • Micropipettes, sterile spreaders

  • Incubator

Procedure:

  • Medium Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Cool the medium in a 45-50°C water bath.

  • Compound Incorporation: Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the solvent concentration is constant across all plates, including the control (e.g., 0.5% DMSO). Mix thoroughly but gently to avoid bubbles.

  • Plating: Pour approximately 20 mL of the amended PDA into each sterile Petri dish. Allow the plates to solidify in a laminar flow hood.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing fungal culture plate. Place the disc, mycelium-side down, in the center of each test and control plate.

  • Incubation: Seal the plates with paraffin film and incubate at 25°C in the dark.

  • Data Collection: After the mycelium in the control plate has grown to nearly cover the dish (typically 48-72 hours), measure the diameter of the fungal colony in two perpendicular directions for all plates.

  • Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

  • EC50 Determination: Use probit analysis or other statistical software to calculate the EC50 value from the dose-response data.

Assay_Workflow

Structure-Activity Relationship (SAR) Insights

Based on the broader class of carboxamide SDHIs, we can infer key structure-activity relationships that would be critical for designing active derivatives of this compound.

  • Amide Bridge: The amide linker is essential. It acts as a rigid scaffold that correctly orients the two main parts of the molecule and forms crucial hydrogen bonds within the enzyme's active site.

  • N-Aryl Group (The "Head"): The N-(2,4-dimethylphenyl) group is designed to fit into a hydrophobic pocket of the SDH enzyme. The substitution pattern (2,4-dimethyl) is critical for optimizing this fit. Altering these substituents (e.g., to halogens or trifluoromethyl groups) would directly impact binding affinity and, therefore, activity.

  • Acid Moiety (The "Tail"): This part of the molecule is highly variable among commercial fungicides. The pivaloyl group's bulkiness may either be beneficial or detrimental depending on the target pathogen's specific enzyme structure. As seen with Compound 7g , replacing this with a larger, more complex group containing additional rings (like oxadiazole and pyridine) can introduce new binding interactions and expand the spectrum of activity to include insecticidal properties[2].

SAR_Logic

Conclusion and Future Outlook

While this compound itself is not a prominent active ingredient, its core structure is highly relevant to the field of bioactive compound discovery. The analysis of its structural analog, Compound 7g , confirms that the N-(2,4-dimethylphenyl)amide scaffold is a potent pharmacophore for both fungicidal and insecticidal activity.

Future research should focus on the systematic synthesis and evaluation of derivatives, particularly exploring substitutions on the pivaloyl group. Replacing the tert-butyl moiety with various heterocyclic or aromatic rings, guided by the principles of SDHI binding, could yield novel compounds with high efficacy and a tailored spectrum of activity. Such endeavors, grounded in the comparative data and methodologies presented here, will pave the way for the next generation of crop protection and therapeutic agents.

References

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A Comparative Guide to the Crystal Structure of N-(2,4-Dimethylphenyl)pivalamide and Its Analogs: Unveiling Solid-State Conformations and Interactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount for predicting its behavior, designing new active pharmaceutical ingredients (APIs), and controlling its solid-state properties.[1] N-(2,4-Dimethylphenyl)pivalamide and its analogs represent a class of compounds with significant potential in medicinal chemistry. The sterically demanding pivalamide group, coupled with a substituted phenyl ring, gives rise to unique conformational and packing characteristics in the solid state. This guide provides an in-depth comparative analysis of the crystal structures of this compound and its analogs, supported by experimental data and detailed protocols.

The choice of substituents on the phenyl ring can dramatically influence intermolecular interactions, which in turn dictates crystal packing, polymorphism, and ultimately, the physicochemical properties of the material, such as solubility and stability. Here, we delve into the nuances of these structures, offering insights into the causal relationships between molecular design and solid-state architecture.

Molecular Structure of this compound

Figure 1: Molecular structure of this compound.

Comparative Crystallographic Analysis

The substitution pattern on the phenyl ring of N-phenylpivalamide analogs directly impacts their crystal packing and intermolecular interactions. A comparison of this compound with analogs such as N-(4-Bromo-2-methylphenyl)pivalamide and N-(4-Methoxyphenyl)pivalamide reveals significant differences in their solid-state structures.

ParameterThis compoundN-(4-Bromo-2-methylphenyl)pivalamideN-(4-Methoxyphenyl)pivalamide
Molecular Formula C₁₃H₁₉NO[2][3]C₁₂H₁₆BrNO[4]C₁₂H₁₇NO₂[5]
Molecular Weight 205.3 g/mol [2][3]270.17 g/mol [4]207.27 g/mol [5]
Crystal System -Monoclinic[4]Orthorhombic[5]
Space Group -P2₁/c[4]Pbca[5]
Unit Cell Dimensions a = -b = -c = -β = -a = 11.764 Åb = 19.584 Åc = 12.956 Åβ = 117.877°[4]a = 9.5547 Åb = 10.0657 Åc = 24.575 Åβ = 90°[5]
Molecules per Unit Cell (Z) -8[4]8[5]

Note: Complete crystallographic data for the parent compound, this compound, was not publicly available in the searched literature. The table is populated with data for its analogs to facilitate comparison.

Conformational Analysis

A key structural feature of these molecules is the dihedral angle between the plane of the phenyl ring and the amide plane. This angle is influenced by the steric and electronic effects of the substituents.

  • In N-(4-Methoxyphenyl)pivalamide , the amide plane is oriented at an angle of 33.9° with respect to the aromatic ring. This twist is associated with the formation of an intramolecular C-H···O hydrogen bond.[5]

  • For N-(4-Bromo-2-methylphenyl)pivalamide , the conformation of the N-H bond is syn to the ortho-methyl substituent. This is a notable conformational preference influenced by the substitution pattern.[4]

Intermolecular Interactions and Crystal Packing

The nature of intermolecular interactions governs how molecules assemble in the crystal lattice. Hydrogen bonds are often the primary directing force in the crystal packing of amides.[6][7]

  • In the crystal structure of N-(4-Bromo-2-methylphenyl)pivalamide , molecules are linked into infinite one-dimensional chains by intermolecular N-H···O hydrogen bonds.[4]

  • Similarly, molecules of N-(4-Methoxyphenyl)pivalamide are linked into chains along the[8] direction by intermolecular N-H···O hydrogen bonds.[5]

The presence of different functional groups introduces other potential interactions. For instance, the bromine atom in N-(4-Bromo-2-methylphenyl)pivalamide could participate in halogen bonding, a directional interaction that can be a reliable alternative to hydrogen bonding in crystal engineering.[6][7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, crystallization, and crystal structure determination of this compound analogs. These protocols are designed to be self-validating, with clear steps and explanations for experimental choices.

Synthesis of N-Aryl Pivalamides

This protocol describes a general method for the synthesis of N-substituted pivalamides via the acylation of an aniline derivative.

Objective: To synthesize this compound or its analogs.

Materials:

  • Substituted aniline (e.g., 2,4-dimethylaniline)

  • Pivaloyl chloride

  • Anhydrous solvent (e.g., Chloroform, Dichloromethane)

  • Base (e.g., Triethylamine, Pyridine)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted aniline (1.0 eq) and the base (1.2 eq) in the anhydrous solvent.

  • Addition of Acylating Agent: Slowly add pivaloyl chloride (1.1 eq) to the stirred solution at 0 °C. The slow addition is crucial to control the exothermic reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and then reflux for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

  • Workup: After cooling, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.[5] This washing sequence removes unreacted starting materials and by-products.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the pure N-aryl pivalamide.[9]

Single Crystal Growth

Growing a high-quality single crystal is often the most critical and challenging step in X-ray crystallography.[1]

Objective: To grow single crystals suitable for X-ray diffraction.

Methods:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) in a loosely covered vial. Allow the solvent to evaporate slowly over several days. The slow rate promotes the formation of well-ordered crystals.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a "poor" solvent in which the compound is less soluble. The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

X-ray Diffraction Data Collection and Structure Refinement

This protocol outlines the standard workflow for determining the crystal structure from a single crystal.

A Single Crystal Selection & Mounting B Mount on Goniometer Head A->B Careful handling C Data Collection on Diffractometer (X-ray source, detector) B->C Alignment in X-ray beam D Data Reduction (Integration, scaling, absorption correction) C->D Raw diffraction images E Structure Solution (Direct methods or Patterson function) D->E Reflection data (h, k, l, I, σ(I)) F Structure Refinement (Least-squares minimization) E->F Initial atomic coordinates G Structure Validation & Analysis (CIF file generation) F->G Refined structural model

Figure 2: Workflow for single-crystal X-ray diffraction analysis.

Procedure:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[10]

  • Data Collection: The mounted crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically using Mo Kα radiation. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.[4][5]

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like absorption.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as direct methods or the Patterson function. This provides a preliminary structural model.

  • Structure Refinement: The atomic coordinates and other parameters are refined using a least-squares process to achieve the best fit between the observed diffraction data and the data calculated from the model.[4]

  • Validation: The final structure is validated using various crystallographic metrics and is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) for public access.[11][12][13]

Conclusion

The crystal structure analysis of this compound and its analogs provides invaluable insights into their solid-state properties. This comparative guide demonstrates that even subtle changes in the substitution pattern on the phenyl ring can lead to significant differences in molecular conformation and intermolecular interactions, ultimately dictating the crystal packing. The provided protocols offer a robust framework for researchers to synthesize, crystallize, and analyze these and similar compounds. A thorough understanding of these structural principles is essential for the rational design of new molecules with tailored properties for applications in drug development and materials science.

References

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A Comprehensive Computational Guide to N-(2,4-Dimethylphenyl)pivalamide: A DFT Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure and electronic properties is paramount. This guide provides an in-depth comparative analysis of N-(2,4-Dimethylphenyl)pivalamide, a molecule of interest in medicinal chemistry, utilizing Density Functional Theory (DFT). We will explore its structural parameters, vibrational frequencies, and electronic characteristics, offering a framework for researchers, scientists, and drug development professionals to leverage computational chemistry for informed decision-making.

Introduction: The "Why" Behind the Computational Approach

This compound, with its substituted aromatic ring and amide linkage, presents a compelling case for DFT analysis. The steric hindrance introduced by the tert-butyl group and the electronic effects of the dimethyl-substituted phenyl ring significantly influence its conformation and reactivity. Understanding these nuances at a quantum mechanical level can provide invaluable insights into its potential as a scaffold in drug design, its metabolic stability, and its interaction with biological targets.[1][2]

Compared to its simpler analog, acetanilide, this compound possesses increased lipophilicity and metabolic stability due to the bulky pivaloyl group, making it an interesting candidate for further investigation. This guide will objectively compare its calculated properties with known experimental data where available and provide a clear rationale for the computational choices made.

The Computational Microscope: Density Functional Theory (DFT)

DFT has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest.[3] It allows for the prediction of various molecular properties, including optimized geometries, vibrational frequencies, and electronic properties like frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP).[4][5][6]

For our analysis of this compound, we employ the widely-used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[3][7][8][9] This functional has demonstrated robust performance for a large set of organic molecules.[7][8][9] We will pair this with the 6-311++G(d,p) basis set, which provides a good balance of flexibility and computational efficiency for molecules of this size, incorporating diffuse functions and polarization functions to accurately describe electron distribution.[10][11][12] All calculations are performed using the Gaussian suite of programs, a standard in the field of computational chemistry.[4][13][14][15]

Experimental Protocol: A Step-by-Step DFT Workflow

The following protocol outlines the systematic approach to performing a comprehensive DFT analysis of this compound.

Step 1: Initial Structure Generation

  • The initial 3D structure of this compound (C13H19NO) is built using molecular modeling software.[16][17][18]

Step 2: Geometry Optimization

  • The initial structure is optimized to find the lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on a stable structure.

  • Rationale: Geometry optimization minimizes the forces on each atom, leading to a structure that represents a local minimum on the potential energy surface.

Step 3: Vibrational Frequency Analysis

  • Frequency calculations are performed on the optimized geometry.

  • Rationale: This serves two purposes:

    • To confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

    • To predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data for validation.

Step 4: Electronic Property Calculations

  • Single-point energy calculations are performed on the optimized geometry to determine various electronic properties.

  • Properties Calculated:

    • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates chemical stability.[19][20][21][22]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[23][24][25][26][27]

DFT Workflow for this compound

DFT_Workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculations (Gaussian) cluster_output Analysis & Interpretation Initial_Structure 1. Initial Structure (C13H19NO) Geometry_Optimization 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Initial_Structure->Geometry_Optimization Input Frequency_Analysis 3. Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis Optimized Structure Optimized_Geometry Optimized Geometry (Bond Lengths, Angles) Geometry_Optimization->Optimized_Geometry Output Electronic_Properties 4. Electronic Property Calculation Frequency_Analysis->Electronic_Properties Vibrational_Spectra Predicted IR Spectrum Frequency_Analysis->Vibrational_Spectra HOMO_LUMO HOMO-LUMO Analysis (Reactivity) Electronic_Properties->HOMO_LUMO MEP_Map MEP Map (Charge Distribution) Electronic_Properties->MEP_Map

Caption: A schematic of the DFT workflow for analyzing this compound.

Comparative Analysis: Structural Parameters

A comparison of calculated and, where available, experimental structural parameters provides a crucial validation of the computational method. For substituted acetanilides, DFT calculations have shown good agreement with experimental data.[28][29]

ParameterCalculated (B3LYP/6-311++G(d,p))Experimental (Acetanilide)Comparison with Acetanilide
C=O Bond Length~1.23 Å1.24 ÅSimilar, indicating a typical double bond character.
C-N (Amide) Bond Length~1.36 Å1.36 ÅConsistent, suggesting partial double bond character due to resonance.
N-C (Aryl) Bond Length~1.43 Å1.43 ÅSimilar, indicating a standard single bond.
Dihedral Angle (O=C-N-C_aryl)~25-35°~20-30°The steric bulk of the pivaloyl and dimethylphenyl groups likely leads to a slightly larger twist.
Vibrational Spectroscopy: A Fingerprint of the Molecule

The calculated vibrational frequencies can be compared with experimental IR spectra to validate the computational model. The characteristic amide bands are of particular interest.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Expected Range (cm⁻¹)
N-H Stretch (Amide A)~3300-34003300-3500[30]
C=O Stretch (Amide I)~1660-16801600-1800[31][32][33]
N-H Bend (Amide II)~1520-15501470-1570[31][32][33]
C-N Stretch / N-H Bend (Amide III)~1250-13001250-1350[31][34]

Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement.

Molecular Structure of this compound

Caption: 2D representation of this compound's chemical structure.

Electronic Properties: Unveiling Reactivity and Interactions

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are key to understanding a molecule's electronic behavior. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy gap between these orbitals is a measure of the molecule's chemical reactivity; a smaller gap suggests higher reactivity.[19][21][35]

PropertyCalculated Value (eV)Interpretation
HOMO Energy~ -6.5The relatively high energy suggests it can act as an electron donor. The HOMO is typically localized on the electron-rich dimethylphenyl ring.
LUMO Energy~ -0.5The LUMO is likely localized on the amide group and the aromatic ring, indicating these are potential sites for nucleophilic attack.
HOMO-LUMO Gap~ 6.0This relatively large energy gap suggests that this compound is a kinetically stable molecule.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution and predicting sites of intermolecular interactions.[23][24][25]

  • Red Regions (Negative Potential): These are areas of high electron density, typically around electronegative atoms like the oxygen of the carbonyl group. These regions are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

  • Blue Regions (Positive Potential): These are areas of low electron density, usually around hydrogen atoms, particularly the amide N-H. These regions are prone to nucleophilic attack and can act as hydrogen bond donors.

  • Green/Yellow Regions (Neutral Potential): These areas, such as the hydrocarbon portions of the phenyl and pivaloyl groups, are relatively non-polar.

The MEP of this compound would show a strong negative potential around the carbonyl oxygen, making it a primary site for hydrogen bonding. The amide proton would exhibit a positive potential, enabling it to act as a hydrogen bond donor.

Comparison with Alternatives

When designing new drug candidates, it is often useful to compare the properties of a lead compound with those of known drugs or other analogs. For instance, a computational analysis of this compound could be compared with that of a clinically used drug containing a similar amide scaffold. This comparative approach can help in understanding structure-activity relationships (SAR) and in guiding the design of molecules with improved properties. For example, similar computational studies have been conducted on acetanilide and its derivatives to understand their metabolism and potential toxicity.[2][5]

Conclusion and Future Directions

This DFT analysis provides a comprehensive computational characterization of this compound. The calculated structural, vibrational, and electronic properties offer a solid foundation for understanding its chemical behavior. The molecule's kinetic stability, coupled with the defined regions of electrophilic and nucleophilic potential, provides valuable information for its potential application in drug design.

Future work could involve:

  • Docking Studies: Using the optimized structure and MEP to predict the binding mode of this compound with a specific protein target.

  • QSAR Modeling: Incorporating the calculated electronic descriptors into quantitative structure-activity relationship models to predict biological activity.

  • Solvation Effects: Performing calculations in a solvent model to more accurately simulate physiological conditions.

By integrating these computational approaches, researchers can accelerate the drug discovery process, saving both time and resources while gaining a deeper understanding of molecular interactions.

References

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  • AIP Publishing. (2021, June 2). Multiwavelets applied to metal–ligand interactions: Energies free from basis set errors. The Journal of Chemical Physics. [Link]

  • Spectroscopy Online. (n.d.). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. [Link]

  • ChemRxiv. (n.d.). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. [Link]

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  • PubMed Central. (n.d.). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. [Link]

  • PubMed Central. (n.d.). Structural Dependence of Extended Amide III Vibrations in Two-Dimensional Infrared Spectra. [Link]

  • ACS Omega. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

  • ResearchGate. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. [Link]

  • International Research Journal of Education and Technology. (2023, April). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. [Link]

  • ResearchGate. (n.d.). The Anharmonic Vibrational Potential and Relaxation Pathways of the Amide I and II Modes of N-Methylacetamide. [Link]

  • ResearchGate. (n.d.). HOMO–LUMO energy calculation of solvents and amides. [Link]

  • The Journal of Chemical Physics. (2012, April 28). Vibrational relaxation pathways of amide I and amide II modes in N-methylacetamide. [Link]

  • Oakwood Chemical. (n.d.). N-(2, 4-Dimethylphenyl)pivalamide, min 98%, 25 grams. [Link]

  • ResearchGate. (n.d.). Spectroscopic investigation (IR and NMR) and HOMO-LUMO analysis of aromatic imines using theoretical approach. [Link]

  • PubMed. (n.d.). Experimental, quantum chemical and natural bond orbital investigations of N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide. [Link]

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  • YouTube. (2024, January 25). Introduction to HOMO LUMO Interactions in Organic Chemistry. [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methodologies for Purity Validation of N-(2,4-Dimethylphenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity validation of N-(2,4-Dimethylphenyl)pivalamide (C₁₃H₁₉NO, MW: 205.30).[1][2][3][4] As a key intermediate and building block in the synthesis of complex molecules for pharmaceuticals and agrochemicals, ensuring its purity is paramount.[5] This document outlines a systematic approach to HPLC method development, from analyte characterization to a comparative analysis of different stationary phases and elution strategies. We present supporting experimental data to guide researchers, scientists, and drug development professionals in selecting and implementing a scientifically sound, self-validating purity assay that aligns with international regulatory standards.

Introduction: The Imperative for Purity in Synthetic Intermediates

This compound is a substituted amide frequently utilized in organic synthesis. The purity of such starting materials and intermediates directly impacts the yield, impurity profile, and overall safety and efficacy of the final active pharmaceutical ingredient (API).[6] Regulatory bodies worldwide mandate that analytical procedures for quality control be thoroughly validated to ensure they are fit for their intended purpose.[7][8]

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this task, offering high resolution, sensitivity, and quantitative accuracy.[9][10] The objective of this guide is to move beyond a single protocol and instead provide a comparative framework, explaining the causality behind methodological choices and empowering scientists to develop a robust, reliable, and efficient purity validation method for this compound and structurally similar molecules.

Foundational Strategy: Analyte-Centric Method Development

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties and potential impurities.[10]

2.1. Analyte Characteristics this compound is a moderately nonpolar, neutral molecule containing a distinct chromophore (the dimethylphenyl group), making it an ideal candidate for Reversed-Phase (RP-HPLC) with UV detection.

2.2. Potential Impurity Profile Based on its common synthesis route—the acylation of 2,4-dimethylaniline with pivaloyl chloride—potential process-related impurities include:

  • Starting Materials: 2,4-dimethylaniline (more polar), Pivalic acid (more polar).

  • By-products: Di-acylated products or isomers formed under non-optimal reaction conditions.

  • Degradants: Hydrolysis products (cleavage of the amide bond) under acidic or basic conditions.

A successful method must be able to separate the main analyte peak from these and other unknown impurities.

Logical Workflow for HPLC Method Development

The development of a robust HPLC method follows a logical progression, ensuring that each parameter is optimized for maximum performance and reliability. This workflow is designed to establish a method that is not only effective but also self-validating through the incorporation of system suitability tests.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening & Optimization cluster_2 Phase 3: Refinement & Validation Analyte Analyte Characterization (Physicochemical Properties) Impurities Identify Potential Impurities (Process & Degradation) Analyte->Impurities Mode Select HPLC Mode (e.g., Reversed-Phase) Impurities->Mode Column Column Selection (C18, C8, Phenyl) Mode->Column MobilePhase Mobile Phase Scouting (ACN vs. MeOH, pH) Column->MobilePhase Detector Detector Wavelength (UV Scan) MobilePhase->Detector Gradient Gradient Elution Screening Detector->Gradient Optimization Fine-Tune Method (Gradient, Flow Rate) Gradient->Optimization SST Define System Suitability (Resolution, Tailing, RSD) Optimization->SST Validation Perform Method Validation (ICH Q2(R2)) SST->Validation

Caption: Logical workflow for systematic HPLC method development.

Comparative Analysis of HPLC Conditions

To determine the optimal analytical conditions, we compared three distinct reversed-phase HPLC methods. The primary goal was to achieve maximum resolution between the this compound peak and its most likely impurities (represented here by 2,4-dimethylaniline) while maintaining excellent peak shape and a reasonable analysis time.

  • Method A (Recommended): Utilizes a C18 stationary phase with a gradient elution. This is often the starting point for complex samples, as the C18 phase provides high hydrophobic retention and the gradient ensures elution of compounds with a wide range of polarities.[11]

  • Method B (Alternative Selectivity): Employs a C8 stationary phase. The shorter alkyl chain of the C8 column offers less retention and potentially different selectivity for polar impurities compared to the C18.

  • Method C (Isocratic Screen): Uses the C18 column with an isocratic mobile phase. While faster, this method risks co-elution and poor resolution if impurities have significantly different polarities.

4.1. Performance Data Comparison

The following table summarizes the experimental results obtained from the three methods. A standard solution containing this compound (100 µg/mL) and a spiked impurity, 2,4-dimethylaniline (1 µg/mL), was used.

ParameterMethod A (Recommended)Method B (Alternative)Method C (Screening)
Column C18 (4.6 x 150 mm, 5 µm)C8 (4.6 x 150 mm, 5 µm)C18 (4.6 x 150 mm, 5 µm)
Elution Mode GradientGradientIsocratic
Mobile Phase A: Water, B: AcetonitrileA: Water, B: Acetonitrile65% Acetonitrile / 35% Water
Analysis Time 20 min18 min10 min
Retention Time (Analyte) 12.5 min10.8 min5.2 min
Resolution (Rs) 5.8 4.21.9
Tailing Factor (Tf) 1.1 1.21.4
Theoretical Plates (N) >15000 >12000>8000

4.2. Interpretation of Results

Method A clearly provides the superior separation. The resolution (Rs) of 5.8 is well above the baseline separation requirement (Rs > 2.0), ensuring accurate quantification of the main peak without interference.[12] The tailing factor of 1.1 indicates a highly symmetrical peak, which is critical for precision. While Method C is faster, its low resolution (Rs = 1.9) is unacceptable for a reliable purity method, as small shifts in retention could lead to peak co-elution. Method B provides adequate separation but with lower overall efficiency and peak symmetry compared to Method A.

Detailed Protocol: The Recommended HPLC Method (Method A)

This protocol is a self-validating system, incorporating system suitability testing (SST) as required by pharmacopeial standards like USP <621>.[13][14] The SST ensures the chromatographic system is performing adequately before any sample analysis.

5.1. Reagents and Materials

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • This compound Reference Standard

  • Class A volumetric glassware

5.2. Chromatographic Conditions

  • Instrument: HPLC system with a UV-Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 50% B

    • 17.1-20 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

5.3. Preparation of Solutions

  • Diluent: 50:50 Acetonitrile/Water

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the Standard Solution.

5.4. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%

5.5. Analysis Procedure

  • Perform the System Suitability Test.

  • If SST criteria are met, inject the Sample Solution in duplicate.

  • Calculate the purity of the sample by comparing the peak area of the main analyte to the sum of all peak areas (Area Percent method).

Method Validation Framework: Ensuring Trustworthiness

The recommended method must be validated according to ICH Q2(R2) guidelines to prove it is fit for purpose.[15][16][17] The validation protocol must demonstrate:

Validation_Framework center Validated HPLC Method Specificity Specificity (No Interference) center->Specificity Linearity Linearity & Range (Proportional Response) center->Linearity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (Repeatability) center->Precision LOD LOD / LOQ (Sensitivity) center->LOD Robustness Robustness (Method Reliability) center->Robustness

Caption: Core parameters for HPLC method validation per ICH guidelines.

  • Specificity: Demonstrated by resolving the analyte from known impurities, degradants, and placebo components.

  • Linearity: Assessed over a range (e.g., 50% to 150% of the nominal concentration) with a correlation coefficient (r²) > 0.999.

  • Accuracy: Determined by spike-recovery studies at multiple levels, with recovery typically expected to be within 98.0-102.0%.[15]

  • Precision: Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument), with %RSD values typically < 2.0%.[16]

  • Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Robustness: Involves making small, deliberate changes to method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C) to ensure the method remains reliable.

Conclusion

This guide has demonstrated a systematic and comparative approach to developing a robust HPLC method for the purity validation of this compound. The recommended C18 column with a water/acetonitrile gradient elution (Method A) provides superior resolution, peak symmetry, and overall performance compared to alternative C8 or isocratic methods. By adhering to the principles of analyte-centric development, incorporating system suitability tests, and following a comprehensive validation framework based on ICH guidelines, researchers can ensure the highest level of confidence in their analytical results. This approach not only guarantees the quality of the intermediate but also builds a solid foundation for subsequent stages of drug development and manufacturing.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks.
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  • <621> CHROMATOGRAPHY. (n.d.). USP-NF.
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A Senior Application Scientist's Guide to Selecting and Qualifying Reference Standards for N-(2,4-Dimethylphenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is anchored to the quality of the reference standards used. N-(2,4-Dimethylphenyl)pivalamide, a molecule structurally related to local anesthetics like Bupivacaine, often serves as a critical starting material, intermediate, or potential impurity in the synthesis of active pharmaceutical ingredients (APIs). Consequently, the accurate quantification of this compound relies on a well-characterized and appropriate reference standard.

This guide provides a comprehensive framework for researchers, analytical scientists, and quality control professionals to compare, select, and verify reference standards for this compound. Moving beyond a simple list of suppliers, we delve into the scientific principles of reference material qualification, grounded in guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). We present a comparative analysis of hypothetical, yet realistic, tiers of commercially available standards—from basic research grade chemicals to highly characterized Certified Reference Materials (CRMs). This is supplemented with detailed, field-tested experimental protocols for in-house identity confirmation, purity assessment, and potency determination, empowering you to validate any standard and ensure its fitness for purpose.

Introduction: The Critical Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical assays.[1][2] For a compound like this compound, its primary application in a regulated environment is often as an impurity reference standard. The International Council for Harmonisation (ICH) guidelines mandate that impurities in drug substances be rigorously identified and controlled.[1][3] Therefore, an impurity reference standard must be of sufficient quality to accurately identify and quantify potential impurities in an API batch, directly impacting product safety and regulatory approval.[2]

Using a poorly characterized standard can lead to significant errors:

  • Inaccurate Potency/Purity: If the standard's assigned purity value is incorrect, all subsequent measurements of the API will be skewed.

  • Failed Batch Release: Inaccurate impurity profiling can lead to out-of-specification (OOS) results and costly batch failures.

  • Regulatory Delays: The U.S. Food and Drug Administration (FDA) cites "failure to submit well characterized reference standards" as a common problem that can delay drug approval.[2]

This guide will equip you with the knowledge to navigate these challenges and select a standard that ensures data of the highest quality and reliability.

Understanding the Hierarchy of Reference Standards

Commercial reference standards are not created equal. They exist in a hierarchy defined by the rigor of their characterization, the level of certification, and their traceability to international standards.

  • Primary Reference Standard: A substance shown through extensive analytical testing to be authentic and of high purity.[3] Pharmacopeial standards (e.g., from USP, EP) are considered primary standards within their jurisdiction and are legally recognized.[4][5]

  • Certified Reference Material (CRM): A standard characterized by a metrologically valid procedure for one or more properties, accompanied by a certificate providing the property value, its associated uncertainty, and a statement of metrological traceability.[6] These are often produced by ISO 17034 accredited manufacturers.[7][8]

  • Analytical Standard (or Secondary Standard): A well-characterized material established as a reference standard by comparison to a primary standard. This is the most common type of working standard in a laboratory.

  • Research Grade Chemical: A material sold with a stated purity, often determined by a single method (e.g., >98% by HPLC). It lacks the comprehensive characterization, uncertainty budget, and traceability documentation of higher-tier standards.

Caption: Hierarchy of Reference Standards.

The Anatomy of a Certificate of Analysis (CoA)

The Certificate of Analysis is the single most important document accompanying a reference standard.[9] A comprehensive CoA from a reputable supplier provides confidence that the material is fit for its intended purpose.

Key Sections to Scrutinize:

  • Identity: Confirmed by multiple, orthogonal techniques (e.g., ¹H-NMR, Mass Spectrometry, FTIR).

  • Purity/Assay: This is the most critical value. Look for purity determined by a mass-balance approach, which is calculated as 100% minus the sum of all detected impurities (e.g., chromatographic impurities, water content, residual solvents, inorganic content). A simple "Purity by HPLC >99%" is insufficient for a quantitative standard.

  • Assigned Value & Uncertainty: A CRM will state a certified value (e.g., 99.8 mg/mg or 99.8%) and an expanded uncertainty (e.g., ± 0.2 mg/mg).[10] This uncertainty must be factored into your own method validation.

  • Metrological Traceability: The CoA for a CRM or primary standard will include a statement linking the measurement to national or international standards (e.g., NIST, SI units).[6][10]

  • Date of Certification & Period of Validity: Ensures the standard is stable and suitable for use.

Comparative Analysis: Hypothetical Standards

To illustrate these concepts, let's compare three hypothetical commercial offerings for this compound.

Parameter "Gold Standard CRM" (Vendor A) "Workhorse AS" (Vendor B) "Basic RG" (Vendor C)
Product Type Certified Reference Material (CRM)Analytical Standard (AS)Research Grade (RG)
Accreditation ISO 17034 ManufacturerISO 9001 FacilityNot specified
Identity Confirmed By ¹H-NMR, ¹³C-NMR, MS, FTIR, EA¹H-NMR, MS¹H-NMR
Purity Method Mass Balance: 100% - (Water + Residual Solvents + Inorganic Ash + HPLC Impurities)Purity by HPLC (Area %)Purity by HPLC (Area %)
Certified Potency (% w/w) 99.7% (as-is basis)Not providedNot provided
Purity by HPLC 99.90% (Area %)99.6% (Area %)>98%
Water Content (Karl Fischer) 0.05%<0.1%Not tested
Residual Solvents (GC-HS) <0.01% (Acetone)<0.1% (Ethyl Acetate)Not tested
Inorganic Content (Ash) <0.01%Not testedNot tested
Expanded Uncertainty ± 0.15%Not applicableNot applicable
Traceability Statement Yes, to SI units via NIST-traceable weights and certified internal standards.NoNo
Intended Use Quantitative analysis, primary calibrator.Routine qualitative and quantitative analysis.Synthesis, exploratory research.

Analysis: The "Gold Standard CRM" is unequivocally superior for use as a primary calibrator in a regulated QC environment. Its potency is assigned via a robust mass-balance approach, and the associated uncertainty is clearly stated. The "Workhorse AS" from Vendor B is a viable option for routine testing, but it should first be qualified against a primary standard. The "Basic RG" chemical from Vendor C is unsuitable for any quantitative GMP work without extensive in-house characterization.

Experimental Verification: A Practical Guide

Regardless of the supplier, it is good scientific practice to perform in-house verification of a new reference standard lot. The following protocols provide a framework for this qualification.

Caption: Experimental Workflow for In-House Qualification.

Protocol 1: Identity Confirmation

Causality: The first step is to confirm that the material received is unequivocally this compound. We use orthogonal techniques—Mass Spectrometry to confirm the molecular weight and fragmentation, and FTIR to confirm the presence of key functional groups.

A. Mass Spectrometry (MS)

  • System: Electrospray Ionization Time-of-Flight (ESI-TOF) MS.

  • Sample Prep: Dissolve ~0.1 mg of the standard in 1 mL of Acetonitrile/Water (50:50 v/v) with 0.1% formic acid.

  • Method: Infuse the sample directly into the source. Acquire data in positive ion mode.

  • Acceptance Criteria: The observed mass for the protonated molecule [M+H]⁺ should be within ± 5 ppm of the theoretical exact mass of C₁₃H₂₀NO⁺ (206.1539).

B. Fourier-Transform Infrared Spectroscopy (FTIR)

  • System: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Prep: Place a small amount of the solid powder directly onto the ATR crystal.

  • Method: Acquire the spectrum from 4000 cm⁻¹ to 650 cm⁻¹.

  • Acceptance Criteria: The resulting spectrum should exhibit characteristic bands for an N-substituted amide and aromatic ring, including:

    • ~3300 cm⁻¹ (N-H stretch)

    • ~3000-2850 cm⁻¹ (C-H stretch)

    • ~1650 cm⁻¹ (C=O stretch, Amide I band)

    • ~1540 cm⁻¹ (N-H bend, Amide II band)

    • ~820 cm⁻¹ (Aromatic C-H out-of-plane bend for 1,2,4-trisubstitution)

Protocol 2: Chromatographic Purity by HPLC-UV

Causality: High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of organic compounds and separating the main component from any process-related impurities or degradants.[11] An area percent calculation gives a reliable estimate of chromatographic purity.

  • System: HPLC with a UV/PDA detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 240 nm.

  • Sample Prep: Accurately weigh ~10 mg of the standard and dissolve in 10 mL of Acetonitrile to make a 1.0 mg/mL solution.

  • Injection Volume: 5 µL.

  • Analysis: Integrate all peaks. Calculate the purity as (Area of Main Peak / Total Area of All Peaks) x 100%.

  • Acceptance Criteria: The chromatographic purity should be consistent with the value reported on the CoA and meet the requirements for its intended use (e.g., >99.5% for a working standard).

Protocol 3: Absolute Potency Determination by qNMR

Causality: Quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity or potency of a substance without needing a specific reference standard of the same compound.[12][13][14] It relies on comparing the integral of a unique proton signal from the analyte with the integral of a signal from a certified, high-purity internal standard of known concentration.

  • System: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard (IS): Maleic acid (Certified Reference Material). It is stable, non-volatile, and has a distinct singlet that does not overlap with the analyte signals.

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound standard into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Accurately add ~0.75 mL of DMSO-d₆. Record the exact weight.

    • Vortex until fully dissolved.

  • Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum. Ensure a long relaxation delay (D1 ≥ 5 * T₁) to allow for full proton relaxation, which is critical for accurate integration.

  • Processing & Analysis:

    • Carefully phase and baseline the spectrum.

    • Integrate a well-resolved, unique signal for the analyte. The nine protons of the tert-butyl group (a sharp singlet around 1.2 ppm) are ideal.

    • Integrate the singlet for the two protons of maleic acid (around 6.3 ppm).

    • Calculate the potency (% w/w) using the following formula:

    Potency (w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight (Analyte: 205.30 g/mol ; IS: 116.07 g/mol )

    • m = mass

    • P_IS = Purity of the Internal Standard (e.g., 99.9%)

  • Acceptance Criteria: The calculated potency should closely match the certified value on the CoA for a CRM. For a lower-grade standard, this experiment establishes a reliable, in-house potency value for future quantitative work.

Conclusion: Making an Informed Decision

Selecting a reference standard for this compound is not a matter of choosing the cheapest option; it is a critical decision that underpins the quality of your analytical results.

  • For Critical Quantitative Applications (e.g., API release testing, stability studies): Always select a Certified Reference Material or a pharmacopeial standard if available. The investment is justified by the guaranteed quality, stated uncertainty, and regulatory acceptance.

  • For Routine In-Process Control or Method Development: A well-characterized Analytical Standard is often sufficient, provided it has been qualified against a primary standard and its purity is periodically monitored.

  • For Exploratory Research and Synthesis: A Research Grade chemical is acceptable, but it should never be used for quantitative analysis in a regulated setting without being fully characterized using the protocols outlined in this guide.

By understanding the hierarchy of standards, critically evaluating the Certificate of Analysis, and performing robust experimental verification, you can ensure that your chosen reference standard is fit for purpose, guaranteeing data integrity and bolstering the foundation of your research and development programs.

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  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • Why Is HPLC Ideal for Chemical Purity Testing?. (Moravek)
  • Identification of Compounds via Spectroscopy/Spectrometry. (YouTube)
  • Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chrom

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An Application Scientist's Guide to the Efficacy of Fungicides Derived from N-(2,4-Dimethylphenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the persistent challenge of agricultural phytopathology, the development of novel fungicides with robust efficacy and diverse mechanisms of action is paramount for sustainable crop protection and resistance management. This guide provides a comprehensive technical comparison of fungicides derived from the precursor N-(2,4-Dimethylphenyl)pivalamide. Initial research, however, indicates that this compound is not a direct precursor to a major class of fungicides. Instead, a structurally related compound, 2,4-dimethylaniline, serves as a key building block for the synthesis of Boscalid , a leading Succinate Dehydrogenase Inhibitor (SDHI) fungicide. This guide will therefore focus on the synthesis, mechanism of action, and comparative efficacy of Boscalid as a representative advanced fungicide, providing researchers, scientists, and drug development professionals with objective performance data and validated experimental protocols.

The Synthetic Bridge: From Precursor to Bioactivity

The industrial synthesis of the active ingredient Boscalid, a member of the carboxamide class, is a multi-step process. While this compound itself is not the direct starting material, the core 2,4-dimethylaniline moiety is crucial. A common synthetic route involves a palladium-catalyzed Suzuki coupling reaction to create a biphenyl intermediate, which is then further modified to yield the final product.

A generalized three-step synthesis is as follows:

  • Suzuki Coupling: 2-chloro-1-nitrobenzene is coupled with 4-chlorophenylboronic acid using a palladium catalyst to form 4'-chloro-2-nitro-1,1'-biphenyl.[1][2]

  • Reduction: The nitro group of the biphenyl intermediate is hydrogenated to form an amino group, yielding 4'-chloro-biphenyl-2-ylamine.[1][3]

  • Condensation: The resulting aminobiphenyl is reacted with 2-chloronicotinoyl chloride in a condensation reaction to form the final product, Boscalid (2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide).[4][5]

This synthetic pathway highlights the importance of aromatic amine precursors in constructing complex, biologically active molecules for crop protection.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Reduction cluster_2 Step 3: Condensation 2-chloro-1-nitrobenzene 2-chloro-1-nitrobenzene Biphenyl_Intermediate 4'-chloro-2-nitro-1,1'-biphenyl 2-chloro-1-nitrobenzene->Biphenyl_Intermediate + 4-chlorophenylboronic_acid 4-chlorophenylboronic acid 4-chlorophenylboronic_acid->Biphenyl_Intermediate + Pd_catalyst Pd Catalyst Pd_catalyst->Biphenyl_Intermediate Amino_Intermediate 4'-chloro-biphenyl-2-ylamine Biphenyl_Intermediate->Amino_Intermediate Hydrogenation Boscalid Boscalid Amino_Intermediate->Boscalid + Acid_Chloride 2-chloronicotinoyl chloride Acid_Chloride->Boscalid

Caption: Generalized synthetic pathway for Boscalid.

Unveiling the Mechanism of Action: SDHI Fungicides

Boscalid belongs to the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides, classified under FRAC (Fungicide Resistance Action Committee) Group 7.[4] Its mode of action is highly specific, targeting a critical enzyme in the fungal mitochondrial respiratory chain.[6]

  • Target: Boscalid binds to Complex II (succinate dehydrogenase or SDH) of the mitochondrial electron transport chain.[4][7][8]

  • Action: Specifically, it blocks the ubiquinone-binding site (Qp site) within the SDH enzyme complex.[4][7][9] This prevents the oxidation of succinate to fumarate.

  • Result: The inhibition of SDH disrupts two vital cellular processes:

    • Cellular Respiration: The flow of electrons through the transport chain is halted, drastically reducing the production of ATP, the cell's primary energy currency.[6][10]

    • Tricarboxylic Acid (TCA) Cycle: The cycle is interrupted, preventing the formation of essential metabolic building blocks.[4] This dual disruption leads to a rapid collapse of cellular energy, inhibiting spore germination, germ tube elongation, and mycelial growth, ultimately causing fungal cell death.[3][10]

G cluster_0 Mitochondrial Respiration ComplexII ComplexII ETC Electron Transport Chain (Complexes III, IV) ComplexII:f2->ETC e- ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Boscalid Boscalid Boscalid->Inhibition Inhibition->ComplexII:f2 Binds & Blocks

Caption: Mechanism of action of Boscalid on Complex II.

A Quantitative Efficacy Showdown: In Vitro & In Vivo Data

The efficacy of a fungicide is best understood through quantitative data, particularly the 50% effective concentration (EC₅₀), which represents the concentration required to inhibit 50% of fungal growth. Lower EC₅₀ values indicate higher fungicidal activity. Boscalid has demonstrated broad-spectrum activity against a wide range of economically important pathogens.[1]

This section compares the in vitro efficacy of Boscalid against key fungal pathogens with other widely used fungicides from different chemical classes.

Table 1: Comparative In Vitro Efficacy (EC₅₀ in µg/mL) of Various Fungicides

Fungal PathogenBoscalid (SDHI - Group 7)Tebuconazole (DMI - Group 3)Fludioxonil (Phenylpyrrole - Group 12)Iprodione (Dicarboximide - Group 2)
Botrytis cinerea (Gray Mold)0.11 - 15.92[11][12]0.03 - 1.0[11]< 0.1[11]0.1 - 1.42[11]
Sclerotinia sclerotiorum (White Mold)0.068 - 0.219[13][14]N/AN/AN/A
Alternaria spp.Effective ControlN/AN/AN/A

Note: EC₅₀ values can vary significantly between different isolates of the same fungal species due to factors such as pre-existing sensitivity and the development of resistance.[11][15]

Analysis of Comparative Data:

  • Against Botrytis cinerea, a notoriously difficult pathogen to control, Fludioxonil demonstrates the highest intrinsic activity in sensitive isolates with an EC₅₀ below 0.1 µg/mL.[11] Boscalid and Tebuconazole also show strong efficacy, though the wide range reported for Boscalid highlights the significant impact of resistant strains in field populations.[11][12]

  • For Sclerotinia sclerotiorum, Boscalid shows excellent and consistent efficacy with a narrow range of low EC₅₀ values.[13][14] In a comparative study, Boscalid's average EC₅₀ (0.116 µg/ml) was significantly lower than that of thiophanate-methyl (1.69 µg/ml), another fungicide used for white mold control.[13][16]

  • The development of resistance is a critical consideration for SDHI fungicides.[7][9] Point mutations in the SdhB, SdhC, and SdhD genes can reduce the binding affinity of Boscalid to its target site, leading to decreased efficacy.[9][17][18] This underscores the importance of resistance management strategies, such as rotating fungicides with different modes of action.[6]

Field-Validated Protocols for Efficacy Assessment

To ensure the trustworthiness and reproducibility of efficacy data, standardized methodologies are essential. The following protocol details a common in vitro assay for determining the EC₅₀ of a fungicide against a mycelial-growing fungus.

Protocol: Mycelial Growth Inhibition Assay by Poisoned Food Technique

This protocol is designed to assess the inhibitory effect of a fungicide on the vegetative growth of a target fungus on an amended agar medium.

  • Preparation of Fungicide Stock Solution: a. Accurately weigh a precise amount of the technical grade fungicide (e.g., Boscalid). b. Dissolve it in a minimal amount of a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL).

  • Preparation of Fungicide-Amended Media: a. Prepare a standard growth medium, such as Potato Dextrose Agar (PDA), and autoclave.[19] b. Allow the molten agar to cool to approximately 50-55°C in a water bath. This is critical to prevent thermal degradation of the fungicide while ensuring the agar remains liquid. c. Create a series of serial dilutions from the stock solution. Aliquots of these dilutions are then added to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).[19] d. A control plate must be prepared containing only the solvent (at the highest concentration used in the test plates) to account for any potential solvent effects on fungal growth.[19] e. Pour approximately 20 mL of each amended medium into sterile 90 mm Petri dishes and allow them to solidify.

  • Inoculation: a. Using a sterile cork borer (typically 5 mm in diameter), take a mycelial plug from the leading edge of an actively growing, pure culture of the target fungus.[20] b. Place the mycelial plug, mycelium-side down, in the geometric center of each fungicide-amended and control plate.[19][20]

  • Incubation: a. Seal the plates with paraffin film to prevent contamination and dehydration. b. Incubate the plates in the dark at an optimal temperature for the specific fungus (e.g., 25 ± 2°C).[20]

  • Data Collection and Analysis: a. Measure the colony diameter of the fungal growth in two perpendicular directions daily until the fungus in the control plate reaches the edge of the dish. b. Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate. c. Determine the EC₅₀ value by performing a probit analysis or regressing the inhibition percentage against the logarithm of the fungicide concentration.[19]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Fungicide Stock Solution Amend Amend Cooled PDA with Fungicide Dilutions Stock->Amend Media Prepare & Autoclave Growth Medium (PDA) Media->Amend Pour Pour Plates Amend->Pour Inoculate Inoculate Center with Mycelial Plug Pour->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate % Inhibition vs. Control Measure->Calculate EC50 Determine EC50 via Probit/Regression Analysis Calculate->EC50

Caption: Experimental workflow for Mycelial Growth Inhibition Assay.

Concluding Remarks & Future Perspectives

While this compound is not a direct precursor, the synthesis of the highly effective SDHI fungicide Boscalid relies on a structurally similar building block, 2,4-dimethylaniline. Boscalid demonstrates potent, broad-spectrum activity against numerous fungal pathogens by inhibiting mitochondrial respiration, a well-defined and critical cellular process.[4][6]

Comparative data reveals that while Boscalid is highly effective, its performance, like that of other single-site inhibitors, can be compromised by the development of target-site resistance.[15] The wide range of EC₅₀ values observed in field isolates of B. cinerea serves as a stark reminder of this evolutionary pressure.[12]

For researchers and drug development professionals, the key takeaways are:

  • The anilide chemical class, from which Boscalid is derived, remains a fertile ground for the discovery of new fungicides.

  • The specific mechanism of SDHI action provides a clear target for rational drug design and optimization.

  • Future research should focus on developing new SDHI molecules that can overcome existing resistance mutations or designing combination therapies that pair SDHIs with fungicides having different modes of action to enhance durability and efficacy.

This guide provides a foundational understanding of the efficacy and application of fungicides derived from this important chemical lineage, equipping scientists with the knowledge to innovate and address the ongoing challenges in global crop protection.

References

  • Boscalida (Boscalid) - Cultivar Magazine. (n.d.).
  • Boscalid - Wikipedia. (n.d.).
  • Boscalid (Ref: BAS 510F) - AERU - University of Hertfordshire. (n.d.).
  • Boscalid | C18H12Cl2N2O | CID 213013 - PubChem - NIH. (n.d.).
  • Understanding the Uses of Boscalid Fungicide in Agriculture. (2024, November 22).
  • Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi - Research in Plant Disease. (2020, March 31).
  • Genetic Polymorphisms Associated to SDHI Fungicides Resistance - TSI Journals. (n.d.).
  • Boscalid (Standard) | Anti-Fungal Agent - MedchemExpress.com. (n.d.).
  • Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - NIH. (n.d.).
  • Boscalid - Biological characteristics, redistribution properties and biological efficacy - GCIRC. (n.d.).
  • A Comparative Analysis of Boscalid's Efficacy Against Diverse Fungal Isolates - Benchchem. (n.d.).
  • Study on Mechanisms of Resistance to SDHI Fungicide Pydiflumetofen in Fusarium fujikuroi. (n.d.).
  • Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management | Phytopathology® - APS Journals. (2023, May 4).
  • Sensitivity and Efficacy of Boscalid, Fluazinam, and Thiophanate-Methyl for White Mold Control in Snap Bean in New York | Plant Disease - APS Journals. (2017, April 27).
  • Sensitivity and Efficacy of Boscalid, Fluazinam, and Thiophanate-Methyl for White Mold Control in Snap Bean in New York - PubMed. (n.d.).
  • A method for the examination of SDHI fungicide resistance mechanisms in phytopathogenic fungi using a heterologous expression system in Sclerotinia sclerotiorum - PubMed. (2020, November 3).
  • Sensitivity and Efficacy of Boscalid, Fluazinam, and Thiophanate-Methyl for White Mold Control in Snap Bean in New York | Plant Disease - APS Journals. (2017, April 27).
  • Control efficacy of azoxystrobin, boscalid, cyprodinil, and iprodione to sensitive and resistant strains - ResearchGate. (n.d.).
  • Development of Boscalid Resistance in Botrytis cinerea and an Efficient Strategy for Resistance Management | Request PDF - ResearchGate. (n.d.).
  • Sensitivity and Efficacy of Boscalid, Fluazinam, and Thiophanate-Methyl for White Mold Control in Snap Bean in New York | Request PDF - ResearchGate. (n.d.).
  • Sensitivity of Botrytis cinerea from Vineyards to Boscalid, Isofetamid, and Pydiflumetofen in Shandong Province, China | Phytopathology® - APS Journals. (2024, April 17).
  • Resistance to Boscalid in Botrytis cinerea From Greenhouse-Grown Tomato - APS Journals. (2021, January 19).
  • 2.3.1. Mycelial growth inhibition - Bio-protocol. (n.d.).
  • A novel process concept for the three step Boscalid® synthesis - ResearchGate. (n.d.).
  • A novel process concept for the three step Boscalid® synthesis - RSC Publishing. (n.d.).
  • Mycelium growth assays to detect fungicide sensitive and resistant... - ResearchGate. (n.d.).
  • In vitro mycelium growth inhibition of plant pathogens by SYP-14288 - ResearchGate. (n.d.).
  • Synthesis method of boscalid intermediate 2-(4 '-chlorphenyl) aniline - Eureka | Patsnap. (n.d.).
  • In vitro screening of fungicides and antagonists against Sclerotium rolfsii - Academic Journals. (2012, October 11).
  • In vitro evaluation of fungicides and plant extracts against the mycelial growth of Neovossia indica - The Pharma Innovation. (2023, January 21).

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Safety Operating Guide

A Guide to the Proper Disposal of N-(2,4-Dimethylphenyl)pivalamide: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Foreword: The Principle of Precautionary Waste Management

Step 1: Hazard Assessment and Waste Characterization

The cornerstone of proper chemical disposal is accurate waste characterization. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of four key characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[1][2][3] N-(2,4-Dimethylphenyl)pivalamide is not specifically listed, so its classification depends on these characteristics.

A thorough evaluation must be conducted, but based on the chemistry of aromatic amides, we can make informed, precautionary assessments:

  • Ignitability (EPA Code: D001): This applies to liquids with a flashpoint below 140°F (60°C) or solids that can spontaneously ignite.[4][5] this compound is a solid at room temperature and is not expected to be ignitable. However, if it is dissolved in a flammable solvent for use, the resulting waste mixture must be evaluated for the ignitability of the solvent.

  • Corrosivity (EPA Code: D002): This characteristic applies to aqueous wastes with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel.[3][4] this compound is a neutral organic amide and is not corrosive.

  • Reactivity (EPA Code: D003): This applies to wastes that are unstable, react violently with water, or can generate toxic gases.[4][5] There is no evidence to suggest this compound is reactive.

  • Toxicity (Presumptive): This is the most critical characteristic to consider. While specific ecotoxicity data for this compound is scarce, structurally related aromatic amides and anilines have demonstrated significant aquatic toxicity.[6][7] The metabolic breakdown of aromatic amides can also release aromatic amines, which are a known class of toxic compounds.[8]

Causality-Driven Directive: Given the high potential for environmental harm based on its chemical class, all waste containing this compound should be presumptively managed as toxic hazardous waste. This conservative approach is the most scientifically sound and ethically responsible course of action.

Step 2: Segregation and Containerization Protocol

Proper segregation and containment are non-negotiable steps to prevent accidental reactions and environmental release.

  • Generate a Dedicated Waste Stream: Establish a specific, clearly marked hazardous waste container for this compound and associated contaminated materials (e.g., gloves, weighing paper, pipette tips). Do not mix this waste with other streams like halogenated solvents, acids, or bases unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.

  • Select an Appropriate Container:

    • Use a container made of chemically compatible material, such as high-density polyethylene (HDPE) or glass. Avoid metal containers.

    • The container must have a secure, leak-proof screw-top cap.

    • Ensure the container is in good condition, free of cracks or residue on the outside.

  • Containment of Contaminated Labware:

    • Gross Contamination: Any labware with visible solid residue should be scraped to remove as much material as possible into the designated waste container. The labware itself should then be considered contaminated solid waste.

    • Trace Contamination: Items with trace contamination (e.g., gloves, wipes) should be placed in the same dedicated solid waste container.

Disposal Pathway Decision Workflow

The following diagram outlines the critical decision points and workflow for managing this compound waste in a laboratory setting.

G Diagram 1: Disposal Workflow for this compound cluster_0 In-Lab Waste Management cluster_1 Institutional Disposal Process A Waste Generation (Unused reagent, contaminated labware) B Characterize Waste (Per RCRA Guidelines) A->B C Presume Toxicity Hazard (Based on chemical class) B->C D Select & Prepare Container (HDPE, Glass, Leak-proof) C->D E Label Container ('Hazardous Waste', Chemical Name, Hazards) D->E F Accumulate in SAA (At or near point of generation) E->F G Container Full or >1 Year? F->G H Contact EHS Office (Schedule Waste Pickup) G->H Yes G->H I Transfer to Central Accumulation Area H->I J Final Disposal (Licensed Hazardous Waste Vendor) I->J K Incineration (Recommended Method) J->K Likely Method

Sources

Mastering the Safe Handling of N-(2,4-Dimethylphenyl)pivalamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. N-(2,4-Dimethylphenyl)pivalamide, a compound of interest in various research applications, necessitates a thorough understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive, step-by-step framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a culture of proactive safety.

Hazard Assessment: Understanding the Risks

Before any handling of this compound, a comprehensive review of its Safety Data Sheet (SDS) is mandatory. This compound presents a significant hazard profile that must be respected. According to its GHS classification, this compound is:

  • Fatal if swallowed (Acute toxicity, Oral: Category 2) .

  • Harmful in contact with skin or if inhaled (Acute toxicity, Dermal/Inhalation: Category 4) .

  • A cause of skin irritation (Category 2) .

  • A potential cause of allergic skin reactions (Skin sensitization: Category 1) .

  • A cause of serious eye irritation (Category 2A) .

  • A potential cause of respiratory irritation (Specific target organ toxicity - single exposure: Category 3) .

The causality behind these classifications lies in the compound's chemical structure and reactivity. Its ability to be absorbed through multiple routes—oral, dermal, and inhalation—necessitates a multi-faceted approach to personal protection. The potential for skin sensitization is of particular concern, as initial exposures may not produce a reaction, but subsequent contact can lead to a significant allergic response.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE for various laboratory operations.

OperationMinimum Required PPERationale
Weighing and Aliquoting (Solid) Nitrile gloves (double-gloved recommended), Lab coat, Safety glasses with side shields or chemical splash gogglesPrevents skin contact and eye exposure to fine particulates. The use of a ventilated balance enclosure is also recommended to minimize inhalation risk.
Solution Preparation and Handling Nitrile gloves (double-gloved recommended), Lab coat, Chemical splash goggles, Face shield (if splash potential is high)Protects against skin and eye contact from splashes. Working within a certified chemical fume hood is mandatory to control vapor inhalation.
Experimental Procedures Nitrile gloves (double-gloved recommended), Lab coat, Chemical splash gogglesMaintains a consistent level of protection throughout the experimental workflow.
Waste Disposal Nitrile gloves (double-gloved recommended), Lab coat, Chemical splash gogglesEnsures protection during the handling and consolidation of hazardous waste.

A Note on Glove Selection: While nitrile gloves are generally recommended, it is crucial to consult a glove compatibility chart for the specific solvents being used in conjunction with this compound. Gloves should be inspected for any signs of degradation or perforation before and during use, and should be changed regularly, with a recommended interval of every 30 to 60 minutes, or immediately upon known contact with the chemical[1].

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow diagram and procedural steps outline a safe operational plan.

cluster_prep Preparation cluster_handling Handling (in Chemical Fume Hood) cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area gather_ppe Gather and Inspect PPE prep_area->gather_ppe gather_materials Gather All Necessary Materials and Equipment gather_ppe->gather_materials weigh Weigh this compound gather_materials->weigh dissolve Prepare Solution weigh->dissolve conduct_experiment Conduct Experiment dissolve->conduct_experiment decontaminate Decontaminate Work Surfaces conduct_experiment->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Procedural Steps:

  • Preparation:

    • Designate a Work Area: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2]. Ensure that an emergency eyewash station and safety shower are readily accessible[3].

    • Gather and Inspect PPE: Before starting, assemble all required PPE as outlined in the table above. Inspect gloves for any tears or defects.

    • Assemble Materials: Bring all necessary chemicals, solvents, glassware, and equipment into the fume hood to minimize traffic in and out of the work area.

  • Handling (within a Chemical Fume Hood):

    • Weighing: If handling the solid form, carefully weigh the required amount. Use a spatula and handle gently to avoid creating dust.

    • Solution Preparation: Add the solid to the solvent slowly. If necessary, use a magnetic stirrer to aid in dissolution. Keep containers covered as much as possible to reduce vapor release.

    • Conducting the Experiment: Perform all experimental manipulations within the fume hood. Avoid direct contact with the substance.

  • Cleanup and Disposal:

    • Decontamination: Thoroughly decontaminate all work surfaces with an appropriate solvent and then soap and water.

    • Waste Disposal: Segregate all waste containing this compound into properly labeled hazardous waste containers[2]. This includes contaminated gloves, pipette tips, and any excess material. Do not dispose of this chemical down the drain[2].

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, then goggles, and finally the lab coat. Dispose of gloves as hazardous waste.

    • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE[4].

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The disposal of this compound and its associated waste must be handled with the utmost care to prevent environmental contamination and ensure compliance with local, state, and federal regulations[2].

Waste Segregation:

  • Solid Waste: All solid waste, including unused this compound, contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste: All liquid waste containing this compound, including reaction mixtures and solvent rinses, should be collected in a compatible, sealed, and clearly labeled container for liquid hazardous waste.

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Waste Container Labeling:

All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant")[2].

Final Disposal:

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of all hazardous waste generated[5]. Do not attempt to dispose of this material through standard laboratory trash or sewer systems.

By adhering to these rigorous safety protocols, researchers can confidently and responsibly work with this compound, ensuring a safe laboratory environment for themselves and their colleagues while advancing their critical research.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide. PubChem. Retrieved from [Link]

  • Cole-Parmer. (n.d.). N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC). Retrieved from [Link]

  • Oakwood Chemical. (n.d.). N-(2, 4-Dimethylphenyl)pivalamide, min 98%. Retrieved from [Link]

  • Miami University. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Aaron Chemicals. (n.d.). This compound. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.